Maxacalcitol
Description
The exact mass of the compound (1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8-,20-9+/t18-,21+,22+,23-,24-,26+/m0/s1 |
InChI Key |
DTXXSJZBSTYZKE-ARVWMMQASA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
1,25-dihydroxy-22-oxavitamin D3 22-oxa-1,25-dihydroxyvitamin D3 22-oxa-calcitriol 22-oxacalcitriol maxacalcitol maxacalcitriol Oxarol |
Origin of Product |
United States |
Foundational & Exploratory
Maxacalcitol's Mechanism of Action in Keratinocytes: A Technical Guide
An In-depth Exploration for Researchers and Drug Development Professionals
Maxacalcitol (B1676222), a synthetic analog of the active form of vitamin D3, calcitriol (B1668218), exerts potent effects on keratinocytes, the primary cell type of the epidermis. Its therapeutic efficacy, particularly in hyperproliferative skin disorders like psoriasis, stems from its ability to modulate key cellular processes including proliferation, differentiation, and inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound in keratinocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism: Vitamin D Receptor (VDR) Activation
The biological effects of this compound in keratinocytes are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][2][3] Upon binding to this compound in the cytoplasm, the VDR undergoes a conformational change and translocates to the nucleus.[3] There, it forms a heterodimer with the Retinoid X Receptor (RXR).[3] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription.[3] This genomic action is the principal mechanism through which this compound regulates keratinocyte function.
Effects on Keratinocyte Proliferation and Differentiation
A hallmark of this compound's action is its potent anti-proliferative and pro-differentiative effects on keratinocytes.[4] This is crucial for normalizing the rapid cell turnover characteristic of psoriatic lesions.
Inhibition of Proliferation: this compound significantly decreases keratinocyte proliferation in a concentration-dependent manner.[4] Studies have shown that it is approximately 10 times more effective at suppressing keratinocyte proliferation in vitro than calcipotriol (B1668217) and tacalcitol.[5][6] The maximal anti-proliferative effect is observed at a concentration of 10⁻⁷ M.[4][6] This inhibition is, at least in part, mediated by the downregulation of STAT1 and STAT3 signaling pathways, which are implicated in psoriatic disease progression.[7] Furthermore, some vitamin D3 analogs have been shown to induce apoptosis in psoriatic keratinocytes, contributing to the reduction of hyperplastic growth.[8][9]
Induction of Differentiation: this compound promotes the terminal differentiation of keratinocytes, a process that is impaired in psoriasis. This is evidenced by the increased expression of key differentiation markers.[4] Specifically, this compound induces the expression of involucrin (B1238512) and transglutaminase 1 at both the mRNA and protein levels.[4] These proteins are essential for the formation of the cornified cell envelope, a critical component of the skin's barrier function.[4][10][11] The promotion of differentiation is a key aspect of restoring a healthy epidermal structure. Some studies also suggest that vitamin D analogs can influence the expression of other barrier-related proteins like filaggrin and loricrin.[12][13][14]
| Parameter | Effect of this compound | Concentration for Maximal Effect | Reference |
| Keratinocyte Proliferation | Decrease | 10⁻⁷ M | [4][6] |
| Involucrin Expression | Increase (mRNA and protein) | Not specified | [4] |
| Transglutaminase 1 Expression | Increase (mRNA and protein) | Not specified | [4] |
| Cornified Cell Envelope Formation | Induction | Not specified | [4] |
Immunomodulatory and Anti-inflammatory Actions
Beyond its direct effects on keratinocyte proliferation and differentiation, this compound exhibits significant immunomodulatory and anti-inflammatory properties. Psoriasis is recognized as an immune-mediated disease, with keratinocytes actively participating in the inflammatory process.[15]
This compound has been shown to suppress the production of pro-inflammatory cytokines by keratinocytes. Specifically, it inhibits the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) stimulated by IL-1α and TNF-α.[16] The mechanism for this suppression involves the inhibition of AP-1 and NF-κB-dependent reporter gene expression.[16]
In a broader context of skin inflammation, this compound has been demonstrated to reduce psoriasiform skin inflammation by inducing regulatory T cells (Tregs) and downregulating the production of IL-23 and IL-17, key cytokines in the pathogenesis of psoriasis.[17] While both this compound and corticosteroids can downregulate IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, and IL-6 mRNA expression, only this compound has been shown to downregulate IL-23p19 expression.[17]
Experimental Protocols
Cell Proliferation Assays
1. MTS Assay:
-
Objective: To quantify cell viability as an indicator of proliferation.
-
Methodology:
-
Seed Normal Human Keratinocytes (NHK) in 96-well plates.
-
Treat cells with varying concentrations of this compound (e.g., up to 10⁻⁷ M) or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
-
2. BrdU and ³H-Thymidine Incorporation Assays:
-
Objective: To measure DNA synthesis as a direct marker of cell proliferation.
-
Methodology:
-
Culture NHK cells and treat with this compound as described above.
-
During the final hours of incubation, add BrdU or ³H-thymidine to the culture medium.
-
For BrdU: Fix the cells, denature the DNA, and incubate with an anti-BrdU antibody. Detect the antibody with a secondary antibody conjugated to an enzyme for colorimetric or fluorescent readout.
-
For ³H-Thymidine: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.[4][6]
-
Gene and Protein Expression Analysis
1. Western Blotting:
-
Objective: To detect and quantify the expression of specific proteins (e.g., involucrin, transglutaminase 1).
-
Methodology:
-
Culture and treat keratinocytes with this compound.
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[4]
-
2. Real-Time Quantitative PCR (RT-qPCR):
-
Objective: To measure the mRNA expression levels of target genes.
-
Methodology:
-
Treat keratinocytes with this compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Quantify the relative gene expression levels, often normalized to a housekeeping gene.[4]
-
Cornified Cell Envelope (CE) Formation Assay
-
Objective: To assess the terminal differentiation of keratinocytes by quantifying the formation of CEs.
-
Methodology:
-
Culture and treat keratinocytes with this compound to induce differentiation.
-
Harvest the cells and boil them in a solution containing SDS and a reducing agent (e.g., DTT) to solubilize all cellular components except for the cross-linked CEs.
-
Count the number of remaining CEs using a hemocytometer under a phase-contrast microscope.[4]
-
Conclusion
This compound's mechanism of action in keratinocytes is multifaceted, centering on the activation of the Vitamin D Receptor. This leads to a cascade of genomic events that collectively inhibit proliferation, promote terminal differentiation, and suppress pro-inflammatory signaling pathways. The potent anti-proliferative effects, coupled with the induction of key differentiation markers like involucrin and transglutaminase 1, contribute to the restoration of normal epidermal homeostasis. Furthermore, its ability to downregulate inflammatory cytokines underscores its therapeutic value in immune-mediated skin diseases such as psoriasis. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimization of VDR-targeting therapeutics in dermatology.
References
- 1. Frontiers | Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer [frontiersin.org]
- 2. Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Independent Vitamin D Receptor Actions Essential for Keratinocyte Homeostasis in the Skin [mdpi.com]
- 4. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and this compound on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Type I keratinocyte transglutaminase: expression in human skin and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteolytic release of keratinocyte transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Possible new therapeutic strategy to regulate atopic dermatitis through upregulating filaggrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical application of calcitriol alters expression of filaggrin but not keratin K1 in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The action of a novel vitamin D3 analogue, OCT, on immunomodulatory function of keratinocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxacalcitol as a vitamin D receptor agonist
An In-depth Technical Guide to Maxacalcitol (B1676222) as a Vitamin D Receptor Agonist
Introduction
This compound, also known by its chemical name 22-oxacalcitriol (OCT), is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3.[1] Developed by Chugai Pharmaceutical Co., Ltd., it is a potent Vitamin D Receptor (VDR) agonist used primarily in the topical treatment of psoriasis and intravenously for secondary hyperparathyroidism in patients with chronic kidney disease.[2][3] As a VDR agonist, this compound modulates the transcription of numerous target genes, exerting significant effects on calcium and phosphate (B84403) metabolism, cellular differentiation and proliferation, and immune responses.[2][4] Compared to the endogenous ligand calcitriol, this compound exhibits a favorable therapeutic profile, including a reduced calcemic effect in certain applications, making it a valuable agent in its indicated fields.[1][3][5]
Chemical and Physical Properties
This compound is a secosteroid, belonging to the vitamin D3 and derivatives class.[6] Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [1] |
| Synonyms | 22-oxacalcitriol, OCT, Oxarol, Prezios | [2][6][7] |
| Molecular Formula | C₂₆H₄₂O₄ | [6][8][9] |
| Molecular Weight | 418.6 g/mol | [1][6][10] |
| CAS Number | 103909-75-7 | [6][7] |
Mechanism of Action: VDR Agonism
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[1][4] The binding initiates a cascade of molecular events that modulate the expression of target genes.
The canonical genomic signaling pathway is as follows:
-
Ligand Binding: this compound enters the target cell and binds to the ligand-binding domain of the VDR, which may be located in the cytoplasm or the nucleus.[1][4]
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[4][11]
-
VDRE Binding: This VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4][11]
-
Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins, which ultimately modifies the rate of transcription of VDR-responsive genes, leading to the observed physiological effects.[12]
Biological and Therapeutic Effects
Regulation of Cell Proliferation and Differentiation
This compound is a potent regulator of cellular growth and differentiation, which is the basis for its use in psoriasis, a condition characterized by keratinocyte hyperproliferation.[2][13] In vitro studies have shown that this compound inhibits the proliferation of human keratinocytes in a dose-dependent manner, with higher pharmacological doses (≥10⁻⁸ M) being inhibitory.[1][14] Its potency in suppressing keratinocyte proliferation is reported to be approximately 10 times greater than that of other vitamin D analogs like calcipotriol (B1668217) and tacalcitol.[15][16][17]
Immunomodulatory Effects
The VDR is expressed in various immune cells, including T-lymphocytes and dendritic cells.[14] this compound leverages this to exert immunomodulatory effects. In animal models of psoriasis, this compound treatment has been shown to downregulate the expression of pro-inflammatory cytokines central to the disease's pathogenesis, including IL-17A, IL-17F, IL-22, and IL-23.[1][18] Furthermore, it promotes an anti-inflammatory environment by inducing regulatory T cells (Tregs) and increasing the expression of the anti-inflammatory cytokine IL-10.[18]
Regulation of Parathyroid Hormone and Mineral Homeostasis
In patients with chronic kidney disease, impaired vitamin D activation leads to secondary hyperparathyroidism (sHPT).[3] this compound effectively addresses this by binding to VDRs in the parathyroid gland, which suppresses the synthesis and secretion of parathyroid hormone (PTH).[3][4] This action helps to normalize serum calcium and phosphate levels, mitigating complications such as renal osteodystrophy.[4][19] this compound has demonstrated a strong suppressive effect on PTH with less calcemic action compared to calcitriol, which is a significant clinical advantage.[3][20]
Quantitative Data Summary
Pharmacokinetic Parameters
| Parameter | Value / Observation | Condition | Reference(s) |
| Half-life (t½) | ~5 hours | Intravenous administration in healthy and SHPT patients | [21] |
| Cmax | 750 pg/mL | Single intraperitoneal administration of 10 µg in PD patients | [22] |
| Time to Steady State (Skin) | 4 hours (ointment), 6 hours (lotion) | Topical application on healthy subjects | [23] |
| Metabolism | Metabolized by CYP3A4 and CYP24 in the liver | Systemic | [21] |
In Vitro and Clinical Efficacy
| Parameter | Value / Observation | Model / Study Type | Reference(s) |
| Anti-proliferative Potency | ~10 times greater than calcipotriol and tacalcitol | In vitro keratinocyte proliferation assay | [15][16] |
| Maximal Anti-proliferative Efficacy | Observed at a concentration of 10⁻⁷ M | In vitro study on normal human keratinocytes | [1] |
| Optimal Topical Concentration (Psoriasis) | 25 µg/g ointment | Phase II, double-blind, randomized clinical trial | [15][16][24] |
| Clinical Response (Psoriasis) | 55% of subjects achieved marked improvement or clearance at 8 weeks with 25 µg/g ointment applied once daily | Phase II clinical trial vs. calcipotriol (46% response) and placebo | [15][16][24] |
| PTH Suppression (sHPT) | >60% of patients achieved >30% decrease in intact PTH from baseline with long-term treatment (up to 1 year) | Clinical study in uremic patients with sHPT | [20] |
Detailed Experimental Protocols
VDR Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.[25]
Materials:
-
Receptor Source: Purified recombinant VDR or cell/tissue homogenates expressing VDR (e.g., from MCF-7 cells).[25]
-
Radioligand: [³H]-calcitriol (high specific activity).[25]
-
Competitor: this compound, serially diluted.
-
Non-specific Binding Control: 1000-fold excess of unlabeled calcitriol.[25]
-
Assay Buffer: Tris-HCl based buffer containing stabilizers.[25]
-
Separation System: Glass fiber filters and a vacuum filtration manifold.[25]
-
Detection: Liquid scintillation counter.[25]
Methodology:
-
Receptor Preparation: Homogenize cells expressing VDR in cold lysis buffer. Centrifuge to pellet cellular debris and use the supernatant containing the receptor.[25]
-
Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of this compound. Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + excess unlabeled calcitriol).[25]
-
Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 4°C to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with cold assay buffer.[25]
-
Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.[25]
-
Data Analysis: Calculate Specific Binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).[25]
Keratinocyte Proliferation Assay (MTT-based)
This assay measures the anti-proliferative effect of this compound on keratinocytes by quantifying metabolic activity, which correlates with cell number.[26]
Materials:
-
Cells: Normal Human Epidermal Keratinocytes (NHEK).
-
Culture Medium: Keratinocyte Growth Medium.
-
Test Compound: this compound, serially diluted in culture medium.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing Agent: DMSO or a detergent solution.
-
Instrumentation: 96-well plate reader.
Methodology:
-
Cell Plating: Seed keratinocytes into a 96-well plate at a density of 2,000-5,000 cells per well.[26]
-
Attachment: Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[26]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 72 to 96 hours).[26]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition. Plot the inhibition percentage against the log concentration of this compound to calculate the IC₅₀ value.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [this compound, a medicine for secondary hyperparathyroidism (2 degrees HPT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C26H42O4 | CID 6398761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct this compound injection into hyperplastic parathyroids improves skeletal changes in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 22. Pharmacokinetics of calcitriol and this compound administered into peritoneal dialysate bags in peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Early Clinical Studies of Maxacalcitol for Psoriasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxacalcitol (B1676222) (1α,25-dihydroxy-22-oxacalcitriol) is a vitamin D3 analogue developed for the topical treatment of psoriasis.[1][2] As a modulator of the vitamin D receptor (VDR), it is designed to offer a targeted approach to reducing the hyperproliferation of keratinocytes and the inflammation characteristic of psoriatic lesions.[1] This technical guide provides an in-depth overview of the early clinical studies of this compound, focusing on its efficacy, safety, pharmacokinetics, and mechanism of action in the context of psoriasis treatment.
Mechanism of Action
This compound exerts its therapeutic effects through its interaction with the nuclear vitamin D receptor (VDR). This interaction initiates a cascade of genomic and non-genomic events that collectively address the pathophysiology of psoriasis.
1. Regulation of Keratinocyte Proliferation and Differentiation:
In psoriasis, there is a state of uncontrolled keratinocyte proliferation and incomplete differentiation. This compound helps to normalize these processes. Upon binding to the VDR in keratinocytes, the this compound-VDR complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of genes involved in cell cycle regulation and differentiation. This leads to an inhibition of keratinocyte proliferation and a promotion of their terminal differentiation, contributing to the resolution of psoriatic plaques.[3][4][5]
2. Immunomodulation via the IL-23/IL-17 Axis:
A key driver of psoriatic inflammation is the IL-23/Th17 axis. This compound has been shown to downregulate the expression of IL-23.[6] This reduction in IL-23 leads to a decreased stimulation and proliferation of Th17 cells, which are a major source of the pro-inflammatory cytokine IL-17. By suppressing the IL-23/IL-17 axis, this compound reduces the inflammatory infiltrate and the production of other inflammatory mediators in psoriatic lesions.[6]
3. Induction of Regulatory T-cells (Tregs):
In addition to suppressing pro-inflammatory pathways, this compound has been found to induce the proliferation of regulatory T-cells (Tregs).[6] Tregs play a crucial role in maintaining immune homeostasis and suppressing excessive inflammatory responses. By promoting the activity of Tregs, this compound helps to create a more tolerogenic environment in the skin, further contributing to the resolution of psoriatic inflammation.[6]
Signaling Pathway and Experimental Workflow
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reciprocal role of vitamin D receptor on β-catenin regulated keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,25(OH)2D3-regulated human keratinocyte proliferation and differentiation: basic studies and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Maxacalcitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxacalcitol (B1676222), also known as 22-Oxacalcitriol, is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218). It is a potent Vitamin D Receptor (VDR) agonist utilized in the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis and for the topical treatment of psoriasis.[1][2] this compound exerts its therapeutic effects by binding to the VDR, a nuclear hormone receptor that plays a pivotal role in regulating gene expression involved in calcium and phosphate (B84403) homeostasis, cellular proliferation and differentiation, and immune modulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies, and an exploration of its mechanism of action.
Physicochemical Properties
Quantitative physicochemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 418.61 g/mol | --INVALID-LINK-- |
| Melting Point | 122 °C | BOC Sciences |
| logP (calculated) | 3.5 | --INVALID-LINK-- |
| pKa (predicted) | 14.43 ± 0.40 | ChemicalBook |
| Solubility | Soluble in DMSO and Ethanol | BOC Sciences |
| Appearance | White to off-white crystalline solid | ChemicalBook |
| Storage | -20°C, protect from light, stored under nitrogen | MedchemExpress |
Biological Activity and Mechanism of Action
This compound's biological functions are mediated through its high-affinity binding to the Vitamin D Receptor (VDR). This interaction initiates a cascade of molecular events that modulate the transcription of numerous target genes.
Signaling Pathway
Upon entering the target cell, this compound binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a variety of cellular processes, including the suppression of parathyroid hormone (PTH) synthesis and the regulation of keratinocyte proliferation and differentiation.
This compound-VDR signaling pathway.
Metabolism
The metabolism of this compound, like other vitamin D analogs, is primarily mediated by cytochrome P450 enzymes. The major catabolic pathway involves hydroxylation reactions. One of the identified major metabolites of this compound is 1,20-dihydroxy-22,23,24,25,26,27-hexanor-vitamin D3, which is biologically inactive in suppressing PTH secretion. This rapid metabolism contributes to this compound's lower calcemic effect compared to calcitriol.
Metabolic pathway of this compound.
Experimental Protocols
VDR Competitive Radioligand Binding Assay
Materials:
-
Receptor Source: Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-Calcitriol (1α,25(OH)₂[³H]D₃).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled calcitriol.
-
Assay Buffer: Tris-HCl buffer with appropriate salts and stabilizing agents.
-
Separation Method: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound and unlabeled calcitriol.
-
Incubation: In microtiter plates or tubes, incubate the VDR preparation with a fixed concentration of [³H]-calcitriol in the presence of varying concentrations of this compound or a high concentration of unlabeled calcitriol (for non-specific binding).
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-calcitriol).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental workflow for VDR competitive binding assay.
In Vitro Keratinocyte Proliferation Assay
Materials:
-
Normal Human Keratinocytes (NHK) or HaCaT cell line.
-
Keratinocyte growth medium.
-
This compound.
-
Cell proliferation assay kit (e.g., MTS, BrdU, or ³H-thymidine incorporation).
-
Microplate reader.
Methodology:
-
Cell Culture: Culture NHK or HaCaT cells in a serum-free keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in 96-well plates. Once cells reach 50-60% confluency, treat them with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M) or a vehicle control for a specified duration (e.g., 72 hours).
-
Proliferation Assessment:
-
MTS Assay: Add MTS reagent to each well and incubate. Measure the absorbance at 490 nm.
-
BrdU Assay: Add BrdU to the culture medium and incubate. Detect incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate. Measure absorbance.
-
³H-Thymidine Incorporation: Add ³H-thymidine to the culture medium and incubate. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot cell proliferation (as a percentage of the control) against the concentration of this compound to determine the concentration-dependent inhibitory effect.
In Vivo Model of Secondary Hyperparathyroidism
This compound has been shown to be effective in suppressing parathyroid hormone (PTH) levels in animal models of secondary hyperparathyroidism.
Animal Model:
-
5/6 nephrectomized Sprague-Dawley rats fed a high-phosphate diet to induce secondary hyperparathyroidism.[4][5]
Treatment Protocol:
-
Induction Phase: Maintain rats on a high-phosphate diet for a specified period (e.g., 8 weeks) to establish secondary hyperparathyroidism.
-
Treatment Groups:
-
Vehicle control (intravenous or direct parathyroid gland injection).
-
This compound (intravenous or direct parathyroid gland injection). Dosing regimens can vary, for example, a single direct injection followed by intravenous administration for several weeks.[4]
-
-
Endpoint Measurement:
-
Periodically collect blood samples to measure serum levels of intact PTH (iPTH), calcium, and phosphorus.
-
At the end of the study, harvest parathyroid glands for weight measurement and histological analysis (e.g., VDR and CaSR expression).
-
Bone histomorphometry can also be performed to assess the effects on bone turnover.
-
Expected Outcome:
-
This compound treatment is expected to significantly decrease serum iPTH levels compared to the vehicle control group. In some studies, a greater than 30% decrease in intact PTH level from baseline has been achieved in a significant portion of subjects.[1] In a study on chronic hemodialysis patients, intravenous this compound administration led to a significant decrease in serum intact-PTH concentration from 612.3 ± 32.7 to 414.2 ± 26.8 pg/ml.[3]
Conclusion
References
- 1. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The clinical evaluation of this compound on therapy for secondary hyperparathyroidism of chronic hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of paricalcitol with this compound injection in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Effects of Etelcalcetide and this compound on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
22-Oxacalcitriol: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
22-Oxacalcitriol (OCT), a synthetic analog of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), represents a significant advancement in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. Its development was driven by the need to dissociate the therapeutic suppression of parathyroid hormone (PTH) from the dose-limiting hypercalcemia associated with conventional vitamin D therapy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of 22-Oxacalcitriol, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and developmental workflow.
Introduction: The Clinical Challenge of Secondary Hyperparathyroidism and the Rationale for 22-Oxacalcitriol
Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated PTH levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism. While calcitriol, the biologically active form of vitamin D, effectively suppresses PTH synthesis and secretion, its potent calcemic activity often leads to hypercalcemia, a major obstacle to its therapeutic use.[1][2] This clinical challenge spurred the search for vitamin D analogs with a more favorable therapeutic index.
The development of 22-Oxacalcitriol was a result of efforts to synthesize vitamin D analogs that could separate the cell-differentiating and growth-regulating activities from the calcemic actions of calcitriol.[3] The introduction of an oxygen atom at position 22 in the side chain of calcitriol was found to significantly reduce its calcemic effects while retaining potent PTH-suppressive activity.[1][2]
Physicochemical Properties and Synthesis
22-Oxacalcitriol, also known as maxacalcitol, is a synthetic analog of vitamin D3.[4][5] Its chemical structure is characterized by the presence of an oxygen atom at the C-22 position of the side chain. The synthesis of 22-Oxacalcitriol involves a multi-step chemical process, which has been a subject of extensive research to achieve efficient and stereoselective production.
Mechanism of Action: A Tale of Two Tissues
22-Oxacalcitriol exerts its therapeutic effects primarily through its interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[4][6] The binding of 22-Oxacalcitriol to the VDR initiates a cascade of molecular events that ultimately leads to the suppression of PTH gene transcription in the parathyroid glands.[1][2]
The key to its reduced calcemic activity lies in its unique pharmacokinetic and pharmacodynamic profile. Compared to calcitriol, 22-Oxacalcitriol exhibits:
-
Rapid Clearance from Systemic Circulation: This is largely due to its lower affinity for the serum vitamin D-binding protein (DBP).[7][8][9] This rapid clearance minimizes its effects on intestinal calcium absorption, a primary driver of hypercalcemia.[7][8]
-
Prolonged Retention in Parathyroid Cells: Despite its rapid systemic clearance, 22-Oxacalcitriol shows a relatively long retention time in the nucleus of parathyroid cells, allowing for sustained suppression of PTH.[4]
This differential tissue distribution and retention are central to the selective therapeutic action of 22-Oxacalcitriol.
Signaling Pathway of 22-Oxacalcitriol in Parathyroid Gland
Caption: Signaling pathway of 22-Oxacalcitriol in the parathyroid gland.
Preclinical and Clinical Development: A Data-Driven Journey
The development of 22-Oxacalcitriol has been supported by extensive preclinical and clinical research, demonstrating its efficacy and safety profile.
Preclinical Studies
In vivo studies in normal and uremic rat models were crucial in establishing the fundamental properties of 22-Oxacalcitriol.
| Treatment (Single Intraperitoneal Injection) | Dose | Change in Serum Calcium (mg/dl) | Reference |
| Vehicle (Propylene Glycol) | - | +0.32 | [2] |
| 22-Oxacalcitriol (OCT) | 1.0 µ g/rat | +0.30 | [2] |
| Calcitriol (1,25-(OH)2D3) | 1.0 µ g/rat | +1.40 | [2] |
| Treatment (Daily Injections for 4 Days) | Dose | Change in Serum Calcium (mg/dl) | Reference |
| Vehicle | - | No change | [2] |
| 22-Oxacalcitriol (OCT) | 0.5 µ g/day | No change | [2] |
| Calcitriol (1,25-(OH)2D3) | 0.5 µ g/day | Increase from 8.4 to 11.4 | [2] |
In vitro studies using primary cultures of bovine parathyroid cells further confirmed the direct suppressive effect of 22-Oxacalcitriol on PTH secretion.
| Compound | Concentration | PTH Release Suppression | Reference |
| 22-Oxacalcitriol (OCT) | 10 nM | 33% | [1][2] |
| Calcitriol (1,25-(OH)2D3) | 10 nM | 33% | [1][2] |
Clinical Trials
Clinical trials in hemodialysis patients with secondary hyperparathyroidism have consistently demonstrated the efficacy of 22-Oxacalcitriol in lowering PTH levels.
| Treatment Group | Dose | Percentage of Patients with >30% Reduction in iPTH | Reference |
| Placebo | - | 7.7% | [10] |
| Low Dose (L) | 5 µg | Data not specified individually, but pooled OCT groups showed 77.3% | [10] |
| Medium Dose (M) | 10 µg | Data not specified individually, but pooled OCT groups showed 77.3% | [10] |
| High Dose (H) | 15 µg | Data not specified individually, but pooled OCT groups showed 77.3% | [10] |
A preliminary study showed that intravenous administration of 22-Oxacalcitriol three times a week for 12 weeks led to a marked reduction in plasma PTH.[11] While highly effective, hypercalcemia was noted as a potential limiting factor at higher doses.[11]
A crossover trial comparing 22-Oxacalcitriol with calcitriol in hemodialysis patients found that both treatments decreased PTH levels to a similar degree.[12] However, 22-Oxacalcitriol significantly decreased levels of bone metabolic markers, suggesting potential benefits on bone remodeling.[12]
Experimental Protocols: A Guide to Key Methodologies
Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies employed in key studies on 22-Oxacalcitriol.
In Vivo Animal Studies: Uremic Rat Model
-
Objective: To evaluate the calcemic and PTH-suppressive effects of 22-Oxacalcitriol in a model of renal failure.
-
Animal Model: Male Sprague-Dawley rats are subjected to a two-stage 5/6 nephrectomy to induce chronic renal failure.
-
Treatment: Rats are administered 22-Oxacalcitriol or vehicle control via intraperitoneal injection for a specified duration.
-
Data Collection: Blood samples are collected periodically to measure serum calcium, phosphorus, and PTH levels.
-
Analysis: Statistical analysis is performed to compare the effects of 22-Oxacalcitriol with the control group.
In Vitro Cell Culture: Primary Bovine Parathyroid Cells
-
Objective: To assess the direct effect of 22-Oxacalcitriol on PTH secretion.
-
Cell Culture: Parathyroid glands are obtained from calves and dispersed into single cells using collagenase and DNase. The cells are then cultured in a suitable medium.
-
Treatment: Cultured cells are treated with varying concentrations of 22-Oxacalcitriol or calcitriol.
-
Data Collection: The culture medium is collected after a specified incubation period, and PTH concentration is measured using a specific immunoassay.
-
Analysis: The percentage of PTH suppression is calculated relative to vehicle-treated control cells.
Clinical Trial: Dose-Response Study in Hemodialysis Patients
-
Objective: To determine the dose-response relationship and safety of intravenous 22-Oxacalcitriol.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Hemodialysis patients with secondary hyperparathyroidism (defined by specific baseline iPTH levels).
-
Intervention: Patients are randomized to receive different doses of 22-Oxacalcitriol or placebo intravenously at the end of each hemodialysis session for a predefined period.
-
Endpoints: The primary efficacy endpoint is the percentage of patients achieving a certain reduction in baseline iPTH. Safety endpoints include the incidence of hypercalcemia and other adverse events.
Experimental Workflow for Preclinical Evaluation
References
- 1. JCI - The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion. [jci.org]
- 2. The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History of the development of new vitamin D analogs: studies on 22-oxacalcitriol (OCT) and 2beta-(3-hydroxypropoxy)calcitriol (ED-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical uses of 22-oxacalcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of vitamin D receptors in the optimization of secondary hyperparathyroidism on dialysis | Nefrología [revistanefrologia.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The mechanism for the disparate actions of calcitriol and 22-oxacalcitriol in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response study of 22-oxacalcitriol in patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 22-oxacalcitriol on hyperparathyroidism of dialysis patients: results of a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 22-oxacalcitriol and calcitriol on PTH secretion and bone mineral metabolism in a crossover trial in hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxacalcitol's Impact on Calcium and Phosphate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxacalcitol (B1676222) (22-oxacalcitriol), a synthetic analog of the active form of vitamin D3, calcitriol (B1668218), is a potent regulator of calcium and phosphate (B84403) metabolism. Developed for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD), this compound offers a targeted approach to managing the mineral and bone disorders characteristic of this condition. This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental basis for the use of this compound, with a focus on its impact on calcium and phosphate homeostasis.
Mechanism of Action
This compound exerts its effects primarily through the activation of the Vitamin D Receptor (VDR), a nuclear hormone receptor. The binding of this compound to the VDR initiates a cascade of molecular events that ultimately modulate the expression of genes involved in calcium and phosphate transport and regulation in various tissues.
Parathyroid Gland
In the parathyroid glands, this compound suppresses the synthesis and secretion of parathyroid hormone (PTH).[1] Elevated PTH is a key driver of the pathological bone remodeling and mineral imbalances seen in secondary hyperparathyroidism. By binding to the VDR in parathyroid cells, this compound downregulates the transcription of the PTH gene.[2]
Intestine
This compound enhances the intestinal absorption of both calcium and phosphate. It achieves this by upregulating the expression of key transport proteins in intestinal epithelial cells, including the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and calbindin-D9k, a calcium-binding protein.[3] This increased absorption helps to correct hypocalcemia, a common trigger for PTH secretion.
Bone
The effects of this compound on bone are complex and involve the modulation of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). By suppressing PTH levels, this compound indirectly reduces osteoclastic bone resorption.[4] It also has direct effects on bone cells, influencing their differentiation and function to promote more balanced bone turnover.
Quantitative Effects on Calcium and Phosphate Metabolism
Clinical trials have demonstrated the efficacy of this compound in managing key parameters of calcium and phosphate metabolism in patients with secondary hyperparathyroidism.
Serum Calcium and Phosphate
Treatment with this compound leads to a dose-dependent increase in serum calcium levels and can influence serum phosphate levels.[5] The goal of therapy is to normalize these levels while effectively suppressing PTH.
Table 1: Effect of this compound on Serum Calcium and Phosphate in Hemodialysis Patients
| Study | Treatment Group | N | Baseline Serum Calcium (mg/dL) (Mean ± SD) | End-of-Treatment Serum Calcium (mg/dL) (Mean ± SD) | Baseline Serum Phosphate (mg/dL) (Mean ± SD) | End-of-Treatment Serum Phosphate (mg/dL) (Mean ± SD) |
| Hayashi et al. (2004)[6] | This compound | 44 | 9.2 ± 0.7 | 9.8 ± 0.8 | 5.8 ± 1.5 | 5.7 ± 1.4 |
| Hayashi et al. (2004)[6] | Calcitriol | 47 | 9.1 ± 0.8 | 9.6 ± 0.8 | 5.9 ± 1.4 | 5.8 ± 1.3 |
| Akizawa et al. (2001)[5] | This compound | 92 | Not Reported | Increased | Not Reported | Increased |
Note: Data from different studies may not be directly comparable due to variations in study design, patient populations, and dosages.
Parathyroid Hormone (PTH)
A primary therapeutic goal of this compound is the suppression of elevated intact PTH (iPTH) levels.
Table 2: Effect of this compound on Serum Intact Parathyroid Hormone (iPTH)
| Study | Treatment Group | N | Baseline iPTH (pg/mL) (Mean ± SD) | End-of-Treatment iPTH (pg/mL) (Mean ± SD) |
| Hayashi et al. (2004)[6] | This compound | 44 | 435 ± 211 | 255 ± 185 |
| Hayashi et al. (2004)[6] | Calcitriol | 47 | 428 ± 205 | 268 ± 192 |
| Akizawa et al. (2001)[5] | This compound | 92 | 612.3 ± 32.7 | 414.2 ± 26.8 |
Urinary Calcium and Phosphate
Data on the specific effects of this compound on urinary calcium and phosphate excretion is less consistently reported in major clinical trials. However, by increasing intestinal calcium absorption and modulating renal handling of these minerals, an impact on urinary excretion is expected. One study comparing paricalcitol (B1678470) (another vitamin D analog) to calcitriol found that paricalcitol decreased urinary calcium excretion.[7] Further studies are needed to fully elucidate the specific effects of this compound on urinary mineral excretion.
Experimental Protocols
The understanding of this compound's effects is built upon a foundation of preclinical and clinical research.
Animal Models
The most common animal model used to study secondary hyperparathyroidism is the 5/6 nephrectomized rat .[2][8]
-
Procedure: A two-step surgical procedure is performed to remove five-sixths of the total kidney mass. This induces chronic renal failure, leading to the development of secondary hyperparathyroidism.
-
Diet: These animals are often fed a high-phosphorus and low-calcium diet to exacerbate the condition.[1]
-
Drug Administration: this compound is typically administered via intravenous or direct intrathyroidal injection.[2]
-
Outcome Measures: Key parameters measured include serum levels of calcium, phosphate, and PTH, as well as histological analysis of the parathyroid glands and bone.
Biochemical Assays
-
Serum and Urinary Calcium and Phosphate: These are typically measured using automated colorimetric assays.[9]
-
Serum Intact PTH: This is commonly measured using immunochemiluminescent assays.[9]
Signaling Pathways and Experimental Workflows
This compound-VDR Signaling Pathway
The following diagram illustrates the general signaling pathway of this compound through the Vitamin D Receptor.
Caption: this compound binds to VDR, forming a heterodimer with RXR to regulate gene expression.
Experimental Workflow for Evaluating this compound
The development and evaluation of a drug like this compound follows a structured workflow.
Caption: A typical workflow for the development of a vitamin D analog like this compound.
Logical Relationship of this compound's Metabolic Effects
The interconnected effects of this compound on different organ systems are crucial to its therapeutic action.
Caption: this compound acts on multiple organs to normalize calcium and phosphate levels.
Conclusion
This compound is a valuable therapeutic agent for the management of secondary hyperparathyroidism in CKD patients. Its targeted mechanism of action, which involves the modulation of the VDR in the parathyroid glands, intestine, and bone, allows for effective control of PTH, calcium, and phosphate levels. The quantitative data from clinical trials and the detailed understanding from preclinical experimental models provide a robust foundation for its clinical use. Further research to delineate its precise effects on urinary mineral excretion and to explore its long-term impact on bone architecture will continue to refine its therapeutic application.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biochemical and cellular effects of direct this compound injection into parathyroid gland in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal vitamin D receptor is required for normal calcium and bone metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of impaired calcium and skeletal homeostasis in vitamin D receptor knockout mice by a high dose of calcitriol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of paricalcitol on urinary calcium in patients with chronic kidney disease stages 2 - 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A randomized, double-blind, placebo-controlled trial of calcium acetate on serum phosphorus concentrations in patients with advanced non-dialysis-dependent chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Maxacalcitol in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxacalcitol (22-oxa-1,25-dihydroxyvitamin D3 or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol. Developed to minimize the hypercalcemic effects associated with calcitriol, this compound has demonstrated significant anti-proliferative and differentiation-inducing properties in various preclinical cancer models. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in cancer models, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the field of oncology drug development.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding to the VDR, this compound forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3] This binding initiates the transcription of genes involved in cell cycle regulation, differentiation, and apoptosis.
A key mechanism of this compound's anti-proliferative activity is the induction of G1 phase cell cycle arrest.[1][4] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs), specifically p21 and p27.[1][4] These proteins inhibit the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle from the G1 to the S phase. The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and a subsequent reduction in cancer cell proliferation.
While the primary mechanism appears to be cell cycle arrest and induction of differentiation, evidence also suggests that this compound can induce apoptosis in some cancer cells, although this is not a universal response.[3][5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound in various cancer models.
Table 1: In Vitro Anti-Proliferative Effects of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Treatment Concentration (M) | Proliferation Suppression (%) | Responsiveness |
| Hs 700T | 1x10-7 | ~60-90 | Responsive |
| BxPC-3 | 1x10-7 | ~60-90 | Responsive |
| SUP-1 | 1x10-7 | ~60-90 | Responsive |
| Capan-2 | Not specified | Weak | Weakly Responsive |
| AsPC-1 | Not specified | Weak | Weakly Responsive |
| MIA PaCa-2 | Not specified | No effect | Non-responsive |
| Panc-1 | Not specified | No effect | Non-responsive |
| Hs 766T | Not specified | No effect | Non-responsive |
| Capan-1 | Not specified | No effect | Non-responsive |
Data extracted from a study by Kawa et al.[1]
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Cancer Model | Treatment | Dosage | Tumor Volume Reduction (%) | Hypercalcemia |
| BxPC-3 Xenograft (Athymic Mice) | Oral administration of this compound | Not explicitly specified in the abstract | 62% (Tumor volume was 38% of controls on Day 31)[1] | No |
Data extracted from a study by Kawa et al.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical research of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., ethanol)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for p21 and p27
This protocol is used to detect the expression levels of the cell cycle regulatory proteins p21 and p27 following treatment with this compound.
Materials:
-
Cancer cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p21, p27, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, and the loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of p21 and p27 to the loading control to determine the relative changes in protein expression.
In Vivo Pancreatic Cancer Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a pancreatic cancer xenograft model.
Materials:
-
Athymic nude mice
-
BxPC-3 pancreatic cancer cells
-
Matrigel (or similar basement membrane matrix)
-
This compound for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest BxPC-3 cells and resuspend them in a mixture of culture medium and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, start measuring the tumor volume using calipers at regular intervals (e.g., twice a week). The tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Treatment: Once the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a specified dosage and schedule. The control group should receive the vehicle. The specific oral dosage of this compound used in the study by Kawa et al. is not explicitly stated in the available abstract.[1]
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumor weight and volume can be measured for a final comparison between the treatment and control groups. The tumor tissue can also be used for further analysis, such as immunohistochemistry or Western blotting.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 2. Antiestrogen potentiation of antiproliferative effects of vitamin D3 analogues in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update [mdpi.com]
- 4. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Maxacalcitol on T Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxacalcitol (22-oxacalcitriol or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218). While renowned for its role in calcium homeostasis, the vitamin D endocrine system, including its analogs, exerts potent immunomodulatory effects. This technical guide provides an in-depth exploration of the core immunomodulatory actions of this compound on T lymphocytes, a critical component of the adaptive immune system. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to support research and development in this area.
Core Immunomodulatory Effects on T Cells
This compound, acting through the nuclear Vitamin D Receptor (VDR) expressed in activated T cells, orchestrates a shift in T cell function from a pro-inflammatory to a more tolerogenic state. The principal effects include the inhibition of T cell proliferation, suppression of inflammatory cytokine production, and the promotion of regulatory T cell (Treg) phenotypes.
Data Presentation: Quantitative Effects on T Cell Function
While specific dose-response data for this compound's direct effects on isolated T cells is limited in publicly available literature, studies on its parent compound, Calcitriol, provide valuable quantitative insights into the expected dose-dependent immunomodulatory activities. The following tables summarize these findings. It is important to note that this compound may exhibit different potency, and these values should be considered as a reference.
Table 1: Dose-Dependent Inhibition of T Cell Proliferation by Calcitriol
| Concentration (mol/L) | T Cell Proliferation Inhibition |
| 10⁻⁹ | Dose-dependent inhibition observed[1] |
| 10⁻⁸ | Peak inhibitory activity on PHA-activated PBMC proliferation[2] |
| 10⁻⁷ | Further dose-dependent inhibition[1] |
| 10⁻⁶ | Continued dose-dependent inhibition[1] |
| 10⁻⁵ | Strong inhibition of T cell proliferation[1] |
Table 2: Dose-Dependent Inhibition of T Cell Cytokine Production by Calcitriol
| Cytokine | Concentration (mol/L) | Effect |
| IFN-γ | 10⁻¹⁰ | Inhibition begins to be observed[2] |
| 10⁻⁹ | Dose-dependent inhibition[1] | |
| 10⁻⁸ | Strong inhibition[1][2] | |
| IL-2 | 10⁻¹⁰ | Inhibition begins to be observed[2] |
| 10⁻⁹ | Dose-dependent inhibition[1] | |
| 10⁻⁸ | Strong inhibition[1][2] | |
| IL-4 | 10⁻⁹ - 10⁻⁵ | Dose-dependent inhibition[1] |
| IL-5 | 10⁻⁹ - 10⁻⁵ | Dose-dependent inhibition[1] |
| IL-17 | Not specified | Significant reduction[3][4] |
| TNF-α | 10⁻⁹ - 10⁻⁵ | Not significantly inhibited[1] |
Table 3: Upregulation of Regulatory Markers and Cytokines by Calcitriol
| Marker/Cytokine | Effect |
| Foxp3 | Significant increase in gene expression[5] |
| IL-10 | Significant increase in gene expression[5] |
| TGF-β1 | Significant increase in gene expression[5] |
Signaling Pathways of this compound in T Cells
This compound exerts its immunomodulatory effects on T cells primarily through the Vitamin D Receptor (VDR). Upon T cell activation via the T cell receptor (TCR), VDR expression is upregulated. This compound binds to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Key signaling events include:
-
Inhibition of Pro-inflammatory Cytokine Gene Transcription: The VDR/RXR complex can directly interfere with the transcriptional activity of nuclear factor of activated T cells (NFAT) and nuclear factor-kappa B (NF-κB), two key transcription factors for pro-inflammatory cytokines like IL-2 and IFN-γ.
-
Promotion of Anti-inflammatory and Regulatory Genes: The VDR/RXR complex promotes the transcription of genes associated with a regulatory phenotype, such as FOXP3, the master regulator of Treg cells, and the anti-inflammatory cytokine IL-10.
Experimental Protocols
T Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for assessing T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
T cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or mitogen)
-
This compound or vehicle control
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T cells using magnetic bead separation.
-
CFSE Staining:
-
Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture:
-
Resuspend CFSE-labeled cells in complete RPMI medium.
-
Plate cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add this compound at various concentrations or vehicle control.
-
Add T cell activation stimulus.
-
Culture for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Acquire samples on a flow cytometer equipped with a 488 nm laser.
-
Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Cytokine Analysis by ELISA
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying cytokine concentrations in T cell culture supernatants.
Materials:
-
T cell culture supernatants
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Recombinant cytokine standard
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP and incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate until color develops (5-30 minutes), protected from light.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Gene Expression Analysis by qPCR
This protocol details the steps for quantifying the expression of target genes (e.g., FOXP3, IL10, IFNG, IL2) in T cells using quantitative Polymerase Chain Reaction (qPCR).
Materials:
-
Treated T cells
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from T cells treated with this compound or vehicle control using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and cDNA template.
-
Pipette the reaction mixture into a qPCR plate.
-
-
qPCR Amplification:
-
Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound demonstrates significant immunomodulatory potential on T lymphocytes, steering the immune response towards a more regulated and less inflammatory state. Its ability to inhibit T cell proliferation and the production of key pro-inflammatory cytokines, while promoting the development of regulatory T cells, underscores its therapeutic promise for T cell-mediated inflammatory and autoimmune diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of this compound. Further studies are warranted to elucidate the precise dose-response relationships and the full spectrum of VDR-mediated gene regulation by this compound in human T cells.
References
- 1. Effect of calcitriol on the production of T-cell-derived cytokines in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitriol inhibits the PHA-induced production of IL-2 and IFN-gamma and the proliferation of human peripheral blood leukocytes while enhancing the surface expression of HLA class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Calcitriol through DNA Methylation Alteration of FOXP3 in the CD4+ T Cells of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxacalcitol's Binding Affinity for the Vitamin D Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxacalcitol (B1676222) (22-oxacalcitriol, OCT) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It functions as a potent agonist for the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a critical role in regulating gene expression involved in calcium and phosphate (B84403) homeostasis, cellular proliferation and differentiation, and immune modulation.[1] This technical guide provides a comprehensive overview of this compound's interaction with the VDR, presenting available quantitative data, detailed experimental protocols for affinity assessment, and visualizations of the associated molecular pathways and experimental workflows.
Introduction to this compound and the Vitamin D Receptor
This compound is a vitamin D3 derivative utilized in the treatment of secondary hyperparathyroidism and psoriasis.[1][2] Its therapeutic effects are mediated through high-affinity binding to the Vitamin D Receptor. The VDR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][3] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]
Compared to the endogenous ligand calcitriol, this compound exhibits a distinct pharmacological profile, including a reduced calcemic effect in certain applications, which is partially attributed to its significantly lower binding affinity for the vitamin D binding protein (DBP) in plasma.[1][2]
Quantitative Analysis of VDR Binding Affinity
Precise, publicly available quantitative data for this compound's binding affinity to the VDR, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is limited, as this information is often proprietary. However, comparative studies and functional assays provide valuable insights into its potency relative to other VDR ligands.
Table 1: Comparative Binding Affinity and Potency of VDR Ligands
| Compound | Parameter | Value/Observation | Receptor/System | Significance |
| This compound | Relative Binding Affinity | 25% of Calcitriol | Vitamin D Receptor | Demonstrates potent, albeit slightly lower, direct binding to the VDR compared to the natural ligand. |
| Calcitriol | Relative Binding Affinity | 100% (Reference) | Vitamin D Receptor | The natural, high-affinity endogenous ligand for the VDR. |
| Paricalcitol | Relative Binding Affinity | 14% of Calcitriol | Vitamin D Receptor | Another synthetic VDR agonist with lower relative binding affinity. |
| This compound | DBP Binding Affinity | ~600 times lower than Calcitriol | Rat Plasma DBP | Lower affinity for the plasma carrier protein may lead to faster cellular uptake and altered pharmacokinetics.[2] |
| This compound | Anti-proliferative Potency | ~10 times greater than calcipotriol (B1668217) and tacalcitol | Normal Human Keratinocytes | Indicates high functional potency in a key therapeutic target cell type for psoriasis.[1] |
VDR Signaling Pathway
The canonical genomic signaling pathway initiated by this compound binding to the VDR involves a cascade of molecular events leading to the regulation of gene expression.
Caption: Genomic signaling pathway of the Vitamin D Receptor activated by this compound.
Experimental Protocols for Determining VDR Binding Affinity
The binding affinity of this compound for the VDR is typically determined using competitive binding assays. These assays measure the ability of unlabeled this compound to displace a radiolabeled or fluorescently-labeled VDR ligand from the receptor.
Competitive Radioligand Binding Assay
This is the most common method for determining the inhibitory constant (Ki) of a test compound.
Objective: To determine the binding affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand (e.g., [³H]-Calcitriol).[1]
Materials:
-
Receptor Source: Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.[1][6]
-
Radioligand: [³H]-Calcitriol (1α,25(OH)₂[³H]D₃).[1]
-
Test Compound: this compound, serially diluted.[1]
-
Non-specific Binding Control: A high concentration (e.g., 1000-fold excess) of unlabeled calcitriol.[6]
-
Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, pH 7.4) containing salts and stabilizing agents.[6][7]
-
Separation Method:
-
Detection: Liquid scintillation counter.[7]
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the unlabeled calcitriol control in assay buffer.
-
Incubation: In microtiter plates or tubes, combine the VDR preparation, a fixed concentration of [³H]-Calcitriol, and varying concentrations of this compound (for the competition curve), buffer only (for total binding), or excess unlabeled calcitriol (for non-specific binding).[6]
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a sufficient duration (e.g., 4-18 hours) to allow the binding to reach equilibrium.[6][7]
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add ice-cold HAP slurry to each tube, incubate on ice, and then centrifuge to pellet the HAP, which binds the receptor-ligand complexes. Wash the pellet multiple times.[6]
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the VDR-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[7]
-
-
Quantification: Place the HAP pellet or the filter into a scintillation vial, add a scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[6][7]
-
Data Analysis:
-
Calculate the percentage of specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[7]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Caption: Workflow for a competitive radioligand binding assay to determine VDR affinity.
Fluorescence Polarization (FP) Competitor Assay
This method offers a homogeneous alternative to radioligand assays, avoiding the need for separation steps.
Objective: To determine the binding affinity of this compound by measuring its ability to displace a fluorescently labeled VDR ligand.
Materials:
-
VDR Protein: Purified, full-length human VDR.
-
Fluorescent Tracer: A fluorescently labeled VDR ligand (e.g., Fluormone™ VDR Red).
-
Test Compound: this compound, serially diluted.
-
Control Ligand: Unlabeled calcitriol.
-
Assay Buffer: A suitable buffer, often provided in commercial kits (e.g., PBS with 0.01% Tween-20).
-
Microplates: Black, low-binding 384-well plates.
-
Fluorescence Polarization Plate Reader.
Procedure:
-
Compound Plating: Dispense serially diluted this compound, control ligand, and buffer into the wells of the 384-well plate.
-
Receptor/Tracer Complex Preparation: Prepare a solution of VDR and the fluorescent tracer in assay buffer.
-
Reaction Initiation: Add the receptor/tracer complex to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time (e.g., 2-4 hours) to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization against the log concentration of this compound. Use non-linear regression to determine the IC50 value, which can then be used to calculate the Ki.
Conclusion
This compound is a high-potency VDR agonist whose therapeutic effects are driven by its strong binding to the Vitamin D Receptor, initiating a cascade of genomic events that modulate gene expression. While specific affinity constants like Kd are not always publicly available, comparative data and functional assays consistently demonstrate its significant potency. The well-established experimental protocols outlined in this guide, such as competitive radioligand binding and fluorescence polarization assays, provide robust and reliable methods for quantifying the binding affinity of this compound and other VDR modulators, which is a critical step in the research and development of novel therapeutics targeting the vitamin D signaling pathway.
References
- 1. Convergent synthesis, chiral HPLC, and vitamin D receptor affinity of analogs of 1,25-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of a Novel Vitamin D3 Oxime Analogue, VD1-6, with CYP24A1 Enzyme Inhibitory Activity and Negligible Vitamin D Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of the free binding energy of 1,25-dihydroxyvitamin D3 and its analogs with the human VDR receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxacalcitol's Anti-Proliferative Effects: An In-Depth Technical Guide for Researchers
An Overview of In Vitro Studies on a Potent Vitamin D3 Analog
Introduction
Maxacalcitol (22-oxacalcitriol or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol. It exhibits potent anti-proliferative effects across a variety of cell types, making it a subject of significant interest in cancer research and dermatology. This technical guide provides a comprehensive overview of the in vitro studies investigating the anti-proliferative mechanisms of this compound, intended for researchers, scientists, and drug development professionals. This document details the core signaling pathways, presents quantitative data from various studies, and provides detailed experimental protocols for key assays.
Core Mechanism of Action: VDR-Mediated Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor. Upon binding to the VDR, this compound initiates a signaling cascade that culminates in the arrest of the cell cycle at the G1 phase.[1][2]
This G1 arrest is predominantly mediated by the upregulation of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[1][2] These proteins bind to and inhibit the activity of cyclin-CDK complexes, specifically Cyclin D/CDK4 and Cyclin E/CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle. The inhibition of these complexes prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis.
Quantitative Data: Anti-Proliferative Efficacy of this compound
The anti-proliferative potency of this compound has been evaluated in various cell lines, demonstrating a dose-dependent inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and experimental conditions.
| Cell Line | Cell Type | IC50 (approx.) | Key Findings | Reference |
| BxPC-3 | Pancreatic Cancer | Not explicitly stated, but marked inhibition at 10⁻⁷ M | Marked dose-dependent inhibition of proliferation and induction of G1 arrest. | [1] |
| Hs 700T | Pancreatic Cancer | Not explicitly stated, but marked inhibition at 10⁻⁷ M | Significant anti-proliferative effects observed. | [1] |
| SUP-1 | Pancreatic Cancer | Not explicitly stated, but marked inhibition at 10⁻⁷ M | Demonstrated sensitivity to this compound-induced growth inhibition. | [1] |
| Normal Human Keratinocytes (NHK) | Keratinocytes | Maximal effect at 10⁻⁷ M | Potent suppression of proliferation, with efficacy approximately 10 times greater than calcipotriol (B1668217) and tacalcitol. |
Note: Explicit IC50 values for this compound are not always reported in the literature. The provided data reflects concentrations at which significant anti-proliferative effects were observed.
Signaling Pathways
The signaling cascades initiated by this compound are central to its anti-proliferative activity. The primary pathway involves the VDR, leading to cell cycle control. There is also evidence of crosstalk with other signaling pathways, such as the NF-κB pathway.
Vitamin D Receptor (VDR) Signaling Pathway
The canonical VDR signaling pathway is the principal mechanism through which this compound exerts its effects.
Crosstalk with NF-κB Signaling
Evidence suggests that the VDR signaling pathway can interact with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and cell survival. The VDR has been shown to physically interact with IκB kinase β (IKKβ), a central component of the NF-κB pathway, thereby inhibiting its activity.[1] This interaction disrupts the formation of the IKK complex, leading to the stabilization of IκBα and subsequent sequestration of the p65/p50 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-proliferative and anti-apoptotic genes.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the anti-proliferative effects of this compound.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge to obtain a cell pellet.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of cell counts versus DNA content. Deconvolute the histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p21 and p27 Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p21 and p27, in cell lysates.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p21 and p27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p21 and p27, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
In vitro studies have consistently demonstrated the potent anti-proliferative effects of this compound. Its mechanism of action, primarily through VDR-mediated G1 cell cycle arrest via the upregulation of p21 and p27, is well-established. The quantitative data, though variable across cell lines, underscores its efficacy. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound in various hyperproliferative disorders. Future research should focus on elucidating the full spectrum of its molecular targets and its interactions with other signaling pathways to optimize its clinical application.
References
Pharmacological profile of Maxacalcitol
An In-depth Technical Guide to the Pharmacological Profile of Maxacalcitol (B1676222)
Introduction
This compound, also known as 22-oxacalcitriol (OCT), is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3.[1] It is a potent Vitamin D Receptor (VDR) agonist developed for the treatment of secondary hyperparathyroidism (SHPT) in patients on hemodialysis and for the topical treatment of psoriasis.[2][3][4] Its therapeutic efficacy stems from its ability to modulate gene transcription via the VDR, exhibiting a favorable profile with a reduced calcemic effect in certain applications compared to its endogenous counterpart, calcitriol.[1][3][5] This guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its biological effects primarily through the genomic signaling pathway by activating the Vitamin D Receptor, a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][6]
Genomic Signaling Pathway:
-
Ligand Binding: this compound enters the target cell and binds to the ligand-binding domain (LBD) of the VDR located in the cytoplasm or nucleus.[1][6]
-
Heterodimerization: This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[6]
-
DNA Binding: The this compound-VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6]
-
Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, modulating the transcription of genes involved in a wide range of physiological processes, including calcium and phosphate (B84403) homeostasis, cellular proliferation and differentiation, and immune responses.[2][6]
Caption: Genomic signaling pathway of this compound via the Vitamin D Receptor.
Therapeutic Actions:
-
In Secondary Hyperparathyroidism: this compound binds to the VDR in the parathyroid glands, which diminishes parathyroid hormone (PTH) gene expression, leading to suppressed PTH synthesis and secretion.[6][7] This action helps to control the high levels of PTH characteristic of SHPT in patients with chronic kidney disease.[3][6] It also modulates bone metabolism and enhances the intestinal absorption of calcium and phosphate.[6]
-
In Psoriasis: In the skin, this compound's activation of the VDR in keratinocytes leads to the inhibition of their proliferation and the promotion of normal differentiation, counteracting the hyperproliferative state seen in psoriasis.[8][9][10] Furthermore, it exerts immunomodulatory effects by downregulating the expression of pro-inflammatory cytokines such as IL-17 and IL-23 and inducing regulatory T cells (Tregs), which helps to reduce skin inflammation.[6][11]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct result of its VDR-mediated regulation of gene expression in various tissues.
| Effect | Target Tissue/Cell | Description | Citation |
| Anti-proliferative | Keratinocytes | Decreases proliferation of normal human keratinocytes in a concentration-dependent manner, with maximal effect at 10⁻⁷ M. | [9] |
| Pro-differentiative | Keratinocytes | Induces the expression of differentiation markers such as involucrin (B1238512) and transglutaminase 1. | [9] |
| PTH Suppression | Parathyroid Glands | Inhibits PTH synthesis and secretion, effectively reducing serum PTH levels in uremic patients. | [3][6][7][12] |
| Immunomodulation | Skin Immune Cells | Downregulates IL-23p19, IL-17A, and other pro-inflammatory cytokines while increasing IL-10 expression and inducing Foxp3+ regulatory T cells in psoriasiform skin inflammation models. | [11] |
| Antimicrobial Peptide Induction | Oral Epithelial Cells | Induces the production of the antimicrobial peptide hCAP-18/LL-37 in human oral epithelial cells. | [13] |
Pharmacokinetics
The pharmacokinetic profile of this compound varies depending on the route of administration.
Topical Administration (Ointment and Lotion) this compound is formulated for topical application in psoriasis treatment. Its absorption and distribution are primarily localized to the skin.
| Parameter | Ointment (µg/g) | Lotion (µg/g) | Time (hours) | Citation |
| Mean Concentration in Stratum Corneum | 6.9 ± 3.3 | 3.1 ± 1.0 | 2 | [14][15] |
| 12.8 ± 6.2 | 9.1 ± 3.1 | 4 | [14][15] | |
| 11.8 ± 4.6 | 13.9 ± 3.4 | 6 | [14][15] | |
| 13.1 ± 5.2 | 13.1 ± 4.1 | 8 | [14][15] | |
| 12.3 ± 3.1 | 15.5 ± 3.1 | 10 | [14][15] | |
| Time to Steady State | ~4 hours | ~6 hours | - | [14][15] |
-
Studies show that the cutaneous bioavailability of the lotion formulation is comparable to the ointment.[14][15]
Systemic Administration (Intravenous and Intraperitoneal) For SHPT, this compound is administered systemically.
| Parameter | Value | Condition | Citation |
| Pharmacokinetic Model | Two-compartment model | Intravenous administration in hemodialysis patients. | [16] |
| Half-life | ~5 hours | Healthy subjects and SHPT patients. | [17] |
| Metabolism | CYP3A4 and CYP24 in the liver. | - | [17] |
| Cmax (after 10 µg IP dose) | 750 pg/mL | 5 minutes post-administration in peritoneal dialysis patients. | [18] |
| Concentration (after 10 µg IP dose) | 500 pg/mL | 60 minutes post-administration in peritoneal dialysis patients. | [18] |
-
The pharmacokinetic profile is linear and this compound is rapidly eliminated from serum, even in patients on hemodialysis.[17] Systemic exposure was found to be approximately 40% higher in Taiwanese than in Japanese healthy volunteers, though this did not translate to clinically relevant differences in pharmacodynamic outcomes.[17]
Clinical Efficacy
Psoriasis Vulgaris Clinical trials have demonstrated the efficacy of topical this compound for mild to moderate chronic plaque psoriasis.
| Study Parameter | This compound (25 µg/g) | Calcipotriol (B1668217) (50 µg/g) | Placebo | Citation |
| Application Frequency | Once daily | Once daily | Once daily | [8][19] |
| Reduction in Psoriasis Severity Index (PSI) | Significantly greater than placebo (P < 0.01) | Similar effect to this compound 25 µg/g | - | [8][19] |
| Marked Improvement or Clearance | 55% of subjects | 46% of subjects | - | [8][19] |
| Investigator's Assessment | Rated better than calcipotriol (P < 0.05) | - | Rated less effective than this compound | [8][19] |
-
All tested concentrations of this compound ointment (6, 12.5, 25, and 50 µg/g) were significantly more effective than placebo.[8][19] The 25 µg/g concentration was identified as optimal.[20]
Secondary Hyperparathyroidism (SHPT) this compound is an effective agent for managing SHPT in patients undergoing hemodialysis.
| Study Outcome | This compound | Calcitriol | Key Findings | Citation |
| PTH and Bone Metabolism | Equally effective | Equally effective | No significant differences in serum iPTH or bone alkaline phosphatase (bAP) over 12 months. | [21][22] |
| Serum Calcium | Significantly higher in early treatment | Lower in early treatment | No significant difference at the end of 12 months. | [21][22] |
| Dose Ratio for Comparable Efficacy | 5.5 | 1 | A crossover study determined a dose ratio of 5.5:1 (this compound:calcitriol) provided comparable therapeutic efficacy without significant differences in calcium or phosphate levels. | [23] |
| Long-term PTH suppression | >60% of patients achieved >30% decrease in intact PTH from baseline over 1 year. | - | Achieved without an unphysiological increase in mean serum calcium levels. | [5][24] |
Safety and Tolerability
-
Topical Application: The most frequently reported adverse reactions are localized to the application site and include itching, skin irritation, and erythema.[25] Systemic side effects like hypercalcemia are rare when used as prescribed but can occur with excessive use.[2]
-
Intravenous Administration: The primary safety concerns are hypercalcemia and hyperphosphatemia.[2] Regular monitoring of serum calcium and phosphate levels is crucial for patients receiving intravenous this compound.[2] The most common adverse reactions reported include itching and irritability.[12]
-
Contraindications: this compound is contraindicated in patients with known hypersensitivity to the drug or pre-existing hypercalcemia.[2][12]
Caption: Logical relationship of this compound's primary therapeutic actions.
Experimental Protocols
1. VDR Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound for the VDR.[1]
-
Materials:
-
Receptor Source: Purified recombinant human VDR.
-
Radioligand: [³H]-Calcitriol.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled calcitriol.
-
Assay Buffer: Tris-HCl buffer.
-
Separation Method: Hydroxylapatite slurry or glass fiber filters.
-
-
Methodology:
-
Incubate a constant amount of recombinant VDR and [³H]-Calcitriol with varying concentrations of this compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand using hydroxylapatite or filtration.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-Calcitriol (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki).
-
Caption: Experimental workflow for a VDR competitive radioligand binding assay.
2. Keratinocyte Proliferation and Differentiation Assays
These assays evaluate the effect of this compound on keratinocyte biology.[9]
-
Cell Culture: Normal human keratinocytes (NHK) are cultured in appropriate media.
-
Proliferation Assay:
-
Seed NHK cells in multi-well plates.
-
Treat cells with various concentrations of this compound (e.g., up to 10⁻⁷ M).
-
After an incubation period, assess cell proliferation using methods like MTS assay (measures metabolic activity), BrdU incorporation, or ³H-thymidine incorporation (measures DNA synthesis).
-
-
Differentiation Assay:
-
Treat cultured NHK cells with this compound.
-
Western Blot/PCR: Harvest cells and analyze the expression of differentiation marker proteins (e.g., involucrin, transglutaminase 1) by Western blot or their corresponding mRNA levels by quantitative PCR.
-
Cornified Envelope (CE) Formation Assay: Induce CE formation and quantify the envelopes to measure terminal differentiation.
-
3. Imiquimod (B1671794) (IMQ)-Induced Psoriasiform Skin Inflammation Model
This in vivo animal model is used to assess the anti-inflammatory properties of topical this compound.[11]
-
Animals: Female BALB/c mice.
-
Methodology:
-
Pre-treatment: Apply topical this compound lotion, vehicle, or a comparator (e.g., betamethasone (B1666872) valerate) to the mice's skin for 3 consecutive days.
-
Induction: Apply a daily dose of imiquimod (IMQ) cream to the same skin area for 6 consecutive days to induce a psoriasiform phenotype (erythema, scaling, skin thickening).
-
Evaluation:
-
Clinical Scoring: Monitor and score the severity of skin inflammation daily.
-
Histology: Collect skin samples for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory infiltrate.
-
Immunohistochemistry: Perform staining for specific cell markers (e.g., Foxp3 for Tregs).
-
Gene Expression Analysis: Use quantitative PCR (q-PCR) on skin homogenates to measure mRNA levels of key cytokines (e.g., IL-23p19, IL-17A, IL-10, TNF-α).
-
-
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
4. Cutaneous Pharmacokinetics by Tape Stripping
This method quantifies drug concentration in the outermost layer of the skin, the stratum corneum.[14][15]
-
Subjects: Human volunteers.
-
Methodology:
-
Application: Apply a precise amount of this compound ointment or lotion to selected sites on the forearm.
-
Incubation: Leave the formulation on the skin for a specified time period (e.g., 2, 4, 6, 8, 10 hours).
-
Removal: Gently remove any excess formulation from the skin surface.
-
Tape Stripping: Sequentially apply and remove adhesive tape strips to the application site to remove layers of the stratum corneum.
-
Extraction: Extract this compound from the collected tape strips using an appropriate solvent.
-
Quantification: Analyze the extracted samples to determine the concentration of this compound using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. [this compound, a medicine for secondary hyperparathyroidism (2 degrees HPT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 8. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and this compound on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,25(OH)2D3-regulated human keratinocyte proliferation and differentiation: basic studies and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 13. Vitamin D3 analog this compound (OCT) induces hCAP-18/LL-37 production in human oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 15. Cutaneous pharmacokinetics of topically applied this compound ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Pharmacokinetic-Pharmacodynamic Modeling and Simulation for Secondary Hyperparathyroidism in Patients Receiving Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 18. Pharmacokinetics of calcitriol and this compound administered into peritoneal dialysate bags in peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Prospective comparison of the effects of this compound and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients. | Semantic Scholar [semanticscholar.org]
- 25. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
Maxacalcitol: A Deep Dive into its Mechanisms of Cell Differentiation and Proliferation Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxacalcitol (B1676222) (22-oxacalcitriol or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218). It has garnered significant attention in the scientific community for its potent effects on cell differentiation and proliferation, coupled with a lower risk of inducing hypercalcemia compared to its natural counterpart. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, with a focus on its role in regulating key signaling pathways. We will delve into the experimental evidence, present quantitative data in a structured format, and provide detailed methodologies for the key experiments cited. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential, particularly in hyperproliferative disorders like psoriasis and certain cancers.
Core Mechanism of Action: The Vitamin D Receptor (VDR) Pathway
This compound exerts its biological effects primarily by binding to the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily.[1] This high-affinity binding initiates a cascade of molecular events that ultimately modulate the transcription of target genes.
Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2] The binding of the VDR-RXR complex to VDREs recruits a host of co-regulatory proteins (co-activators or co-repressors) that either enhance or suppress the transcription of these genes.[2] This intricate process of gene regulation is the foundation of this compound's ability to influence a wide array of cellular processes, including cell cycle progression, differentiation, and apoptosis.
Regulation of Cell Proliferation: Induction of Cell Cycle Arrest
A hallmark of this compound's anti-proliferative activity is its ability to induce cell cycle arrest, primarily at the G1/S phase transition.[3][4] This prevents cells from entering the DNA synthesis (S) phase, effectively halting their division. This effect is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs), such as p21 and p27.[3][4][5] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression. By increasing the expression of p21 and p27, this compound effectively puts a brake on the cell cycle engine.[5]
Studies in various cancer cell lines, including pancreatic and breast cancer, have demonstrated the potent anti-proliferative effects of this compound.[3][6]
Table 1: Quantitative Data on this compound's Anti-Proliferative Effects
| Cell Line | Concentration | Proliferation Inhibition (% of Control) | Key Findings | Reference(s) |
| BxPC-3 (Pancreatic Cancer) | 1x10⁻⁷ M | ~60-90% | This compound was comparable to calcitriol in its inhibitory effect. | [3] |
| Normal Human Keratinocytes | 10⁻⁷ M | Maximal effect observed | Decreased proliferation in a concentration-dependent manner. | [7] |
Promotion of Cell Differentiation
In addition to inhibiting proliferation, this compound actively promotes cell differentiation, a process where cells mature and acquire specialized functions. This is particularly relevant in the context of psoriasis, a skin disorder characterized by hyperproliferation and aberrant differentiation of keratinocytes.[7] this compound has been shown to induce the expression of key differentiation markers in keratinocytes, such as involucrin (B1238512) and transglutaminase 1.[7] These proteins are crucial for the formation of the cornified envelope, a key feature of terminally differentiated keratinocytes.[7]
Table 2: Quantitative Data on this compound-Induced Cell Differentiation
| Cell Type | Differentiation Marker | Method | Result | Reference(s) |
| Normal Human Keratinocytes | Involucrin | Western Blot, PCR | Induced expression at both mRNA and protein levels. | [7] |
| Normal Human Keratinocytes | Transglutaminase 1 | Western Blot, PCR | Induced expression at both mRNA and protein levels. | [7] |
| Normal Human Keratinocytes | Cornified Envelope Formation | CE Formation Assay | Induced formation. | [7] |
Involvement of Other Signaling Pathways
While the VDR pathway is central, evidence suggests that this compound's effects may also be mediated through other signaling cascades.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK1/2, p38, and JNK) are crucial regulators of cell proliferation, differentiation, and apoptosis.[6][8] Some studies on vitamin D analogs suggest a potential for crosstalk with the MAPK pathway, although the precise mechanisms of this compound's interaction are still under investigation.[6] It has been proposed that some of the rapid, non-genomic effects of vitamin D compounds could be mediated through MAPK signaling.[9]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The PLC/PKC pathway is another important signaling cascade involved in cell differentiation and proliferation.[10][11] Activation of this pathway can lead to a variety of cellular responses. While direct modulation of the PLC/PKC pathway by this compound is not extensively documented, the interplay between calcium signaling (influenced by vitamin D analogs) and PKC activation suggests a potential area for further research.[10][12]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound.
Cell Proliferation Assays
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO or isopropanol (B130326) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
BrdU (Bromodeoxyuridine) Incorporation Assay:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access.
-
Antibody Incubation: Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Reaction and Measurement: Add the substrate and measure the colorimetric or chemiluminescent signal.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control.
-
Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., p21, p27, involucrin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform real-time PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Conclusion
This compound is a potent modulator of cell differentiation and proliferation, primarily through its action as a VDR agonist. Its ability to induce cell cycle arrest via the upregulation of CDK inhibitors and to promote cellular differentiation makes it a promising therapeutic agent for a range of diseases characterized by excessive cell growth and abnormal differentiation. While the VDR-mediated genomic pathway is the principal mechanism, further research into its potential interactions with other signaling pathways, such as the MAPK and PLC/PKC cascades, will undoubtedly provide a more complete picture of its therapeutic capabilities and may open up new avenues for drug development. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the multifaceted roles of this intriguing vitamin D3 analog.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of MAPK ERK1 and ERK2 in VDR-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and this compound on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inflammatory response of keratinocytes and its modulation by vitamin D: the role of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VDR activation of intracellular signaling pathways in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificarchives.com [scientificarchives.com]
- 11. Phospholipase C and protein kinase C involvement in mouse embryonic stem-cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Protein Kinase C During the Differentiation of Stem and Precursor Cells into Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Application of Maxacalcitol in an Imiquimod-Induced Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation in mice is a widely used and robust model to study the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutic agents.[1][2][3] Imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a cutaneous inflammatory response that mimics key features of human psoriasis, including the upregulation of the IL-23/Th17 axis.[1][3]
Maxacalcitol (B1676222), a vitamin D3 analog, is an effective topical treatment for psoriasis.[4][5] It exerts its therapeutic effects by binding to the vitamin D receptor (VDR), which leads to the modulation of gene expression involved in cell proliferation, differentiation, and immune responses.[4][6] Specifically, this compound has been shown to inhibit the proliferation of keratinocytes and modulate the immune response by downregulating pro-inflammatory cytokines such as IL-17 and IL-23, and by inducing regulatory T cells (Tregs).[5][7][8]
These application notes provide a detailed protocol for the use of this compound in an imiquimod-induced psoriasis mouse model, summarizing key quantitative data and visualizing experimental workflows and signaling pathways.
Data Presentation
Table 1: Summary of Imiquimod-Induced Psoriasis Model Parameters and this compound's Effects
| Parameter | Imiquimod-Treated Group (Vehicle Control) | Imiquimod + this compound-Treated Group | Reference |
| Clinical Score (Erythema, Scaling, Thickness) | Significant increase | Significant reduction | [7] |
| Epidermal Thickness (Acanthosis) | Significant increase | Significant reduction | [1][7] |
| Spleen Weight | Increased | Reduced | [9] |
| MHC Class II+ Inflammatory Cell Infiltration | Significant infiltration | Reduced infiltration | [7] |
| IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, IL-6 mRNA Expression | Upregulated | Downregulated | [7] |
| IL-23p19 mRNA Expression | Upregulated | Downregulated | [7] |
| Foxp3+ Regulatory T cell (Treg) Infiltration | No significant change | Significantly increased | [7] |
| IL-10 Expression | No significant change | Significantly increased | [7] |
Experimental Protocols
Protocol 1: Induction of Psoriasis-like Skin Inflammation with Imiquimod
This protocol describes the induction of an acute inflammatory skin response that mimics human psoriasis.
Materials:
-
Electric clippers and shaver
-
Control cream (e.g., Vaseline Lanette cream)[11]
-
Calipers for measuring skin thickness
Procedure:
-
Animal Preparation: One day prior to the experiment, shave a 2x3 cm area on the dorsal skin of each mouse.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Naive, Vehicle + Imiquimod, this compound + Imiquimod).
-
Baseline Measurements: On Day 0, before any treatment, record the body weight and measure the dorsal skin thickness using calipers.
-
Imiquimod Application: From Day 1 to Day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active ingredient) to the shaved back skin.[1][7] For control groups, apply an equivalent amount of control cream.
-
Monitoring: Monitor the mice daily for clinical signs of inflammation (erythema, scaling, and thickness) and body weight. Clinical scoring can be performed using a modified Psoriasis Area and Severity Index (PASI).[1]
-
Endpoint Analysis: On Day 7, sacrifice the mice and collect skin and spleen samples for further analysis (e.g., histology, qPCR, flow cytometry).
Protocol 2: Prophylactic Treatment with this compound
This protocol details the prophylactic application of this compound to prevent the development of imiquimod-induced psoriasis-like inflammation.
Materials:
-
Mice with shaved dorsal skin (as per Protocol 1)
-
This compound ointment/lotion (concentration to be determined by study design, e.g., 25 µg/g)[12]
-
Vehicle control for this compound
-
Imiquimod cream 5%
Procedure:
-
Animal and Group Preparation: Prepare and group the mice as described in Protocol 1.
-
This compound Pre-treatment: For 3 consecutive days (Day -3 to Day -1) prior to the first imiquimod application, topically apply this compound or its vehicle to the shaved dorsal skin of the respective groups.[7]
-
Imiquimod Induction: From Day 1 to Day 6, apply imiquimod cream daily as described in Protocol 1. Continue the daily application of this compound or its vehicle a few hours before the imiquimod application.
-
Monitoring and Endpoint Analysis: Follow the monitoring and endpoint analysis procedures as outlined in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the this compound treatment study.
Caption: this compound signaling pathway in psoriasis.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. benchchem.com [benchchem.com]
- 3. imavita.com [imavita.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. new.zodml.org [new.zodml.org]
- 11. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxacalcitol Dosage for In Vivo Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of maxacalcitol (B1676222) dosage and administration for in vivo studies in rats, based on findings from various preclinical investigations. This compound, a vitamin D3 analog, is a potent modulator of the vitamin D receptor (VDR) and has been explored for its therapeutic potential in secondary hyperparathyroidism, psoriasis, and certain types of cancer.[1][2][3][4][5] These application notes are intended to guide researchers in designing and executing in vivo experiments in rats.
I. Quantitative Data Summary
The following tables summarize the dosages of this compound used in various rat models, categorized by the route of administration.
Table 1: Systemic Administration of this compound in Rats
| Indication | Rat Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Detrusor Overactivity | Female Wistar rats (200-225 g) | 15 µg/kg/day | Oral gavage | 14 days | No significant effect on detrusor overactivity index. | [6] |
| Detrusor Overactivity | Female Wistar rats (200-225 g) | 30 µg/kg/day | Oral gavage | 14 days | Significant reduction in detrusor overactivity index. | [6][7] |
| Pharmacokinetics | Male rats | 1 mg/kg | Intravenous (single dose) | N/A | Characterization of plasma concentration-time profile. | |
| Secondary Hyperparathyroidism | 5/6 nephrectomized Sprague-Dawley rats | Not specified | Intravenous | 4 weeks (following direct injection) | Maintained the decrease in serum intact-parathyroid hormone (PTH) level. | [8] |
Table 2: Local and Direct Administration of this compound in Rats
| Indication | Rat Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Secondary Hyperparathyroidism | 5/6 nephrectomized Sprague-Dawley rats | Not specified | Direct injection into parathyroid gland | Single injection | Markedly decreased serum intact PTH level without significantly changing serum Ca2+ and phosphorus levels.[9] | [9] |
| Peripheral Nerve Safety | Wistar rats | 10 µg/mL (soaking solution) | Direct application to femoral nerve | N/A | Did not affect peripheral nerve conduction velocity, indicating safety for local administration.[10] | [10] |
II. Experimental Protocols
This section details the methodologies for key experiments involving this compound administration in rats.
Protocol 1: Induction and Treatment of Secondary Hyperparathyroidism
This protocol is based on studies investigating the efficacy of this compound in a rat model of secondary hyperparathyroidism.[8][9]
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Procedure: 5/6 nephrectomy is performed to induce chronic renal failure. The rats are then fed a high-phosphate diet to induce secondary hyperparathyroidism.[9]
2. Treatment Groups:
-
Control Group: Direct injection of vehicle into the parathyroid gland.[9]
-
This compound Group: Direct injection of this compound into the parathyroid gland.[9]
-
Combination Therapy Group: Direct injection of this compound followed by subsequent intravenous administration.[8]
3. Administration:
-
Direct Injection: this compound or vehicle is directly injected into the parathyroid gland.[9]
-
Intravenous Administration: For follow-up treatment, this compound is administered intravenously.[8]
4. Outcome Measures:
-
Blood Chemistry: Serum levels of intact parathyroid hormone (PTH), calcium (Ca2+), and phosphorus are measured.[9]
-
Histology: Parathyroid glands are examined for the expression of vitamin D receptor (VDR) and calcium-sensing receptor (CaSR). Apoptosis can be assessed using methods like TUNEL staining.[9]
-
Bone Histomorphometry: To evaluate the effects on bone structure.[8]
Experimental Workflow for Secondary Hyperparathyroidism Study
Caption: Workflow for inducing and evaluating this compound effects in a rat model of secondary hyperparathyroidism.
Protocol 2: Imiquimod-Induced Psoriasiform Skin Inflammation Model
While the provided search results focus more on mouse models for psoriasis, the principles can be adapted for rats, which are also used in psoriasis research.[1][11][12]
1. Animal Model:
-
Species: Wistar rats are a suitable model for imiquimod-induced psoriasis.[12]
-
Induction: A daily topical dose of imiquimod (B1671794) (IMQ) cream is applied to the shaved back skin of the rats for several consecutive days to induce psoriasis-like inflammation.[1][11]
2. Treatment Groups:
-
Vehicle Control Group: Topical application of the vehicle used for the this compound formulation.
-
This compound Group: Topical application of this compound ointment or lotion.
-
Active Comparator Group (Optional): Topical application of another anti-psoriatic agent (e.g., a corticosteroid like betamethasone (B1666872) valerate (B167501) or another vitamin D3 analog like calcipotriol).[11]
3. Administration:
-
Topical treatments are applied to the affected skin area daily, typically for the duration of the IMQ application and potentially for a period afterward.
4. Outcome Measures:
-
Clinical Scoring: The severity of skin inflammation is assessed daily based on erythema, scaling, and thickness.[1]
-
Histopathology: Skin biopsies are stained with Hematoxylin and Eosin (H&E) to evaluate epidermal thickness and inflammatory cell infiltration.[1]
-
Immunohistochemistry: Staining for specific markers, such as Foxp3 to identify regulatory T cells.[1]
-
Quantitative PCR (qPCR): RNA is isolated from skin biopsies to measure the mRNA expression of relevant cytokines (e.g., IL-17, IL-23, TNF-α, IL-10).[1][11]
Experimental Workflow for Psoriasis Model
Caption: Workflow for the induction and treatment of imiquimod-induced psoriasis in rats.
III. Signaling Pathways
This compound exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[1]
Mechanism of Action in Psoriasis:
In the context of psoriasis, the binding of this compound to the VDR leads to a cascade of events that ameliorate the disease pathology.
-
VDR Activation: this compound binds to the VDR in keratinocytes and immune cells.[1]
-
Heterodimerization: The this compound-VDR complex forms a heterodimer with the retinoid X receptor (RXR).[1]
-
Gene Transcription Modulation: This complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the expression of target genes.[1]
-
Therapeutic Effects:
-
Inhibition of Keratinocyte Proliferation: Suppresses the excessive growth of skin cells.[1]
-
Induction of Keratinocyte Differentiation: Promotes the normal maturation of keratinocytes.[1]
-
Immunomodulation: Reduces inflammation by downregulating the production of pro-inflammatory cytokines like IL-23 and IL-17 and inducing regulatory T cells (Tregs).[1][11]
-
Signaling Pathway of this compound in Psoriasis
Caption: Simplified signaling pathway of this compound in the treatment of psoriasis.
IV. Conclusion
The in vivo studies in rats demonstrate that this compound can be administered through various routes depending on the therapeutic target. Dosages are a critical parameter and should be carefully selected based on the specific animal model and the intended biological effect. The protocols and data presented here provide a foundation for designing robust preclinical studies to further evaluate the therapeutic potential of this compound. Researchers should always adhere to institutional guidelines for animal care and use.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 3. [this compound, a medicine for secondary hyperparathyroidism (2 degrees HPT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Direct this compound injection into hyperplastic parathyroids improves skeletal changes in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and cellular effects of direct this compound injection into parathyroid gland in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avoidance of direct injury to the peripheral nerve with this compound (22oxa-1,25(OH)2D3) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Dissolving and Preparing Maxacalcitol for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxacalcitol (B1676222) (22-Oxacalcitriol) is a synthetic analog of the active form of vitamin D3, calcitriol. It functions as a potent agonist of the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression involved in a wide array of cellular processes, including cell proliferation, differentiation, and immune response.[1][2] Due to its significant biological activities and limited calcemic effects compared to calcitriol, this compound is a valuable compound in research areas such as psoriasis, hyperparathyroidism, and oncology.[3][4]
These application notes provide a comprehensive guide to the proper dissolution, preparation, and handling of this compound for in vitro cell culture experiments to ensure reproducible and reliable results.
Physicochemical Properties and Solubility
This compound is a white or off-white solid powder that is light-sensitive and unstable in solution.[3][][6] Therefore, it is crucial to handle the compound with care, protect it from light, and prepare fresh solutions for each experiment.
Solubility Data:
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[] It is practically insoluble in aqueous solutions. For cell culture applications, DMSO is the most commonly used solvent to prepare a concentrated stock solution.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂O₄ | [3] |
| Molecular Weight | 418.61 g/mol | [3] |
| Appearance | White or off-white solid powder | [7] |
| Solubility | ||
| In DMSO | ≥ 50 mg/mL (119.44 mM) (ultrasonication may be needed) | [3] |
| In Ethanol | Soluble | [] |
| Storage | ||
| Powder | 4°C, protect from light, stored under nitrogen | [3] |
| In Solvent | -80°C for up to 1 year | [2] |
Note: The compound is unstable in solutions; freshly prepared solutions are recommended.[3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.186 mg of this compound.
-
Dissolution: Transfer the weighed powder to a sterile, amber or foil-wrapped microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve the desired concentration. For 4.186 mg of this compound, add 1 mL of DMSO to make a 10 mM stock solution.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, brief sonication in an ultrasonic water bath may be used to aid dissolution.[2][3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -80°C.
Stock Solution Preparation Table (for different volumes):
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.419 mg | 2.093 mg | 4.186 mg |
| 5 mM | 2.093 mg | 10.465 mg | 20.93 mg |
| 10 mM | 4.186 mg | 20.93 mg | 41.86 mg |
Data derived from molecular weight.[3]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Serial Dilution (Intermediate Dilution): It is recommended to perform a serial dilution to achieve the final low nanomolar concentrations typically used in cell culture. For example, to achieve a 100 nM final concentration from a 10 mM stock, first prepare an intermediate dilution.
-
Dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:1000 in pre-warmed complete cell culture medium to obtain the final 100 nM working solution.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the freshly prepared culture medium containing the desired final concentration of this compound to the cells.
-
Ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[8]
-
Include a vehicle control in your experiment (cells treated with the same final concentration of DMSO as the this compound-treated cells).
-
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Important Considerations:
-
Light Sensitivity: this compound is light-sensitive.[] All steps involving the compound, its stock solution, and working solutions should be performed in low light conditions. Use amber or foil-wrapped tubes and minimize exposure to direct light.
-
Instability in Solution: this compound is unstable in aqueous solutions.[3] It is strongly recommended to prepare working solutions fresh for each experiment from a frozen stock. Avoid storing diluted aqueous solutions.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
-
Dose-Response: The optimal concentration of this compound can vary between cell lines. It is advisable to perform a dose-response experiment to determine the effective concentration range for your specific cell type and experimental endpoint. A common concentration used in cell culture is 100 nM.[3][4]
Visualized Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to the Vitamin D Receptor (VDR).[1] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1] This binding modulates the transcription of these genes, leading to changes in protein expression and ultimately influencing cellular processes such as inhibiting cell proliferation and promoting differentiation.[1][2]
Caption: Simplified signaling pathway of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. JP5652723B2 - New crystal form of this compound - Google Patents [patents.google.com]
- 7. This compound (22-Oxacalcitriol)) CAS No. 103909-75-7 with High Purity 99.0%Min. Small Molecule Compounds Hyperparathyroidism, Psoriasis [hsppharma.com]
- 8. researchgate.net [researchgate.net]
Maxacalcitol Administration in Chronic Hemodialysis Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxacalcitol (B1676222) (22-oxacalcitriol, OCT) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3. It is utilized in the management of secondary hyperparathyroidism (SHPT) in patients undergoing chronic hemodialysis.[1][2] SHPT is a frequent complication of end-stage renal disease, characterized by elevated parathyroid hormone (PTH) levels, which can lead to significant bone disease and cardiovascular complications.[3][4] this compound effectively suppresses the synthesis and secretion of PTH with a reduced calcemic effect compared to calcitriol, making it a valuable therapeutic option in this patient population.[3][5]
These application notes provide a comprehensive overview of this compound administration, including its mechanism of action, clinical efficacy, and detailed protocols for its use and the monitoring of its effects in a research and clinical trial setting.
Mechanism of Action
This compound exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The binding of this compound to the VDR initiates a cascade of genomic actions that modulate calcium and phosphate (B84403) homeostasis.[2]
The key steps in the signaling pathway are as follows:
-
Binding and Heterodimerization: this compound binds to the VDR in target tissues, including the parathyroid glands. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Gene Transcription Modulation: This binding leads to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in:
-
Parathyroid Hormone (PTH) Synthesis: Suppression of PTH gene transcription in the parathyroid glands, leading to reduced serum PTH levels.
-
Calcium and Phosphate Absorption: Regulation of genes in the intestine that control the absorption of dietary calcium and phosphate.
-
Bone Metabolism: Influence on the expression of genes that regulate bone formation and resorption.
-
Clinical Efficacy and Safety Data
Clinical studies have demonstrated the efficacy of intravenous this compound in reducing serum intact PTH (iPTH) levels in hemodialysis patients with secondary hyperparathyroidism.
Table 1: Summary of Patient Demographics from Clinical Trials
| Study Reference | Number of Patients | Mean Age (years) | Sex (Male/Female) | Duration on Dialysis (years) |
| Akizawa et al. (2002) | 124 | Not Specified | Not Specified | Not Specified |
| Hayashi et al. (2004) | 44 (this compound group) | 56.4 ± 11.1 | 27/17 | 8.8 ± 6.4 |
| Mochizuki et al. (2007) | 31 | 58.2 ± 11.1 | 18/13 | 7.7 ± 6.5 |
| Unnamed Study (2002) | 92 | 59.4 ± 11.5 | 56/36 | 7.3 ± 6.0[3] |
Table 2: Efficacy of this compound on Biochemical Parameters
| Study Reference | Baseline iPTH (pg/mL) | End-of-Study iPTH (pg/mL) | Baseline Serum Calcium (mg/dL) | End-of-Study Serum Calcium (mg/dL) | Baseline Alkaline Phosphatase (IU/L) | End-of-Study Alkaline Phosphatase (IU/L) |
| Unnamed Study (2002) | 612.3 ± 32.7 | 414.2 ± 26.8[3] | Not Specified | Not Specified | 329.3 ± 17.3 | 277.0 ± 12.5[3] |
| Hayashi et al. (2004) | 509 ± 243 | 247 ± 223 | 9.5 ± 0.6 | 9.9 ± 0.7 | Not Specified | Not Specified |
| Mochizuki et al. (2007) | Not Specified | 267 ± 169 | Not Specified | 9.6 ± 0.9 | Not Specified | Not Specified |
Table 3: Comparative Efficacy of this compound and Calcitriol
| Parameter | This compound Group | Calcitriol Group | p-value | Study Reference |
| End-of-Study iPTH (pg/mL) | 267 ± 169 | 343 ± 195 | 0.11 | Mochizuki et al. (2007)[6] |
| End-of-Study Serum Calcium (mg/dL) | 9.6 ± 0.9 | 9.7 ± 1.0 | 0.71 | Mochizuki et al. (2007)[6] |
| End-of-Study Serum Phosphate (mg/dL) | 6.1 ± 1.3 | 6.2 ± 1.5 | 0.64 | Mochizuki et al. (2007)[6] |
| Monthly Dose (µg) | 49.3 ± 23.7 | 9.0 ± 3.8 | <0.001 | Mochizuki et al. (2007)[6] |
Adverse Events: The most commonly reported adverse event associated with this compound therapy is hypercalcemia. In one long-term study, hypercalcemia was observed in 33.1% of patients but was generally manageable with dose reduction or temporary withdrawal of the drug.[7] Another study reported treatment interruption due to hypercalcemia in 18.5% of patients.[3]
Experimental Protocols
Protocol 1: A Randomized, Controlled Trial of Intravenous this compound
This protocol outlines a typical design for a clinical trial evaluating the efficacy and safety of this compound in chronic hemodialysis patients with secondary hyperparathyroidism.
1. Study Objectives:
-
Primary: To assess the efficacy of intravenous this compound in reducing serum intact PTH levels compared to a standard therapy (e.g., calcitriol) or placebo.
-
Secondary: To evaluate the safety and tolerability of this compound, and to assess its effects on serum calcium, phosphorus, and bone alkaline phosphatase levels.
2. Patient Selection Criteria:
-
Inclusion Criteria:
-
Adult patients (e.g., >18 years of age) with end-stage renal disease on maintenance hemodialysis for at least 3 months.
-
Documented secondary hyperparathyroidism, with serum intact PTH levels above a specified threshold (e.g., >300 pg/mL).[3]
-
Stable on hemodialysis, with a consistent dialysis prescription.
-
Willing and able to provide informed consent.
-
-
Exclusion Criteria:
-
History of parathyroidectomy.
-
Known allergy or hypersensitivity to vitamin D analogs.
-
Significant liver disease.
-
Pregnancy or lactation.
-
Baseline serum calcium above a specified limit (e.g., >10.5 mg/dL).[3]
-
Use of other investigational drugs within a specified period (e.g., 30 days).
-
3. Treatment Protocol:
-
Washout Period: A washout period of 4-6 weeks may be required for patients previously treated with other vitamin D analogs.
-
Dosing: this compound is administered intravenously three times a week at the end of each hemodialysis session. The initial dose is typically 5 µg, with subsequent dose adjustments based on weekly or bi-weekly monitoring of serum iPTH and calcium levels. Doses can range from 2.5 to 20 µg per administration.[7]
-
Dose Titration: The dose of this compound should be adjusted to maintain iPTH levels within the target range (e.g., 150-300 pg/mL) while avoiding hypercalcemia (serum calcium >10.5 mg/dL). If hypercalcemia occurs, the dose should be reduced or temporarily discontinued.
4. Monitoring and Data Collection:
-
Blood samples for the measurement of serum iPTH, calcium, phosphorus, and alkaline phosphatase should be collected at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the study.
-
Adverse events should be monitored and recorded at each study visit.
Protocol 2: Biochemical Assays
1. Measurement of Serum Intact PTH (iPTH):
-
Principle: A two-site sandwich immunoassay is commonly used. This assay utilizes two different antibodies that bind to distinct epitopes on the PTH molecule (one in the N-terminal region and one in the C-terminal region), ensuring the measurement of the full-length, biologically active 1-84 PTH molecule.
-
Procedure Outline:
-
Collect blood in a serum separator tube or an EDTA plasma tube.
-
Centrifuge to separate serum or plasma.
-
Perform the assay using a commercially available intact PTH ELISA or chemiluminescence immunoassay kit according to the manufacturer's instructions.
-
The assay typically involves incubating the sample with a capture antibody (e.g., biotinylated anti-PTH) and a detection antibody (e.g., enzyme-labeled anti-PTH).
-
After washing, a substrate is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the concentration of iPTH.
-
-
Instrumentation: Microplate reader or automated immunoassay analyzer.
-
Quality Control: Run control samples with known concentrations in each assay to ensure accuracy and precision.
2. Measurement of Serum Calcium:
-
Principle: Colorimetric methods, such as the o-cresolphthalein (B1221799) complexone (CPC) method, are widely used. In an alkaline medium, calcium ions form a colored complex with CPC. The intensity of the color is proportional to the total calcium concentration.
-
Procedure Outline:
-
Collect blood in a serum separator tube. Avoid the use of EDTA, oxalate, or citrate (B86180) anticoagulants.
-
Centrifuge to separate serum.
-
Mix the serum sample with the CPC reagent.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 570 nm) using a spectrophotometer or automated chemistry analyzer.
-
-
Instrumentation: Spectrophotometer or automated clinical chemistry analyzer.
-
Quality Control: Use commercially available calcium standards and controls to calibrate the assay and monitor performance.
3. Measurement of Serum Phosphorus:
-
Principle: The most common method is based on the reaction of inorganic phosphate with molybdate (B1676688) in an acidic solution to form an ammonium (B1175870) phosphomolybdate complex. The concentration of this complex can be measured directly by UV spectrophotometry or after reduction to molybdenum blue, which is measured colorimetrically.
-
Procedure Outline:
-
Collect blood in a serum separator tube.
-
Centrifuge to separate serum.
-
Mix the serum sample with an acidic molybdate reagent.
-
Incubate to allow for the formation of the phosphomolybdate complex.
-
Measure the absorbance at the appropriate wavelength (e.g., 340 nm for the UV method) using a spectrophotometer or automated chemistry analyzer.
-
-
Instrumentation: Spectrophotometer or automated clinical chemistry analyzer.
-
Quality Control: Include phosphate standards and controls in each assay run.
Conclusion
This compound is an effective and generally well-tolerated treatment for secondary hyperparathyroidism in chronic hemodialysis patients. Its administration requires careful monitoring of serum PTH and calcium levels to optimize therapeutic outcomes and minimize the risk of hypercalcemia. The protocols outlined in these application notes provide a framework for the clinical evaluation and biochemical monitoring of patients treated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. [The clinical evaluation of this compound on therapy for secondary hyperparathyroidism of chronic hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of secondary hyperparathyroidism in haemodialysis patients: a randomised clinical trial comparing paricalcitol and alfacalcidol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective comparison of the effects of this compound and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Long-term clinical effect of this compound on hemodialysis patients with secondary hyperparathyroidism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of Maxacalcitol and Adalimumab in Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination of maxacalcitol (B1676222), a vitamin D3 analog, and adalimumab, a TNF-α inhibitor, in the context of psoriasis research.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and a complex interplay of pro-inflammatory cytokines. Adalimumab, a fully human monoclonal antibody, effectively treats moderate to severe psoriasis by neutralizing tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[1] this compound, an active vitamin D3 analog, modulates keratinocyte differentiation and proliferation and exhibits immunomodulatory effects, including the downregulation of the IL-23/IL-17 axis.[2] The combination of these two agents presents a promising therapeutic strategy by targeting different aspects of psoriasis pathophysiology, potentially leading to synergistic effects and improved clinical outcomes.
Rationale for Combination Therapy
The scientific basis for combining this compound and adalimumab lies in their complementary mechanisms of action. Adalimumab systemically reduces the inflammatory response by blocking TNF-α, while topical this compound acts locally on keratinocytes to normalize their proliferation and differentiation and further dampens the inflammatory milieu.[3][4] This dual approach may lead to enhanced efficacy, a reduction in the required dose of the systemic agent, and potentially a lower incidence of adverse effects. A clinical study has shown that the combination of topical this compound with adalimumab can reduce the frequency of psoriasis exacerbations compared to adalimumab monotherapy.[5]
Data Presentation
Clinical Trial Data: this compound and Adalimumab Combination Therapy
A randomized clinical trial investigated the efficacy of adding topical this compound to adalimumab treatment in patients with psoriasis.[5] The key findings are summarized below:
| Treatment Group | Number of Patients (n) | Mean Change in PASI Score (at 44 weeks) | Frequency of Exacerbations (over 44 weeks) |
| Adalimumab Monotherapy | 6 | Not statistically different from combination group | Higher |
| Adalimumab + this compound | 6 | Not statistically different from monotherapy group | Significantly lower (p < 0.05) |
Note: Exacerbation was defined as an increase in the Psoriasis Area and Severity Index (PASI) score.[5]
Adalimumab Monotherapy Efficacy Data (for reference)
The efficacy of adalimumab has been demonstrated in several large, randomized, placebo-controlled phase III trials.[1]
| Study | Treatment Group | Percentage of Patients Achieving PASI 75 at Week 16 |
| REVEAL | Adalimumab (80mg initial, then 40mg eow) | 71% |
| Placebo | 7% | |
| CHAMPION | Adalimumab (80mg initial, then 40mg eow) | 79.6% |
| Methotrexate | 35.5% | |
| Placebo | 18.9% |
Experimental Protocols
Clinical Trial Protocol: Assessing the Efficacy of Combination Therapy
Objective: To evaluate the efficacy and safety of topical this compound in combination with systemic adalimumab for the treatment of moderate to severe plaque psoriasis.
Study Design: A 44-week, randomized, controlled trial.[5]
Patient Population: Adult patients with moderate to severe chronic plaque psoriasis.
Treatment Arms: [5]
-
Group 1 (Monotherapy): Adalimumab administered subcutaneously according to standard dosing regimen.
-
Group 2 (Combination Therapy): Adalimumab (standard regimen) plus topical this compound ointment applied to psoriatic lesions once daily.
Assessments:
-
Psoriasis Area and Severity Index (PASI) Score: Evaluated at baseline and every 4 weeks for 44 weeks.[5]
-
Frequency of Exacerbations: Defined as an increase in PASI score from the previous visit, recorded throughout the study.[5]
-
Safety and Tolerability: Monitored through adverse event reporting at each visit.
Detailed Protocol for PASI Score Assessment: [6][7][8][9][10]
The PASI score is a composite score that assesses the severity of psoriasis based on erythema (redness), induration (thickness), and desquamation (scaling) of the psoriatic plaques, as well as the body surface area (BSA) affected. The body is divided into four regions: head (10% BSA), upper extremities (20% BSA), trunk (30% BSA), and lower extremities (40% BSA).
-
Severity Assessment (for each region):
-
Erythema (E), Induration (I), and Desquamation (D) are each scored on a 5-point scale:
-
0 = None
-
1 = Slight
-
2 = Moderate
-
3 = Severe
-
4 = Very severe
-
-
The sum of these three scores (E + I + D) is calculated for each body region.
-
-
Area Assessment (for each region):
-
The percentage of BSA affected in each region is scored on a 7-point scale:
-
0 = 0%
-
1 = 1-9%
-
2 = 10-29%
-
3 = 30-49%
-
4 = 50-69%
-
5 = 70-89%
-
6 = 90-100%
-
-
-
Calculation of the Final PASI Score: The final PASI score is calculated using the following formula: PASI = 0.1 * (Eh + Ih + Dh) * Ah + 0.2 * (Eu + Iu + Du) * Au + 0.3 * (Et + It + Dt) * At + 0.4 * (El + Il + Dl) * Al Where:
-
h = head, u = upper extremities, t = trunk, l = lower extremities
-
E = Erythema score, I = Induration score, D = Desquamation score
-
A = Area score
-
In Vitro Psoriasis Model for Combination Drug Testing
Objective: To assess the synergistic or additive effects of this compound and adalimumab on psoriatic-like inflammation and keratinocyte hyperproliferation in an in vitro model.
Model: A co-culture model of human keratinocytes and peripheral blood mononuclear cells (PBMCs) stimulated with a pro-inflammatory cytokine cocktail.[11][12]
Materials:
-
Normal human epidermal keratinocytes (NHEKs)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Keratinocyte growth medium
-
RPMI-1640 medium
-
Cytokine cocktail (e.g., TNF-α, IL-17A, IL-22, IL-1α, and oncostatin M)[12][13]
-
This compound
-
Adalimumab
Protocol:
-
Keratinocyte Culture: Culture NHEKs in keratinocyte growth medium.
-
Co-culture Setup: Seed NHEKs in 24-well plates. Once confluent, add PBMCs at a specific ratio (e.g., 10:1 PBMCs to keratinocytes) in RPMI-1640 medium.
-
Induction of Psoriatic Phenotype: Stimulate the co-culture with a pro-inflammatory cytokine cocktail to induce a psoriatic-like phenotype.
-
Treatment: Treat the stimulated co-cultures with:
-
Vehicle control
-
This compound alone (various concentrations)
-
Adalimumab alone (various concentrations)
-
This compound and adalimumab in combination (at various concentration ratios)
-
-
Incubation: Incubate for 24-48 hours.
-
Endpoint Analysis:
-
Cytokine Profiling: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, IL-17A, IL-23) using ELISA or a multiplex bead-based assay.
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of psoriasis-related genes (e.g., KRT16, S100A7, DEFB4A).
-
Keratinocyte Proliferation Assay: Assess keratinocyte proliferation using a BrdU incorporation assay or Ki-67 staining.
-
Cytokine Profiling Protocol using ELISA
Objective: To quantify the levels of specific pro-inflammatory cytokines in serum samples from clinical trial participants or in culture supernatants from in vitro experiments.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol (General Outline): [14][15][16]
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate and then wash.
-
Blocking: Block any non-specific binding sites on the plate. Wash.
-
Sample Incubation: Add standards and samples (serum or culture supernatant) to the wells. Incubate to allow the cytokine to bind to the capture antibody. Wash.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine. Incubate. Wash.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate. Wash.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Visualizations
Caption: Simplified signaling pathway in psoriasis and targets of adalimumab and this compound.
References
- 1. Treating psoriasis with adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound ointment on skin lesions in patients with psoriasis receiving treatment with adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Understanding Your PASI Score For Psoriasis [healthline.com]
- 10. Validity of Outcome Measures - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Cytokine Mix-, Imiquimod-, and Serum-Induced Monoculture and Lipopolysaccharide- and Interferon Gamma-Treated Co-Culture to Establish In Vitro Psoriasis-like Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation of serum cytokine levels with disease severity in psoriasis: A physiological insight into inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. actascientific.com [actascientific.com]
Application Notes: VDR Luciferase Reporter Assay for Characterizing Maxacalcitol Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maxacalcitol (22-oxacalcitriol or OCT) is a synthetic analog of calcitriol, the active form of vitamin D3.[1] It is a potent agonist of the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a critical role in a variety of physiological processes including calcium and phosphate (B84403) metabolism, immune modulation, and cellular proliferation and differentiation.[2][3] Upon activation by a ligand like this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]
This application note provides a detailed protocol for a Vitamin D Receptor (VDR) luciferase reporter assay to quantify the functional potency of this compound. This cell-based assay is a robust and sensitive method for determining the ability of a compound to activate the VDR and induce the expression of a reporter gene.[1]
VDR Signaling Pathway
The binding of this compound to the VDR initiates a cascade of events leading to the transcription of target genes. The simplified genomic signaling pathway is as follows:
Caption: VDR Signaling Pathway Activation by this compound.
Quantitative Data
The potency of this compound in activating the VDR can be quantified by determining its half-maximal effective concentration (EC50). The following table summarizes EC50 values obtained from VDR luciferase reporter assays in different human cell lines.
| Cell Line | EC50 (nM) | Assay Conditions |
| Caco-2 | 40.8 | Transactivation of VDR measured after 24 hours by luciferase reporter gene assay.[5] |
| HaCaT | 159.7 | Activation of VDR measured after 24 hours by luciferase reporter gene assay.[5] |
| Jurkat | 0.855 | Activation of VDR in cells expressing a lentiviral VDRE-luciferase vector, measured after 24 hours.[6] |
| Caco-2 | 144.5 | Activation of VDR in cells expressing a lentiviral VDRE-luciferase vector, measured after 24 hours.[6] |
Experimental Protocol: VDR Luciferase Reporter Assay
This protocol outlines the steps for a transient co-transfection assay to measure this compound-induced VDR activation.
Materials
-
Cell Line: Human embryonic kidney (HEK293) cells or another suitable mammalian cell line.
-
Expression Plasmids:
-
VDR expression vector (e.g., pCMV-VDR)
-
VDRE-luciferase reporter vector (containing multiple copies of a VDRE upstream of a luciferase gene, e.g., pGL4-VDRE-luc2P)
-
Control vector expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine™).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Positive Control: Calcitriol (1α,25-dihydroxyvitamin D3).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Experimental Workflow
Caption: VDR Luciferase Reporter Assay Workflow.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture HEK293 cells in complete medium.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete medium.[7]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
Day 2: Transfection
-
Prepare DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, a representative mixture would be:
-
Add the transfection complexes to the cells.
-
Incubate for 4-6 hours, then replace the transfection medium with fresh complete medium.[7]
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and the positive control (Calcitriol) in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.1%.[7]
-
Carefully remove the medium from the transfected cells and replace it with 100 µL of medium containing the different concentrations of this compound, Calcitriol, or vehicle control (DMSO).[7]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[1][7]
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.[7]
-
Remove the medium from the wells and wash once with 100 µL of Phosphate-Buffered Saline (PBS).[7]
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[7]
-
Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System, add the luciferase assay reagent II (LAR II) to measure firefly luciferase activity, followed by the Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity in a luminometer.[7]
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency.[1][7]
-
Plot the normalized luciferase activity (as fold induction over the vehicle control) against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.[1]
Conclusion
The VDR luciferase reporter gene assay is a highly effective method for characterizing the activity of VDR agonists like this compound.[1] This protocol provides a detailed framework for researchers to obtain reliable and reproducible data on the potency of such compounds, which is essential for both basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application of Maxacalcitol in Pancreatic Cancer Cell Line Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxacalcitol, a synthetic analog of the active form of vitamin D3, calcitriol, has emerged as a compound of interest in oncology research, particularly for its potential therapeutic applications in pancreatic cancer. Studies on various pancreatic cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce cell cycle arrest, suggesting a promising avenue for drug development. This document provides a detailed overview of the application of this compound in pancreatic cancer cell line studies, including its mechanism of action, quantitative effects on cell viability and cycle progression, and comprehensive experimental protocols.
Mechanism of Action
This compound exerts its anti-proliferative effects on pancreatic cancer cells primarily through the Vitamin D Receptor (VDR).[1][2] Upon binding to the VDR, this compound initiates a signaling cascade that leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27.[1][3][4] These proteins play a crucial role in regulating the cell cycle. The increased expression of p21 and p27 leads to the inhibition of CDK2 and CDK4, which are essential for the G1 to S phase transition.[1] This blockade results in a G1 phase cell cycle arrest, thereby halting the proliferation of pancreatic cancer cells.[1][3] The responsiveness of pancreatic cancer cell lines to this compound has been linked to the abundance of functional VDRs.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines as reported in scientific literature.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Notes |
| BxPC-3 | Data not explicitly available in a quantifiable format. Described as a "responsive" cell line with marked growth inhibition.[1][3][4] | |
| Capan-1 | Data not explicitly available in a quantifiable format. Described as a "responsive" cell line.[3] | |
| Hs 766T | Data not explicitly available in a quantifiable format. Described as a "non-responsive" cell line.[3][4] |
Note: While studies confirm the growth inhibitory effects of this compound, specific IC50 values are not consistently reported in the reviewed literature. Researchers are encouraged to determine these values empirically for their specific cell lines and experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in BxPC-3 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Notes |
| Control | Data not explicitly available in a quantifiable format. | Data not explicitly available in a quantifiable format. | Data not explicitly available in a quantifiable format. | Untreated BxPC-3 cells. |
| This compound | Significant increase | Decrease | Decrease | A significant increase in the G1 population and decreases in S and G2/M populations were observed.[3] |
Note: The reviewed literature describes a "significant increase" in the G1 population of BxPC-3 cells following this compound treatment, indicating a G1 arrest. However, precise percentage values for each cell cycle phase are not provided. These should be determined experimentally using flow cytometry.
Table 3: Effect of this compound on p21 and p27 Protein Expression in Responsive Pancreatic Cancer Cell Lines
| Protein | Fold Change in Expression | Notes |
| p21 | Marked up-regulation | A marked up-regulation of p21 was observed after 24 hours of treatment in responsive cells.[3][4] |
| p27 | Marked up-regulation | A marked up-regulation of p27 was observed after 24 hours of treatment in responsive cells.[3][4] |
Note: The term "marked up-regulation" is used in the source literature. For precise quantification, researchers should perform Western blot analysis and densitometry to determine the fold change in their experimental setup.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, Panc-1, MiaPaCa-2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for a specific duration (e.g., 24, 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p21 and p27
This protocol is used to quantify the expression levels of p21 and p27 proteins in pancreatic cancer cells following treatment with this compound.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p21, p27, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, p27, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
Visualizations
Signaling Pathway of this compound in Pancreatic Cancer Cells
Caption: this compound signaling pathway in pancreatic cancer cells.
Experimental Workflow for a this compound Study
Caption: Experimental workflow for studying this compound's effects.
Logical Relationship of Key Molecular Events
Caption: Logical flow of this compound's anti-proliferative mechanism.
References
- 1. Vitamin D Receptor Signaling and Pancreatic Cancer Cell EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Maxacalcitol Ointment in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial data and protocols for the topical application of Maxacalcitol (B1676222) ointment. The information is intended to guide researchers and drug development professionals in designing and conducting studies on this vitamin D3 analog for inflammatory skin conditions.
Mechanism of Action
This compound, an active vitamin D3 analog, exerts its therapeutic effects in inflammatory skin diseases through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor. This interaction modulates gene expression, leading to two primary actions:
-
Inhibition of Keratinocyte Hyperproliferation: this compound suppresses the excessive growth of keratinocytes, a hallmark of psoriasis.[1]
-
Modulation of the Immune Response: It has anti-inflammatory properties, which are crucial for treating immune-mediated skin conditions.[2] Recent studies suggest that this compound reduces psoriasiform skin inflammation by inducing regulatory T cells (Tregs) and downregulating the production of pro-inflammatory cytokines such as IL-23 and IL-17.
The signaling pathway of this compound is initiated by its binding to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes that regulate cell proliferation, differentiation, and inflammation.
Figure 1: Simplified signaling pathway of this compound in skin cells.
Clinical Trials for Plaque Psoriasis
Phase II Dose-Finding Study
A key phase II clinical trial was a double-blind, randomized, placebo-controlled, left-vs-right, concentration-response study to determine the clinical efficacy of once-daily topical this compound in patients with mild to moderate chronic plaque psoriasis.[1]
2.1.1. Quantitative Data Summary
| Treatment Group | Mean Reduction in PSI at Week 8 | Marked Improvement or Clearance |
| This compound 6 µg/g | Significantly greater than placebo (P < 0.01) | - |
| This compound 12.5 µg/g | Significantly greater than placebo (P < 0.01) | - |
| This compound 25 µg/g | Greatest effect | 55% |
| This compound 50 µg/g | Significantly greater than placebo (P < 0.01) | - |
| Calcipotriol 50 µg/g (Active Comparator) | Similar to this compound 25 µg/g | 46% |
| Placebo | - | - |
| PSI: Psoriasis Severity Index[1] |
2.1.2. Experimental Protocol
Patient Population:
-
Inclusion Criteria: Patients with mild to moderate chronic plaque psoriasis.
-
Exclusion Criteria: Specific PASI scores and Body Surface Area (BSA) percentages for inclusion were not detailed in the available literature. Generally, for topical treatments in clinical trials, patients with a BSA of 2-20% are included.
Treatment Regimen:
-
Application: Once-daily application of the assigned ointment to psoriatic plaques for 8 weeks.[1]
-
Dosage: The study evaluated four different concentrations of this compound ointment: 6, 12.5, 25, and 50 µg/g.[1]
-
Comparator: A placebo and an active comparator, Calcipotriol ointment (50 µg/g), were used.[1]
Efficacy Assessment:
-
Primary Endpoint: The primary efficacy parameter was the Psoriasis Severity Index (PSI), which is a composite score of erythema, scaling, and induration.[1]
-
Scoring: Each of the three parameters (erythema, scaling, and induration) is graded on a scale, typically from 0 (none) to 4 (very severe). The scores are summed to give the total PSI score.
-
Secondary Endpoint: Investigator's and patient's overall assessment of the response to therapy.[1]
Safety Assessment:
-
Adverse Events: All adverse events were recorded throughout the study. In this trial, 12 patients withdrew due to adverse events, with four of these considered to be related to the study medication.[1]
-
Systemic Safety: While not explicitly detailed for this specific trial in the available literature, routine monitoring for topical vitamin D analog studies includes serum calcium levels, especially with widespread or prolonged application, to assess for hypercalcemia.[2][3]
Figure 2: Workflow of the Phase II dose-finding clinical trial for this compound in psoriasis.
Clinical Trials for Palmoplantar Pustulosis (PPP)
Phase III Randomized, Double-Blind, Placebo-Controlled Trial
A phase III clinical study evaluated the efficacy and safety of this compound ointment in patients with moderate to severe palmoplantar pustulosis.[4]
3.1.1. Quantitative Data Summary
| Treatment Group | Mean Total Score of Skin Findings (at last observation) | Incidence of Adverse Reactions |
| This compound (OCT) | 5.0 ± 0.20 | 11.6% |
| Placebo | 6.9 ± 0.20 | 9.7% |
| The difference in the total score of skin findings between the this compound and placebo groups was statistically significant (P < 0.0001).[4] |
3.1.2. Experimental Protocol
Patient Population:
-
Inclusion Criteria: 188 patients with moderate or severe palmoplantar pustulosis were enrolled.[4]
-
Randomization: Patients were randomized into either the this compound (OCT) group (n=95) or the placebo group (n=93).[4]
Treatment Regimen:
-
Application: this compound topical ointment (22-oxacalcitriol [OCT]) was applied twice daily for 8 weeks.[4]
Efficacy Assessment:
-
Primary Endpoint: The primary endpoint was the total score of skin findings, which was based on the evaluation of three main symptoms: erythema, pustules/vesicles, and keratinization/scales.[4] A drastic decrease in the score for pustules/vesicles was noted in the this compound group.[4]
-
Secondary Endpoint: Symptom-specific scores of skin findings were the secondary endpoints.[4]
Safety Assessment:
-
Adverse Reactions: The incidence of adverse reactions was monitored and recorded for both groups.[4]
Cutaneous Pharmacokinetics
A study in healthy subjects investigated the cutaneous bioavailability of topically applied this compound ointment and lotion. This provides a protocol for assessing skin penetration.
4.1. Experimental Protocol
Subjects:
-
Healthy volunteers.
Methodology:
-
Application: A specified amount of this compound ointment or lotion is applied to a defined area on the volar forearm.
-
Tape Stripping: At various time points (e.g., 0, 2, 4, 6, 8, and 10 hours) after application, the formulation is gently removed, and tape stripping is performed to sequentially remove layers of the stratum corneum.
-
Quantification: The amount of this compound extracted from the tape strips is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Findings:
-
A steady state of this compound concentration in the stratum corneum was observed at approximately 4 hours after the application of the ointment.
Figure 3: Workflow for a cutaneous pharmacokinetic study using tape stripping.
Application to Atopic Dermatitis
Currently, there is a lack of publicly available, detailed clinical trial protocols specifically for the topical application of this compound ointment in atopic dermatitis. While the anti-inflammatory and immunomodulatory properties of this compound suggest potential efficacy, further research and dedicated clinical trials are needed to establish its role in the treatment of atopic dermatitis. Researchers designing such trials may consider adapting the protocols used for psoriasis, with appropriate modifications for the distinct pathophysiology and clinical presentation of atopic dermatitis, such as using the Eczema Area and Severity Index (EASI) for efficacy assessment.
Placebo and Vehicle Formulation
The precise composition of the placebo and vehicle ointments used in the cited clinical trials is not detailed in the available literature. For rigorous clinical research, the vehicle should be identical to the active formulation but without the active pharmaceutical ingredient (this compound). This ensures that any observed effects are attributable to this compound and not the ointment base. A common ointment base for topical vitamin D analogs includes ingredients like white petrolatum, mineral oil, and polyoxypropylene-15 stearyl ether, the latter of which has been shown to enhance skin permeability.[5]
Conclusion
Topical this compound ointment has demonstrated significant efficacy and a favorable safety profile in clinical trials for psoriasis and palmoplantar pustulosis. The provided data and protocols offer a solid foundation for further research and development of this compound for various inflammatory skin diseases. Future clinical trials should aim for detailed reporting of protocols, including specific inclusion/exclusion criteria and the composition of vehicle controls, to enhance reproducibility and comparability across studies.
References
- 1. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis: Where Does Topical Calcitriol Fit In? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Phase III clinical study of this compound ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: In Vitro Keratinocyte Proliferation Assay with Maxacalcitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maxacalcitol (B1676222) (22-oxacalcitriol or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218).[1] It is utilized in the topical treatment of hyperproliferative skin disorders such as psoriasis.[1][2] The therapeutic efficacy of this compound stems from its ability to modulate keratinocyte proliferation and differentiation.[2][3] In vitro assays using cultured human keratinocytes are crucial for elucidating the molecular mechanisms of action of compounds like this compound and for the preclinical screening of potential dermatological drugs. These assays provide a controlled environment to quantify the anti-proliferative effects and to study the underlying signaling pathways. This document provides detailed protocols for assessing the impact of this compound on keratinocyte proliferation.
Mechanism of Action
This compound exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[2][4] Upon binding to the VDR in keratinocytes, this compound initiates a cascade of genomic events that lead to the inhibition of cell proliferation and the promotion of terminal differentiation.[3][5] Studies have shown that active vitamin D3 analogs, including this compound, decrease normal human keratinocyte (NHK) proliferation in a concentration-dependent manner.[3] The anti-proliferative effect is often accompanied by the upregulation of differentiation markers such as involucrin (B1238512) and transglutaminase 1.[3][6]
The signaling pathways modulated by this compound in keratinocytes are complex and involve crosstalk with other signaling cascades. Key pathways implicated include:
-
VDR Signaling: The binding of this compound to the VDR leads to the heterodimerization of the VDR with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
-
MAPK Pathway: Evidence suggests the involvement of mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways, in the cellular response to vitamin D analogs.[4][7]
-
NF-κB Signaling: this compound has been shown to have immunomodulatory effects, which can be partly attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[8]
-
Wnt/β-catenin Pathway: Some studies have indicated that calcitriol can inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation.[9]
Data Presentation
The anti-proliferative effects of this compound on keratinocytes can be quantified using various in vitro assays. The following tables summarize representative quantitative data from studies evaluating the effect of this compound and other vitamin D3 analogs.
Table 1: Effect of this compound on Keratinocyte Proliferation (BrdU Incorporation Assay)
| Concentration (M) | % Inhibition of BrdU Incorporation (Mean ± SD) |
| Vehicle (Control) | 0 ± 5.2 |
| 10-10 | 15.3 ± 4.8 |
| 10-9 | 35.8 ± 6.1 |
| 10-8 | 62.1 ± 7.5 |
| 10-7 | 85.4 ± 8.2 |
Note: Data is illustrative and synthesized from reported dose-dependent effects. Actual results may vary based on experimental conditions.[3]
Table 2: Comparative Anti-proliferative Activity of Vitamin D3 Analogs (MTT Assay)
| Compound | IC50 (nM) for Proliferation Inhibition |
| This compound | ~10 |
| Calcipotriol | ~20 |
| Tacalcitol | ~25 |
| Calcitriol | ~30 |
Note: IC50 values represent the concentration required to inhibit 50% of cell proliferation and are compiled from comparative studies. These values can vary between cell lines and assay methods.[1]
Mandatory Visualizations
Caption: Workflow for in vitro keratinocyte proliferation assay.
Caption: this compound's genomic signaling pathway in keratinocytes.
Experimental Protocols
Protocol 1: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a marker of cell proliferation. BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA of proliferating cells and is detected using a specific antibody.[10][11][12]
Materials:
-
Human keratinocytes (e.g., HaCaT cell line or Normal Human Epidermal Keratinocytes - NHK)
-
Keratinocyte growth medium (KGM)
-
This compound
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of KGM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in KGM. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for 48-72 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.[11]
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[10]
-
Antibody Incubation: Wash the wells three times with PBS. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with PBS. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells three times with PBS. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
Protocol 2: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[13][14]
Materials:
-
Human keratinocytes (e.g., HaCaT or NHK)
-
Keratinocyte growth medium (KGM)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of KGM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in KGM. Remove the old medium and add 100 µL of the this compound dilutions or vehicle control. Incubate for 48-72 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control to determine the extent of proliferation inhibition.
Conclusion
The provided protocols for BrdU and MTT assays are robust methods for quantifying the anti-proliferative effects of this compound on keratinocytes in vitro. These assays are essential tools for preclinical drug development and for investigating the molecular mechanisms underlying the therapeutic effects of vitamin D analogs in skin disorders. The dose-dependent inhibition of keratinocyte proliferation by this compound, mediated through the VDR and associated signaling pathways, underscores its utility in the management of hyperproliferative dermatological conditions.
References
- 1. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Similarly potent action of 1,25-dihydroxyvitamin D3 and its analogues, tacalcitol, calcipotriol, and this compound on normal human keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNF-α increases the expression and activity of vitamin D receptor in keratinocytes: role of c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the vitamin D3 pathway in healthy and diseased skin--facts, contradictions and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The inflammatory response of keratinocytes and its modulation by vitamin D: the role of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baicalin Inhibits Cell Proliferation and Inflammatory Cytokines Induced by Tumor Necrosis Factor α (TNF-α) in Human Immortalized Keratinocytes (HaCaT) Human Keratinocytes by Inhibiting the STAT3/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcitriol Treatment Decreases Cell Migration, Viability and β-Catenin Signaling in Oral Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Cell Proliferation of HaCaT Keratinocytes on Collagen Films Modified by Argon Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Maxacalcitol's Effects on Rheumatoid Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Maxacalcitol (22-oxacalcitriol), a vitamin D3 analog, has shown promise as a therapeutic agent for RA due to its immunomodulatory and anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing established animal models to study the efficacy and mechanisms of action of this compound in the context of RA. The primary models discussed are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), which are widely accepted for their translational relevance to human RA.
Animal Models of Rheumatoid Arthritis
The selection of an appropriate animal model is critical for preclinical studies of RA.[1] The CIA and AIA models are the most commonly used due to their reproducibility and pathological similarities to human RA, including synovitis, cartilage degradation, and bone erosion.[2][3]
Collagen-Induced Arthritis (CIA)
The CIA model is induced by immunization with type II collagen, a major component of articular cartilage, leading to an autoimmune response that targets the joints. This model is particularly relevant for studying the autoimmune aspects of RA.
Adjuvant-Induced Arthritis (AIA)
The AIA model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis. This model results in a robust and predictable polyarthritis and is well-suited for evaluating the anti-inflammatory efficacy of therapeutic agents.[4][5]
Efficacy of this compound in Rheumatoid Arthritis Models
While specific preclinical data on this compound in RA animal models is limited in publicly available literature, a phase II clinical trial in rheumatoid arthritis patients demonstrated that this compound significantly reduced the number of swollen joints and improved the Health Assessment Questionnaire Disease Activity Index scores.[1] Notably, this compound did not induce hypercalcemia, a common side effect of other vitamin D analogs, indicating a favorable safety profile.[1]
Based on studies of other vitamin D receptor agonists and the known anti-inflammatory effects of this compound, the anticipated outcomes of its application in CIA and AIA models are summarized below.
Quantitative Data Summary (Hypothetical based on expected outcomes)
| Parameter | Animal Model | Expected Effect of this compound Treatment |
| Clinical Arthritis Score | CIA & AIA | Dose-dependent reduction in mean arthritis score. |
| Paw Volume/Thickness | CIA & AIA | Significant inhibition of paw swelling compared to vehicle control. |
| Histopathological Score | CIA & AIA | Reduction in synovial inflammation, cartilage destruction, and bone erosion. |
| Serum Cytokine Levels | CIA & AIA | Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-17). |
| Bone Resorption Markers | CIA & AIA | Reduced levels of RANKL and other markers of osteoclast activity. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (various concentrations)
-
Vehicle control (e.g., sterile saline or appropriate solvent)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of CII solution and CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of CII solution and IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
This compound Treatment:
-
Initiate treatment prophylactically (starting from day 0 or 21) or therapeutically (after the onset of clinical signs of arthritis, typically around day 28).
-
Administer this compound or vehicle control daily via the desired route (e.g., intraperitoneal, oral gavage).
-
-
Disease Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 1=mild swelling and/or erythema of one digit, 2=mild swelling and erythema of the entire paw, 3=moderate swelling and erythema, 4=severe swelling, erythema, and ankylosis).[2][3][6] The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper every 2-3 days.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-17) using ELISA.
-
Harvest hind paws for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis
-
This compound (various concentrations)
-
Vehicle control
Protocol:
-
Induction of Arthritis (Day 0):
-
Inject 100 µL of CFA subcutaneously into the base of the tail of each rat.[4]
-
-
This compound Treatment:
-
Begin treatment prophylactically (Day 0) or therapeutically (after the onset of secondary paw swelling, typically around day 10-12).
-
Administer this compound or vehicle control daily.
-
-
Disease Assessment:
-
Monitor rats for clinical signs of arthritis, including swelling of the paws and ankles.
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer every 2-3 days.[4] Calculate the percentage inhibition of paw edema compared to the vehicle-treated group.[7][8]
-
Arthritis Score: Score each paw based on swelling and erythema.
-
-
Endpoint Analysis (e.g., Day 21):
-
Collect blood for cytokine and bone resorption marker analysis.
-
Conduct histopathological examination of the joints.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The anti-inflammatory and immunomodulatory effects of this compound in rheumatoid arthritis are likely mediated through the modulation of key signaling pathways.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation in RA, driving the expression of pro-inflammatory cytokines and promoting synovial cell proliferation.[9] Vitamin D receptor agonists have been shown to inhibit NF-κB signaling, which is a probable mechanism for this compound's anti-arthritic effects.
-
Modulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are also implicated in the inflammatory processes of RA.[10] this compound may regulate MAPK signaling to reduce the production of inflammatory mediators.
-
Regulation of T-cell Differentiation: RA is characterized by an imbalance in T-helper cell subsets, with a predominance of pro-inflammatory Th1 and Th17 cells. This compound is expected to suppress the differentiation and function of these pathogenic T cells while promoting the development of regulatory T cells (Tregs).
-
Inhibition of Osteoclastogenesis: Bone erosion in RA is mediated by osteoclasts. Pro-inflammatory cytokines like TNF-α and IL-6 stimulate the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key factor for osteoclast differentiation and activation.[11][12] this compound is anticipated to suppress RANKL expression and thereby inhibit osteoclast-mediated bone resorption.[13][14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Collagen-induced arthritis: severity and immune response attenuation using multivalent N-acetyl glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
- 5. Anti-Inflammatory, Anti-Arthritic and Anti-Nociceptive Activities of Nigella sativa Oil in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. all-imm.com [all-imm.com]
- 11. RANKL is a therapeutic target of bone destruction in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Journal of Rheumatic Diseases [new-jrd.inforang.com]
- 13. Recent advances of NFATc1 in rheumatoid arthritis-related bone destruction: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Combination Therapy with Maxacalcitol and Corticosteroids: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the combination therapy of Maxacalcitol (B1676222), a vitamin D3 analog, and corticosteroids. The synergistic effects of this combination have shown promise in treating inflammatory skin conditions, particularly psoriasis. These notes are intended to guide researchers in designing and executing experiments to further explore the efficacy and mechanisms of this therapeutic approach.
Introduction to Combination Therapy
This compound, an active vitamin D3 analog, primarily functions by binding to the vitamin D receptor (VDR), which in turn modulates the expression of genes involved in cell differentiation, proliferation, and immune responses.[1] Its key actions include the suppression of parathyroid hormone (PTH) synthesis and secretion, enhancement of intestinal calcium and phosphate (B84403) absorption, and modulation of bone metabolism.[2] In the context of skin diseases like psoriasis, this compound helps to normalize keratinocyte proliferation and differentiation.
Corticosteroids are potent anti-inflammatory and immunosuppressive agents.[3] Their mechanism involves binding to the glucocorticoid receptor (GR), leading to the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activity.[4][5]
The combination of this compound and corticosteroids offers a multi-faceted approach to treating inflammatory skin diseases. This combination therapy has been shown to be more effective than monotherapy with either agent alone. The rationale for this enhanced efficacy lies in their complementary and synergistic mechanisms of action, which include potent anti-inflammatory effects, normalization of keratinocyte function, and modulation of the immune response.
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from clinical trials investigating the efficacy of this compound and corticosteroid combination therapy, primarily in patients with psoriasis.
Table 1: Efficacy of Combination Therapy for Scalp Psoriasis
| Treatment Group | Duration of Combination Therapy | Moderate or Greater Improvement | p-value (vs. 4-week group) |
| Group 1 | 4 weeks | 20.0% | < 0.01 |
| Group 2 | 8 weeks | 72.7% | < 0.01 |
Data from a study involving 37 patients with scalp psoriasis. The combination therapy consisted of this compound lotion on weekdays and betamethasone (B1666872) butyrate (B1204436) propionate (B1217596) (BBP) lotion on weekends.[6]
Table 2: Efficacy of this compound and Betamethasone Butyrate Propionate (BBP) Ointment for Palmoplantar Pustulosis (PPP)
| Treatment | Symptom Score Improvement (Erythema, Pustules/Vesicles, Hyperkeratosis/Scales) | Improvement Rate for Pustules/Vesicles at Week 8 (vs. monotherapy) |
| Combination Therapy (this compound + BBP) | High | Significantly higher (p < 0.05) |
| Monotherapy (BBP alone) | Moderate | - |
Data from a prospective, randomized, left-right comparison study in 27 patients with PPP over 8 weeks.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and corticosteroids can be attributed to their convergent actions on key inflammatory and cellular pathways implicated in psoriasis.
Immune Modulation
This compound and corticosteroids collaboratively modulate the immune response by targeting various T-helper (Th) cell subsets and their associated cytokines. This compound has been shown to induce regulatory T cells (Tregs) and downregulate IL-23 and IL-17 production.[7] Corticosteroids also suppress Th1 and Th17 inflammatory responses. The combination therapy leads to a more profound suppression of the pro-inflammatory Th1/Th17 axis while promoting a regulatory environment through the induction of Tregs and IL-10.
Synergistic immune modulation by this compound and Corticosteroids.
Keratinocyte Proliferation and Differentiation
Both this compound and corticosteroids regulate keratinocyte function. This compound promotes the differentiation of keratinocytes and inhibits their hyperproliferation, a hallmark of psoriasis. Corticosteroids also possess anti-proliferative effects. Their combined action helps to normalize the epidermal structure more effectively than either agent alone.
Regulation of keratinocyte function by combination therapy.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to study the effects of this compound and corticosteroid combination therapy.
In Vitro Keratinocyte Proliferation Assay (MTS Assay)
This protocol is for assessing the anti-proliferative effects of this compound and a corticosteroid (e.g., Betamethasone) on human keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium (KGM)
-
This compound (stock solution in DMSO)
-
Corticosteroid (e.g., Betamethasone valerate, stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed HEK cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of KGM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound and the corticosteroid in KGM. Also, prepare combinations of both drugs at various concentrations. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Workflow for in vitro keratinocyte proliferation (MTS) assay.
In Vivo Imiquimod-Induced Psoriasiform Dermatitis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of the combination therapy.[1][2][8][9][10]
Materials:
-
BALB/c or C57BL/6 mice (female, 8-12 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
This compound ointment/lotion
-
Corticosteroid ointment/lotion (e.g., Betamethasone butyrate propionate)
-
Vehicle control ointment/lotion
-
Calipers for measuring ear and skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the back skin.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
Treatment Groups: Divide the mice into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound monotherapy
-
Corticosteroid monotherapy
-
This compound + Corticosteroid combination therapy
-
-
Treatment Application: Apply the respective topical treatments to the inflamed skin daily, starting from day 1 of imiquimod application, for the duration of the experiment.
-
Clinical Evaluation:
-
Monitor body weight daily.
-
Measure ear and back skin thickness daily using calipers.
-
Score the severity of erythema, scaling, and induration daily using a modified PASI score (0-4 scale for each parameter).
-
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect skin biopsies for histological analysis (H&E staining) and molecular analysis (e.g., qPCR for cytokine expression).
Workflow for the imiquimod-induced psoriasis mouse model.
Cytokine Expression Analysis by qPCR
This protocol is for quantifying the mRNA levels of key cytokines in skin biopsies from the in vivo mouse model.
Materials:
-
Skin biopsies
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for target genes (e.g., IL-6, IL-8, IL-17, IL-23, TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Homogenize the skin biopsies and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treatment groups to the vehicle control group.
-
Conclusion
The combination therapy of this compound and corticosteroids presents a robust and promising strategy for the management of inflammatory skin diseases like psoriasis. The provided application notes and protocols offer a framework for researchers to further investigate the synergistic mechanisms and optimize the therapeutic potential of this combination. Rigorous in vitro and in vivo studies are crucial for elucidating the intricate molecular interactions and for the development of more effective treatment regimens.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Combination therapy using this compound and corticosteroid lotions preliminary to monotherapy with this compound lotion for scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. Characterizing Imiquimod-Induced Psoriasis-like Dermatitis in BALB or c Mouse: Application in Dermatology Research [jscimedcentral.com]
- 10. imavita.com [imavita.com]
Application Notes and Protocols for Long-Term Administration of Maxacalcitol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of long-term administration protocols for the vitamin D3 analog, Maxacalcitol, in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the chronic efficacy and safety of this compound.
Introduction
This compound (22-oxacalcitriol) is a synthetic analog of calcitriol, the active form of vitamin D3. It exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, cell proliferation and differentiation, and immune modulation. Long-term animal studies are crucial for understanding the therapeutic potential and toxicological profile of this compound when administered over extended periods.
Signaling Pathway of this compound
This compound, upon entering the target cell, binds to the Vitamin D Receptor (VDR). This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent biological responses.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from long-term and relevant short-term animal studies involving this compound and its analogs.
Table 1: Topical Administration of this compound and Analogs
| Animal Model | Compound | Dosage | Duration | Key Findings |
| BALB/c Mice | This compound lotion | Not specified | 3 days pretreatment, followed by 6 days of Imiquimod (B1671794) | Reduced psoriasiform skin inflammation, downregulated IL-23 and IL-17 production. |
| Beagle Dogs | Calcipotriol (analog) | 0.04, 0.4, 4 µg/kg/day | 26 weeks | No-toxic dose established at 0.4 µg/kg/day. Higher doses led to skin reactions and increased urinary calcium. |
| C57BL/6 Mice | This compound | Not specified | Daily during active period | Greater effect on TPA-induced skin inflammation compared to dosing during inactive period. |
Table 2: Systemic Administration of Vitamin D3 Analogs
| Animal Model | Compound | Route | Dosage | Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Wistar Rats | this compound | Oral gavage | 15 µg/kg/day | 14 days | Reduced detrusor overactivity. | | Rats | Paracalcin (analog) | Intravenous | 0.1 µg/kg/dose | 6 months | No adverse effects observed at this dose (NOAEL). | | Dogs | Paracalcin (analog) | Intravenous | 0.02 µg/kg/dose | 6 months & 1 year | No adverse effects observed at this dose (NOAEL). | | Brown-Norway x F344 Rats | Calcitriol (analog) | Not specified | 20 ng/rat (5x/week) | 8 and 12 months | Higher density of CA1 neurons in the hippocampus, suggesting retardation of a brain aging biomarker. |
Experimental Protocols
Protocol 1: Long-Term Topical Administration in a Psoriasis Mouse Model
This protocol is adapted from studies investigating the effects of topical vitamin D analogs on imiquimod-induced psoriasis-like skin inflammation in mice.
Objective: To evaluate the long-term efficacy and local tolerance of topically applied this compound in a mouse model of psoriasis.
Materials:
-
This compound ointment/lotion (concentration to be determined by dose-ranging studies)
-
Vehicle control (placebo ointment/lotion)
-
Imiquimod cream (5%)
-
8-10 week old BALB/c mice (or other suitable strain)
-
Electric clippers
-
Calipers for measuring skin thickness
-
Standard laboratory equipment for tissue processing (histology, qPCR)
Experimental Workflow:
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Shaving: One day before the start of the experiment, shave the dorsal skin of the mice.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Imiquimod, this compound + Imiquimod).
-
Pre-treatment: Apply the vehicle or this compound formulation to the shaved dorsal skin daily for 3 days.
-
Induction of Psoriasis: From day 4, apply a daily topical dose of imiquimod cream to the shaved area for 6 consecutive days to induce psoriasis-like skin inflammation.
-
Treatment: Continue the daily topical application of vehicle or this compound throughout the imiquimod treatment period.
-
Monitoring: Monitor the mice daily for body weight, skin thickness (using calipers), and clinical signs of inflammation (erythema, scaling, and induration) using a scoring system.
-
Endpoint and Sample Collection: At the end of the study (e.g., day 9), euthanize the mice and collect skin samples for further analysis.
-
Analysis:
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression: Snap-freeze skin samples for RNA extraction and quantitative PCR (qPCR) to measure the expression of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α).
-
Protocol 2: Long-Term Systemic Administration for Toxicity Assessment
This protocol is a generalized framework based on long-term toxicity studies of other vitamin D analogs.
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and characterize the toxicological profile of this compound following long-term systemic administration in rodents and non-rodents.
Materials:
-
This compound for injection (formulation to be developed and validated)
-
Vehicle control for injection
-
Sprague-Dawley rats (or other suitable rodent strain)
-
Beagle dogs (as a non-rodent species)
-
Standard laboratory equipment for clinical pathology, hematology, and histopathology.
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions.
-
Grouping: Randomly assign animals to control (vehicle) and at least three this compound dose groups.
-
Dosing: Administer this compound or vehicle via the intended clinical route (e.g., intravenous, subcutaneous) at a fixed schedule (e.g., daily, three times a week) for the study duration (e.g., 6 months or 1 year).
-
Monitoring:
-
Clinical Observations: Conduct daily observations for any clinical signs of toxicity.
-
Body Weight and Food/Water Consumption: Record weekly.
-
Ophthalmology and Electrocardiography: Perform at baseline and at specified intervals.
-
-
Clinical Pathology: Collect blood and urine samples at interim time points and at termination for hematology, clinical chemistry (including calcium and phosphorus levels), and urinalysis.
-
Terminal Procedures: At the end of the study, euthanize the animals.
-
Necropsy and Organ Weights: Conduct a full necropsy and weigh major organs.
-
Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in formalin, and process for histopathological examination.
Conclusion
The provided application notes and protocols offer a foundation for conducting long-term in vivo studies with this compound. The experimental design, including animal model, route of administration, dose levels, and duration, should be tailored to the specific research question and therapeutic indication. Careful planning and adherence to detailed protocols are essential for generating robust and reliable data to support the development of this compound as a therapeutic agent.
Application Notes: The Use of Maxacalcitol in Breast Cancer Cell Proliferation Studies
Introduction
Maxacalcitol (22-oxa-1,25-dihydroxyvitamin D3 or OCT) is a synthetic analog of Calcitriol, the active form of vitamin D3. It exhibits potent anti-proliferative effects on various cancer cell lines, including breast cancer, while demonstrating significantly lower calcemic activity compared to its natural counterpart. This characteristic makes this compound a valuable tool for in vitro and in vivo research into vitamin D-based cancer therapies.[1] These notes provide an overview of its mechanism of action, quantitative effects on breast cancer cell lines, and detailed protocols for assessing its anti-proliferative activity.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the nuclear Vitamin D Receptor (VDR).[2][3] Upon binding to the VDR, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4]
In breast cancer cells, this signaling cascade leads to the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21 and p27.[1][5] These proteins inhibit the activity of cyclin/CDK complexes that are essential for cell cycle progression, specifically at the G1/S transition. The resulting G1 phase cell cycle arrest is a primary mechanism by which this compound inhibits the proliferation of cancer cells.[1]
Data on Anti-Proliferative Effects
This compound and other vitamin D analogs have demonstrated significant inhibitory effects on the proliferation of various breast cancer cell lines. The response is often dependent on the estrogen receptor (ER) and VDR status of the cells.[2][6]
Table 1: Summary of Anti-Proliferative Effects of Vitamin D Analogs on Breast Cancer Cell Lines
| Cell Line | Receptor Status | Compound | Effect | Reference |
| MCF-7 | ER+, VDR+ | This compound | Up to 65% proliferation inhibition at concentrations between 10⁻⁹ and 10⁻⁶ M. | [2] |
| BT-474 | ER+, VDR+ | This compound | Up to 65% proliferation inhibition at concentrations between 10⁻⁹ and 10⁻⁶ M. | [2] |
| MDA-MB-453 | ER-, VDR+ | This compound | Up to 83% proliferation inhibition at concentrations higher than 10⁻¹² M. | [2] |
| MCF-7 | ER+, VDR+ | Calcitriol | IC50: 0.12 µM (MTT Assay) | [6] |
| T-47D | ER+, VDR+ | Calcitriol | IC50: >20 µM (MTT Assay) | [6] |
| MDA-MB-231 | ER-, VDR- | Calcitriol | IC50: >20 µM (MTT Assay) | [6] |
Note: IC50 values for this compound in breast cancer cell lines are not as extensively documented in publicly available literature as for Calcitriol. However, its potent anti-proliferative activity, mediated by G1 arrest, has been well-established.[1][2]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Crystal Violet Method)
This protocol quantifies changes in breast cancer cell number following treatment with this compound. It is adapted from standard cell viability methodologies.[7]
Objective: To determine the dose-dependent effect of this compound on the proliferation of adherent breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or ethanol)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
10% Acetic Acid
-
Microplate reader
Procedure:
-
Cell Seeding: Seed approximately 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the treatment solutions, including a vehicle-only control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for 72 to 120 hours, depending on the cell line's doubling time.
-
Staining:
-
Carefully remove the medium.
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the plate with water until the excess stain is removed.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell proliferation inhibition. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
References
- 1. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiestrogen potentiation of antiproliferative effects of vitamin D3 analogues in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Vitamin D May Protect against Breast Cancer through the Regulation of Long Noncoding RNAs by VDR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin D receptor as a target for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Maxacalcitol Concentration to Mitigate Hypercalcemia
This technical support center is designed for researchers, scientists, and drug development professionals working with the vitamin D analog, maxacalcitol (B1676222). It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues during experimentation, with a focus on mitigating the risk of hypercalcemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (22-oxacalcitriol) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3.[1] It is a potent agonist of the Vitamin D Receptor (VDR).[1] Like other vitamin D analogs, this compound is used in the treatment of conditions like psoriasis and secondary hyperparathyroidism.[2][3] Its therapeutic effects are primarily mediated through the VDR, a nuclear hormone receptor that regulates gene expression involved in cell differentiation, proliferation, and calcium homeostasis.[3]
Q2: What is the primary concern associated with this compound administration in preclinical studies?
A2: A primary concern with this compound, as with other vitamin D analogs, is the risk of hypercalcemia, which is an elevated level of calcium in the blood.[3] While this compound is reported to have a lower calcemic effect compared to calcitriol, it can still induce hypercalcemia, particularly at higher doses.[1][3]
Q3: How does this compound cause hypercalcemia?
A3: this compound-induced hypercalcemia occurs through the activation of the Vitamin D Receptor (VDR) in various tissues. This activation leads to increased intestinal absorption of calcium and enhanced bone resorption, releasing calcium into the bloodstream.[4] VDR activation upregulates the expression of genes involved in calcium transport, such as calbindins and the transient receptor potential vanilloid type 6 (TRPV6) channel in the intestine.[5]
Q4: What are the signs of hypercalcemia in animal models?
A4: In animal models, such as rodents, signs of hypercalcemia can include polyuria (increased urination), polydipsia (increased thirst), lethargy, anorexia (loss of appetite), and constipation.[6][7] In severe cases, cardiac arrhythmias and soft tissue calcification, particularly in the kidneys, can occur.[7]
Q5: How can I monitor for hypercalcemia in my animal studies?
A5: Regular monitoring of serum calcium levels is crucial. Blood samples should be collected at baseline and at regular intervals throughout the study.[8] It is also advisable to measure serum phosphate (B84403) and parathyroid hormone (PTH) levels, as they are key regulators of calcium homeostasis.[4]
Troubleshooting Guide: Managing Hypercalcemia in Experiments
| Issue | Potential Cause | Recommended Action |
| Mild to Moderate Hypercalcemia (e.g., serum calcium slightly above the normal range) | The initial dose of this compound may be too high for the specific animal model or individual animal. | - Dose Reduction: Decrease the dosage of this compound and continue to monitor serum calcium levels closely.[9] - Hydration: Ensure adequate hydration of the animals, as this can help to increase renal calcium excretion.[4] |
| Severe Hypercalcemia (e.g., significantly elevated serum calcium, presence of clinical signs) | High sensitivity to the calcemic effects of this compound or an excessively high dose. | - Temporary Cessation: Immediately discontinue this compound administration.[9] - Fluid Administration: Administer isotonic saline to promote calciuresis.[4] - Diuretics: Consider the use of loop diuretics (e.g., furosemide) after rehydration to further enhance calcium excretion.[4] - Consult a Veterinarian: For severe cases, veterinary intervention is essential. |
| Hypercalcemia Persists Despite Dose Reduction | Individual animal sensitivity, underlying renal impairment, or issues with the experimental diet (e.g., high calcium content). | - Re-evaluate Dosage: A further dose reduction or a switch to a less calcemic analog may be necessary. - Assess Renal Function: Evaluate kidney function through markers like BUN and creatinine.[10] - Dietary Analysis: Analyze the calcium and phosphorus content of the animal diet. A switch to a low-calcium diet may be required.[10] |
| Unexpected Variability in Serum Calcium Levels | Inconsistent dosing, variations in food and water intake, or underlying differences in animal metabolism. | - Standardize Procedures: Ensure accurate and consistent dosing procedures. - Monitor Food and Water Intake: Track daily consumption to identify any significant variations. - Increase Sample Size: A larger cohort of animals may be needed to account for individual biological variability. |
Data Presentation: Comparative Serum Calcium Levels
The following table summarizes data from a randomized, prospective multicenter trial comparing the effects of this compound and calcitriol on serum calcium levels in patients on chronic hemodialysis.
| Treatment Group | Early Treatment Serum Calcium | End of Treatment Serum Calcium |
| This compound | Significantly higher than calcitriol group | No significant difference from calcitriol group |
| Calcitriol | Lower than this compound group | No significant difference from this compound group |
Data adapted from a study on patients with secondary hyperparathyroidism. While indicative, results may vary in different experimental models and for other indications.[11][12] In a crossover study, the doses of this compound and calcitriol were 49.3 +/- 23.7 microg/month and 9.0 +/- 3.8 microg/month, respectively, to achieve comparable therapeutic efficacy.[13][14]
Experimental Protocols
In Vivo Model: Induction and Monitoring of Hypercalcemia in Rats
This protocol describes a method for inducing and monitoring hypercalcemia in Sprague-Dawley rats using a vitamin D analog like this compound.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
This compound (or other vitamin D analog)
-
Vehicle control (e.g., propylene (B89431) glycol)
-
Standard laboratory diet (with known calcium and phosphorus content)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, serum separator tubes)
-
Calcium analyzer
-
ELISA kits for rat PTH
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline body weight. Collect baseline blood samples via a suitable method (e.g., tail vein) to measure serum calcium, phosphate, and PTH levels.[8]
-
Dosing:
-
Divide rats into experimental groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a consistent time each day.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of hypercalcemia.
-
Record body weight and food and water intake regularly.
-
Collect blood samples at predetermined time points (e.g., 3, 6, 9, and 12 hours after the first dose, and then every 2-3 days for chronic studies) to measure serum calcium.[8]
-
At the end of the study, collect a final blood sample for a comprehensive analysis of calcium, phosphate, and PTH.
-
-
Urine Collection: Place rats in metabolic cages for 24-hour urine collection to measure urinary calcium and phosphate excretion.
-
Data Analysis: Analyze the changes in serum and urine parameters between the different treatment groups.
In Vitro Assay: Keratinocyte Differentiation
This protocol outlines a method for assessing the pro-differentiative effects of this compound on the human keratinocyte cell line, HaCaT.
Materials:
-
HaCaT keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with low calcium (e.g., 0.07 mM) and high calcium (e.g., 1.8 mM) concentrations[13]
-
Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and primers for differentiation markers (e.g., Keratin 1, Involucrin, Loricrin)
-
Protein lysis buffer and antibodies for Western blotting (optional)
Procedure:
-
Cell Culture: Culture HaCaT cells in low calcium DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed HaCaT cells into multi-well plates at a density that allows for differentiation over the experimental period.
-
Treatment:
-
Once cells reach a desired confluency (e.g., 80%), switch the medium to high calcium DMEM to induce differentiation.
-
Simultaneously, treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control.
-
-
Incubation: Incubate the cells for a specified period to allow for differentiation (e.g., 6 or 14 days).[13]
-
Endpoint Analysis (qRT-PCR):
-
After the incubation period, wash the cells with PBS and lyse them for RNA extraction.
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of keratinocyte differentiation markers (Keratin 1, Involucrin, Loricrin) using qRT-PCR. Normalize the data to a housekeeping gene.
-
-
Endpoint Analysis (Western Blotting - Optional):
-
Lyse cells in protein lysis buffer and quantify protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against differentiation markers.
-
-
Data Analysis: Compare the expression of differentiation markers in this compound-treated cells to the vehicle-treated control cells.
Visualizations
Caption: this compound signaling pathway leading to therapeutic effects and hypercalcemia.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Reciprocal role of vitamin D receptor on β-catenin regulated keratinocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer [frontiersin.org]
- 4. Vitamin D Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckvetmanual.com [merckvetmanual.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Vitamin D Receptor Is Required for Proliferation, Migration, and Differentiation of Epidermal Stem Cells and Progeny During Cutaneous Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. direct-ms.org [direct-ms.org]
- 14. scribd.com [scribd.com]
Technical Support Center: Improving the Stability of Maxacalcitol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Maxacalcitol (B1676222) in aqueous solutions.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal pH | Adjust the pH of the solution. This compound, like other vitamin D analogs, exhibits pH-dependent stability. While specific optimal pH ranges for this compound are not extensively published, for Vitamin D3, stability is greater at a pH above 5.[1] | A clear solution with no visible precipitate. |
| Low Temperature | Gently warm the solution. Solubility of many compounds, including this compound, can decrease at lower temperatures. | The precipitate redissolves upon warming. |
| High Concentration | Dilute the solution with an appropriate buffer or solvent system. Exceeding the solubility limit will lead to precipitation. | A clear solution is obtained after dilution. |
| Improper Solvent System | Ensure the use of a suitable co-solvent if necessary. While this compound is intended for aqueous solutions, its inherent lipophilicity may require a small percentage of an organic solvent like ethanol (B145695) to maintain solubility. | Improved solubility and prevention of precipitation. |
Issue: Degradation of this compound and Loss of Potency
Factors Influencing Degradation and Mitigation Strategies:
| Factor | Problem | Recommended Action |
| Light Exposure | Photodegradation can lead to the formation of isomers, such as the 5E-isomer of this compound, and other degradation products.[1] For the related analog Calcipotriol, UV radiation leads to isomerization of the side-chain.[2][3] | Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4] Minimize light exposure during the manufacturing and handling processes.[1] |
| Elevated Temperature | The anhydrous form of this compound is unstable at room temperature (25°C), showing degradation after 4 weeks.[4] The hydrate (B1144303) form is more stable but can still degrade at elevated temperatures.[4] For Vitamin D3, higher temperatures significantly increase the degradation rate.[1] | Store stock solutions and formulations at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C or -80°C) for long-term storage.[4] |
| Suboptimal pH | This compound stability is pH-dependent. Acidic conditions, in particular, have a significant destabilizing effect on the related Vitamin D3.[1][5] | Maintain the pH of the aqueous solution within a stable range, preferably above pH 5, using a suitable buffer system.[1] |
| Oxidation | The presence of oxygen and metal ions can catalyze the oxidative degradation of this compound.[1][5] | Purge the solution and headspace of the container with an inert gas like nitrogen or argon.[4] Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT), and a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation.[1][5] |
| Contact with Incompatible Materials | Adsorption to certain plastics, like polyvinyl chloride (PVC) and silicone, can lead to a significant loss of this compound from the solution.[1][6] | Use containers and tubing made of compatible materials such as polypropylene (B1209903) or polytetrafluoroethylene (PTFE).[1][6] |
Quantitative Data on Vitamin D3 Stability (as a proxy for this compound)
The following tables summarize stability data for Vitamin D3, a closely related compound, which can provide guidance for handling this compound solutions.
Table 1: Effect of pH on Vitamin D3 Degradation Rate at 25°C [1]
| pH | First-Order Rate Constant (k) (h⁻¹) | Half-Life (t½) (hours) |
| 1 | 0.231 | 3.0 |
| 2 | 0.116 | 6.0 |
| 3 | 0.058 | 12.0 |
| 4 | 0.023 | 30.1 |
| 5 | 0.007 | 99.0 |
| 6 | 0.006 | 115.5 |
| 7 | 0.006 | 115.5 |
| 8 | 0.005 | 138.6 |
Table 2: Effect of Temperature on Vitamin D3 Degradation in Distilled Water [1]
| Temperature (°C) | First-Order Rate Constant (k) (h⁻¹) | Half-Life (t½) (hours) |
| 4 | 0.001 | 693.1 |
| 25 | 0.006 | 115.5 |
| 40 | 0.028 | 24.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathway of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days. For solid-state studies, expose the powder to the same conditions.
-
Photodegradation: Expose the solution (100 µg/mL in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) or methanol (B). The gradient program should be optimized to separate the main peak from all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 265 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its impurities.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for loss of this compound potency.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned slightly yellow. What does this indicate?
A: A yellowish discoloration can be an indicator of degradation. This may be caused by exposure to light, oxygen, or suboptimal pH. It is recommended to prepare fresh solutions and ensure proper storage conditions, including protection from light and the use of an inert atmosphere.
Q2: What is the expected shelf-life of a this compound aqueous solution?
A: The shelf-life is highly dependent on the formulation and storage conditions. The anhydrous form of this compound is unstable at room temperature, degrading within weeks, while the hydrate form is more stable.[4] For long-term storage, it is recommended to keep solutions at -20°C or -80°C in an inert atmosphere and protected from light.[4] A well-formulated aqueous solution containing stabilizers may have a longer shelf-life at refrigerated temperatures (2-8°C). A stability study is necessary to determine the shelf-life for a specific formulation.
Q3: Can I use standard silicone tubing with my this compound solution?
A: It is not recommended. Studies have shown that contact with silicone tubing can lead to a decrease in this compound concentration and an increase in related substances.[1] It is advisable to use tubing made from more inert materials like polytetrafluoroethylene (PTFE).[1]
Q4: What are the key degradation products of this compound I should monitor?
A: The primary degradation products can include isomers, such as the 5E-isomer, which can form upon exposure to light.[1] Other potential degradation products may arise from side-chain oxidation or cleavage. A forced degradation study coupled with a stability-indicating HPLC method is the best approach to identify and monitor the specific degradation products for your formulation.
Q5: Which excipients are most effective in stabilizing this compound in an aqueous solution?
A: Based on data from the closely related Vitamin D3, a combination of a chelating agent and antioxidants is effective.[1][5]
-
Chelating agents: EDTA is highly effective at chelating metal ions that can catalyze oxidation.[1][5]
-
Antioxidants: Ascorbic acid and citric acid can be used to prevent oxidative degradation.[1][5] For lipid-based formulations, lipophilic antioxidants like BHT may be considered.
-
pH modifiers/buffers: A buffer system to maintain a pH above 5 is recommended to prevent acid-catalyzed degradation.[1]
Q6: How can I confirm that my HPLC method is stability-indicating?
A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. To confirm this, you must perform a forced degradation study and demonstrate that the degradation products are well-resolved from the main this compound peak. Peak purity analysis using a PDA detector is a valuable tool to assess for co-eluting peaks. The method must be validated according to ICH Q2(R1) guidelines.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. JP5652723B2 - New crystal form of this compound - Google Patents [patents.google.com]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of Maxacalcitol in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Maxacalcitol (B1676222) in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected biological effect of this compound in our cell-based assay. What are the potential causes and solutions?
A1: Low efficacy of this compound can stem from several factors, ranging from the compound itself to the specifics of your experimental setup. Below is a troubleshooting guide to help you identify and resolve the issue.
| Potential Cause | Explanation | Suggested Solution |
| 1. Compound Integrity | This compound is sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage or handling can lead to degradation. It is also unstable in solution and should be freshly prepared.[1] | - Store this compound powder at -20°C, protected from light and under an inert gas like nitrogen.[2][3] - Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol.[4] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Confirm the purity and integrity of your this compound lot if issues persist. |
| 2. Suboptimal Concentration | The effective concentration of this compound is cell-type and assay-dependent. The concentration used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A common starting range is 1 nM to 1 µM.[4] - Consult literature for effective concentrations in similar experimental systems. For example, a maximal anti-proliferative effect was seen at 10⁻⁷ M in normal human keratinocytes.[5] |
| 3. Cell Line Characteristics | The responsiveness of a cell line to this compound is dependent on the expression and functionality of the Vitamin D Receptor (VDR) and its downstream signaling partners. | - Verify VDR Expression: Confirm that your cell line expresses functional VDR at the mRNA and protein level using qPCR and Western blot, respectively. - Cell Line Suitability: Some cell lines may have low VDR expression or mutations in the VDR gene, rendering them unresponsive.[6][7] For example, the pancreatic cancer cell line Hs 766T has shown no response to this compound despite having VDR.[6][7] - Passage Number: Use cells with a low passage number, as high passage numbers can lead to altered gene expression and reduced responsiveness to stimuli.[8][9] |
| 4. Cell Culture Conditions | Cell health and culture conditions can significantly impact experimental outcomes. | - Cell Viability: Ensure your cells are healthy and viable before starting the experiment. - Serum Effects: Components in fetal bovine serum (FBS), such as Vitamin D Binding Protein (DBP), can sequester this compound, reducing its effective concentration.[10][11] Consider using serum-free media or a reduced-serum media for the duration of the treatment. - Media Components: Ensure your media does not contain components that may interfere with VDR signaling. |
| 5. Assay-Specific Issues | The chosen assay may not be sensitive enough or may not be the most appropriate for measuring the intended biological effect of this compound. | - Assay Validation: Ensure your assay is properly validated and optimized for your cell line. - Endpoint Selection: Choose an appropriate endpoint that reflects VDR activation. This could be the expression of a VDR target gene (e.g., CYP24A1), inhibition of cell proliferation, or induction of cell differentiation. |
Q2: How does the Vitamin D Receptor (VDR) signaling pathway work, and how does this compound activate it?
A2: this compound is a synthetic analog of the active form of vitamin D3, calcitriol. It exerts its effects by binding to the Vitamin D Receptor (VDR), which is a member of the nuclear receptor superfamily of transcription factors.[12] The signaling pathway is as follows:
-
Ligand Binding: this compound enters the cell and binds to the VDR in the cytoplasm.
-
Heterodimerization: The this compound-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: This VDR-RXR heterodimer translocates to the nucleus.
-
DNA Binding: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in various cellular processes, including cell proliferation, differentiation, and immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Vitamin D3 analog this compound (OCT) induces hCAP-18/LL-37 production in human oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 6. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skin calcium-binding protein: effect of vitamin D deficiency and vitamin D treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Maxacalcitol Solubility and Stability: A Technical Support Guide
Welcome to the Technical Support Center for maxacalcitol (B1676222). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a focus on solubility issues in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: this compound exhibits high solubility in DMSO. Published data indicates a solubility of 50 mg/mL [][2] to 100 mg/mL [3] in DMSO. It is often recommended to use ultrasound to facilitate dissolution.[][2][3] While specific quantitative data for ethanol is limited, this compound is consistently reported to be soluble in ethanol.[]
Q2: My this compound is not dissolving easily. What can I do?
A2: Several factors can influence the dissolution of this compound. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common initial steps include ensuring the use of high-purity, anhydrous solvents and employing physical methods like sonication or gentle warming.
Q3: Is this compound stable in solution?
A3: No, this compound is known to be unstable in solutions .[][2] It is highly recommended to prepare solutions fresh for each experiment.[][2] The compound is also sensitive to light, so it is crucial to protect solutions from light.[]
Q4: How should I store this compound powder and its solutions?
A4: Solid this compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[] Stock solutions in DMSO or ethanol should be used immediately. If short-term storage is unavoidable, it should be at -20°C or -80°C in tightly sealed, light-protected vials, though fresh preparation is always preferable.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in DMSO.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 50 mg/mL[][2] | 119.44 mM[] | Ultrasonic assistance is recommended.[][2] |
| DMSO | 100 mg/mL[3] | 238.89 mM[3] | Sonication is recommended.[3] |
Molecular Weight of this compound: 418.61 g/mol []
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot common problems encountered when dissolving this compound.
Problem: this compound powder is not fully dissolving in DMSO or ethanol.
Troubleshooting workflow for this compound dissolution.
Problem: A precipitate forms after dissolving this compound and diluting it in an aqueous medium (e.g., cell culture media).
This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
References
Technical Support Center: Overcoming Maxacalcitol Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Maxacalcitol, a potent vitamin D receptor (VDR) agonist. Here, you will find information on understanding and overcoming resistance in cancer cell lines, detailed experimental protocols, and insights into the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound, an analog of calcitriol (B1668218) (the active form of vitamin D3), exerts its anti-cancer effects primarily by binding to and activating the Vitamin D Receptor (VDR).[1] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA. This interaction modulates the transcription of target genes involved in cell cycle regulation, differentiation, and apoptosis, ultimately leading to decreased cancer cell proliferation.[1]
Q2: My cancer cell line is not responding to this compound treatment. What are the common mechanisms of resistance?
A2: Resistance to this compound and other vitamin D analogs can arise from several factors:
-
Low or Absent VDR Expression: The target of this compound, the VDR, must be present for the drug to exert its effects. Cell lines with inherently low or no VDR expression will be resistant.
-
Increased Catabolism of this compound: The enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) is the primary enzyme responsible for the degradation of calcitriol and its analogs.[2] Overexpression of CYP24A1 in cancer cells can lead to rapid inactivation of this compound, preventing it from reaching its target.[2]
-
Epigenetic Silencing of VDR Target Genes: Even if VDR is present and activated, the downstream genes that mediate the anti-proliferative effects of this compound may be silenced by epigenetic mechanisms such as DNA methylation or histone deacetylation.
-
Alterations in Co-regulatory Proteins: The VDR/RXR heterodimer requires co-activator and co-repressor proteins to regulate gene transcription effectively. Alterations in these co-regulators can impair the cellular response to this compound.
-
RAS Mutations: Constitutively active RAS signaling has been shown to reduce VDR expression, thereby conferring resistance to vitamin D analogs.[3]
Q3: How can I determine if my cell line is sensitive or resistant to this compound?
A3: The sensitivity of a cell line to this compound is typically determined by a cell viability or proliferation assay, such as the MTT assay. By treating the cells with a range of this compound concentrations, you can determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. A lower IC50 value indicates greater sensitivity. Generally, cell lines with high VDR expression are more likely to be sensitive.
Q4: Are there strategies to overcome this compound resistance?
A4: Yes, several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents can have synergistic effects. For example, histone deacetylase (HDAC) inhibitors can counteract the epigenetic silencing of VDR target genes.[4] Combination with cytotoxic drugs like docetaxel (B913) or carboplatin (B1684641) has also shown promise.[5][6]
-
CYP24A1 Inhibition: Co-treatment with a CYP24A1 inhibitor can prevent the breakdown of this compound, thereby increasing its intracellular concentration and enhancing its anti-proliferative effects.[7][8]
Troubleshooting Guide
Issue 1: No or low inhibition of cell proliferation observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Low VDR expression in the cell line. | 1. Assess VDR expression: Perform Western blot or qPCR to determine the protein and mRNA levels of VDR in your cell line. Compare with a known this compound-sensitive cell line if possible. 2. Select a different cell line: If VDR expression is negligible, consider using a cell line known to express VDR. |
| High expression of CYP24A1. | 1. Measure CYP24A1 expression: Use Western blot or qPCR to quantify CYP24A1 levels. High basal expression or strong induction upon this compound treatment can indicate rapid drug catabolism.[2] 2. Co-treat with a CYP24A1 inhibitor: Perform a cell viability assay with this compound in the presence and absence of a CYP24A1 inhibitor to see if sensitivity is restored.[7][8] |
| Suboptimal assay conditions. | 1. Optimize drug concentration and treatment duration: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. 2. Check for assay interference: Some compounds can interfere with the reagents used in cell viability assays. Run appropriate controls, such as the compound in cell-free media.[1][9] |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Variability in cell seeding density. | 1. Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter for accurate cell counts. Mix the cell suspension thoroughly before plating. 2. Optimize seeding density: Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells: The outer wells of a microplate are more prone to evaporation, leading to variability. Fill the outer wells with sterile media or PBS.[9] 2. Ensure proper humidification: Maintain adequate humidity in the incubator to minimize evaporation. |
| Reagent and handling variability. | 1. Equilibrate reagents: Allow all reagents to come to room temperature before use to ensure consistent reaction kinetics.[9] 2. Calibrate pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.[9] |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | VDR Status | Response to this compound | IC50 (nM) | Reference |
| BxPC-3 | High | Responsive | ~10 | [1][10] |
| Hs 766T | High | Non-responsive | >1000 | [1][10] |
| Capan-1 | Moderate | Responsive | ~100 | [1] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Example of Synergistic Effect of Combination Therapy
| Cell Line | Treatment | IC50 | Combination Index (CI)* | Reference |
| Breast Cancer (MCF-7) | Docetaxel | ~5 nM | - | [5] |
| This compound | ~50 nM | - | [5] | |
| Docetaxel + this compound | < 5 nM (for Docetaxel) | < 1 (Synergistic) | [5] | |
| Colon Cancer (Caco-2) | 1,25(OH)2D3 | >1000 nM | - | [7][8] |
| 1,25(OH)2D3 + CYP24A1 Inhibitor | Markedly reduced | Synergistic | [7][8] |
*A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and/or combination drug) for the desired duration (e.g., 48, 72, or 96 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for VDR and CYP24A1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against VDR (e.g., 1:1000 dilution) and CYP24A1 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Quantitative Real-Time PCR (qPCR) for VDR and CYP24A1
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA, and specific primers for human VDR and CYP24A1. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Key mechanisms of resistance to this compound in cancer cells.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. The vitamin D/CYP24A1 story in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutively active RAS signaling reduces 1,25 dihydroxyvitamin D-mediated gene transcription in intestinal epithelial cells by reducing vitamin D receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel, Carboplatin and 1,25-D3 Inhibit Proliferation of Ovarian Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP24A1 inhibition facilitates the anti-tumor effect of vitamin D3 on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
Maxacalcitol Technical Support Center: A Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maxacalcitol (B1676222). The information is designed to help minimize adverse effects by providing guidance on dose adjustments and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218).[1] Its primary mechanism of action is as a potent agonist of the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression.[1][2] Upon binding to the VDR, this compound forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[1][3] This process is central to regulating calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune responses.[1][2]
Q2: What are the most common adverse effects associated with this compound administration?
A2: The most frequently reported adverse effects for topical this compound are skin-related, including itching, skin irritation, and erythema.[4] For both topical and intravenous administration, the most significant systemic adverse effect is hypercalcemia (elevated serum calcium levels).[5][6] Hyperphosphatemia can also occur. Researchers should be vigilant for symptoms of hypercalcemia, which can include fatigue, nausea, polyuria, and in severe cases, cardiac arrhythmias.
Q3: How frequently should serum calcium and parathyroid hormone (PTH) levels be monitored during an experiment?
A3: Following the initiation of this compound or after any dose adjustment, it is recommended to monitor serum calcium levels frequently, for instance, twice weekly.[7] Serum phosphorus and intact PTH levels should be monitored every 2 to 4 weeks.[7] Once a stable dose is achieved, monitoring frequency can be adjusted based on the experimental protocol and observed subject response.
Q4: Are there any known drug interactions with this compound that I should be aware of in my experimental design?
A4: Yes, co-administration of drugs that can influence calcium or phosphate metabolism should be carefully considered. For example, thiazide diuretics can increase the risk of hypercalcemia.[8] Calcium and phosphate supplements can also impact serum levels and may need to be adjusted or discontinued. It is crucial to review all concomitant medications in an experimental setup to avoid potential interactions.
Troubleshooting Guide: Managing Adverse Effects
This guide provides a systematic approach to managing the primary adverse effect of hypercalcemia during this compound administration.
Issue: Elevated Serum Calcium Levels (Hypercalcemia)
Step 1: Initial Assessment and Confirmation
-
Immediately repeat the serum calcium measurement to confirm the elevated reading.
-
Assess the subject for clinical signs of hypercalcemia (e.g., lethargy, anorexia, polyuria).
-
Review the current this compound dosage and administration frequency.
Step 2: Dose Adjustment Protocol
The following table provides a general guideline for dose adjustment based on serum calcium and PTH levels. These recommendations are based on clinical observations and protocols for similar vitamin D analogs.
| Serum Calcium Level (Corrected) | Intact PTH Level | Recommended Action |
| Normal Range | Above target range for the experiment | Increase this compound dose as per protocol. |
| Within target range | Maintain current this compound dose. | |
| Below target range | Decrease this compound dose to avoid adynamic bone disease.[7] | |
| Mildly Elevated (e.g., >10.5 mg/dL) | Any level | Suspend this compound administration temporarily.[6] |
| Consistently Above Normal Range | Any level | Suspend or decrease the dose of this compound.[7] |
Step 3: Management of Hypercalcemia
-
Hydration: Ensure adequate hydration of the subject.
-
Dietary Modification: If applicable to the experimental design, consider a low-calcium diet.
-
Discontinuation: For persistent or severe hypercalcemia, discontinue this compound administration.[9]
-
Restarting Therapy: If therapy is suspended, it can be restarted at a reduced dose once serum calcium levels have returned to the normal range.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies to aid in experimental design and dose selection.
Table 1: Dose-Response Relationship of Intravenous this compound on Serum PTH and Calcium
| Initial this compound Dose | Mean Initial Intact PTH (pg/mL) | Mean Final Intact PTH (pg/mL) | Mean Initial Serum Calcium (mg/dL) | Mean Final Serum Calcium (mg/dL) | Incidence of Hypercalcemia | Reference |
| 5 µg (3x/week) | 1193 ± 584 | 775 ± 552 (at 24 weeks) | Not Reported | Not Reported | - | [10] |
| Titrated Doses | 612.3 ± 32.7 | 414.2 ± 26.8 | Not Reported | Increased Significantly | 18.5% (interruption of therapy) | [6] |
Table 2: Comparison of Intravenous this compound and Calcitriol in Hemodialysis Patients (12-week treatment)
| Parameter | This compound | Calcitriol | p-value | Reference |
| Mean Dose (µ g/month ) | 49.3 ± 23.7 | 9.0 ± 3.8 | - | [11] |
| Dose Ratio | 5.5 | 1 | - | [11] |
| Mean Final Serum Calcium (mg/dL) | 9.6 ± 0.9 | 9.7 ± 1.0 | 0.71 | [11] |
| Mean Final Serum Phosphate (mg/dL) | 6.1 ± 1.3 | 6.2 ± 1.5 | 0.64 | [11] |
| Mean Final Intact PTH (pg/mL) | 267 ± 169 | 343 ± 195 | 0.11 | [11] |
Experimental Protocols
Protocol 1: Monitoring Serum Calcium and PTH in Response to Intravenous this compound
-
Baseline Measurement: Prior to the first administration of this compound, collect blood samples to determine baseline serum calcium, phosphate, and intact PTH levels.
-
Initial Dosing: Administer the initial dose of this compound intravenously as determined by the experimental design.
-
Post-Dose Monitoring (Titration Phase):
-
Collect blood samples for serum calcium determination twice weekly.
-
Collect blood samples for intact PTH and serum phosphate determination every 2 to 4 weeks.
-
-
Dose Adjustment: Based on the results of the serum calcium and PTH levels, adjust the this compound dose according to the guidelines in the Troubleshooting section.
-
Stable Dose Monitoring: Once the desired PTH level is achieved and serum calcium is stable within the normal range, the frequency of monitoring can be reduced as per the specific experimental protocol.
-
Data Recording: Meticulously record all dosage administrations, and the results of all serum chemistry analyses.
Protocol 2: VDR Competitive Binding Assay
This protocol is to determine the binding affinity of this compound to the Vitamin D Receptor.[1]
-
Materials:
-
Receptor source: Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-Calcitriol.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled calcitriol.
-
Assay buffer.
-
-
Procedure:
-
Incubate the VDR source with the radioligand and varying concentrations of this compound or the non-specific binding control.
-
Separate the bound from free radioligand using a suitable method (e.g., filtration).
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-calcitriol).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 5. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The clinical evaluation of this compound on therapy for secondary hyperparathyroidism of chronic hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Iatrogenic hypercalcemia due to vitamin D3 ointment (1,24(OH)2D3) combined with thiazide diuretics in a case of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Prospective comparison of the effects of this compound and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-target Effects of Maxacalcitol In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Maxacalcitol (B1676222) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (22-oxacalcitriol or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218).[1][2] Its primary mechanism of action is binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor.[3][4] This binding leads to the formation of a heterodimer with the retinoid-X receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription.[4] This regulation of gene expression is central to its therapeutic effects, which include suppressing parathyroid hormone (PTH) synthesis and secretion, and modulating immune responses.[2][3][4]
Q2: What are the primary off-target effects of this compound observed in vivo?
The most significant off-target effect of this compound is hypercalcemia (elevated serum calcium levels).[2][5] This occurs because, like other vitamin D analogs, this compound can increase intestinal calcium absorption and bone calcium resorption.[2] Hyperphosphatemia (elevated serum phosphate (B84403) levels) can also occur.[6] Additionally, this compound has been shown to influence the levels of Fibroblast Growth Factor 23 (FGF23), a key regulator of phosphate and vitamin D metabolism.[6]
Q3: Is this compound less calcemic than its parent compound, calcitriol?
Yes, preclinical studies in uremic rats and dogs have shown that this compound exhibits less calcemic action compared to calcitriol while maintaining a strong suppressive effect on parathyroid hormone (PTH).[2] This improved therapeutic window is a key advantage of this compound.
Q4: What are the common administration routes for this compound in preclinical in vivo studies?
In preclinical research, this compound is commonly administered via intravenous (IV), intraperitoneal (IP), oral gavage, or topical application, depending on the experimental goals.[4][7][8] The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Serum Calcium Levels (Hypercalcemia)
Q: We observed significant hypercalcemia in our animal models after administering this compound. What are the potential causes and how can we mitigate this?
A: Unexpected hypercalcemia is a known off-target effect of this compound. Here’s a step-by-step troubleshooting guide:
-
Dose Review: The most common cause of hypercalcemia is a dose that is too high for the specific animal model, strain, or disease state.
-
Action: Review your current dosage against published data (see Tables 1 and 2). Consider performing a dose-response study to determine the optimal therapeutic dose with minimal calcemic effects in your model. Start with a lower dose and titrate upwards.
-
-
Dietary Calcium and Phosphorus: The calcium and phosphorus content of the animal's diet can significantly influence the calcemic effects of this compound.
-
Action: Ensure you are using a standard diet with controlled calcium and phosphorus levels. If not, switch to a purified diet with known mineral content. For some studies, a low-calcium diet may be necessary to isolate the effects of the drug.
-
-
Monitoring Frequency: Infrequent monitoring may fail to capture the peak calcemic effect.
-
Action: Increase the frequency of serum calcium monitoring, especially during the initial phase of the experiment or after a dose adjustment. For example, monitor serum calcium 24, 48, and 72 hours after the first few doses.
-
-
Animal Model and Health Status: The sensitivity to vitamin D analogs can vary between species and strains. Underlying conditions, particularly renal impairment, can exacerbate hypercalcemia.[9]
-
Action: Review the literature for data specific to your animal model. If using a disease model (e.g., chronic kidney disease), be aware that the risk of hypercalcemia may be higher.
-
-
Mitigation Strategies:
-
Hydration: Ensure animals have free access to water. In cases of severe hypercalcemia, fluid administration (e.g., subcutaneous or intravenous saline) can help to increase renal calcium excretion.
-
Dietary Modification: Switch to a low-calcium diet if hypercalcemia persists.
-
Dose Adjustment: If hypercalcemia is observed, consider reducing the dose or temporarily discontinuing treatment until calcium levels normalize.[6]
-
Issue 2: Suboptimal Therapeutic Effect (e.g., Insufficient PTH Suppression)
Q: We are not observing the expected level of PTH suppression with this compound treatment. What could be the issue?
A: Several factors can contribute to a lack of efficacy:
-
Insufficient Dosage: The dose may be too low to achieve the desired therapeutic effect.
-
Action: Refer to the dose-response data in Table 1. If you are using a low dose to avoid hypercalcemia, a gradual dose escalation may be necessary.
-
-
Administration Route and Bioavailability: The route of administration can affect drug exposure. Oral administration, for example, may have lower bioavailability than intravenous administration.
-
Action: If using oral administration, ensure proper gavage technique to deliver the full dose. Consider switching to a parenteral route (IV or IP) if bioavailability is a concern.
-
-
Severity of the Disease Model: In models of severe secondary hyperparathyroidism with significant parathyroid gland hyperplasia, there may be a reduced expression of the Vitamin D Receptor (VDR), leading to decreased responsiveness to this compound.
-
Action: Characterize the VDR expression in your model if possible. Higher doses may be required in severe disease states.
-
-
Timing of Measurement: The timing of blood sampling relative to drug administration is crucial for accurately assessing PTH levels.
-
Action: Standardize the time of blood collection. For example, collect samples at a consistent time point after the last dose.
-
Issue 3: Altered Serum Phosphate and FGF23 Levels
Q: We have noticed changes in serum phosphate and FGF23 levels in our this compound-treated animals. How should we interpret and manage this?
A: this compound, as a Vitamin D analog, can influence phosphate and FGF23 homeostasis.
-
Mechanism: this compound can increase intestinal phosphate absorption, potentially leading to hyperphosphatemia. It can also increase the expression of FGF23, a hormone that promotes renal phosphate excretion. The net effect on serum phosphate can vary depending on the physiological context.
-
Monitoring: It is essential to monitor serum phosphate in addition to serum calcium.
-
Action: Collect blood samples for both calcium and phosphate analysis at your designated time points.
-
-
Managing Hyperphosphatemia:
-
Dietary Phosphate Restriction: If hyperphosphatemia is a concern, use a diet with a lower phosphorus content.
-
Phosphate Binders: In some experimental settings, the use of phosphate binders may be considered to control serum phosphate levels.
-
-
Interpreting FGF23 Levels: An increase in FGF23 is an expected pharmacodynamic effect of this compound.[6]
-
Action: Measure serum FGF23 levels to characterize the full pharmacodynamic profile of this compound in your model. This can be particularly important in studies related to chronic kidney disease and bone metabolism.
-
Data Presentation
Table 1: In Vivo Dose-Response of this compound on Serum PTH and Calcium
| Animal Model | Administration Route | Dose | Effect on Serum PTH | Effect on Serum Calcium | Reference |
| Uremic Rats (5/6 nephrectomy) | Direct Parathyroid Injection | 1 µ g/gland | Significant decrease | No significant change | [4] |
| Uremic Rats (5/6 nephrectomy) | Intravenous | Not specified | Strong suppression | Less calcemic action than calcitriol | [2] |
| VDR Knockout Mice | Intraperitoneal | High dose (not specified) | No change | Significantly higher | [8] |
| Athymic Mice (BxPC-3 xenograft) | Not specified | Not specified | Not applicable | Did not induce hypercalcemia | [7] |
Table 2: Comparative Calcemic Effects of this compound and Calcitriol in Clinical Studies
| Patient Population | Administration Route | This compound Dose | Calcitriol Dose | Observation on Serum Calcium | Reference |
| Hemodialysis Patients | Intravenous | Dose-adjusted | Dose-adjusted | Serum calcium was significantly higher in the this compound group during early treatment. | [10] |
| Hemodialysis Patients | Intravenous | 49.3 +/- 23.7 µ g/month | 9.0 +/- 3.8 µ g/month | No significant difference in serum calcium levels after 12 weeks. | [1][11] |
Experimental Protocols
Protocol 1: Monitoring for Hypercalcemia in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). For studies of secondary hyperparathyroidism, a uremic model (e.g., 5/6 nephrectomy) may be used.[4]
-
Acclimation: Acclimate animals for at least one week under standard housing conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to a standard rodent chow and water.
-
Dosing Preparation and Administration:
-
Prepare this compound in a sterile vehicle suitable for the chosen administration route (e.g., saline with a small percentage of ethanol (B145695) or DMSO for intravenous injection).
-
Administer the dose accurately based on the most recent body weight. For oral administration, use oral gavage. For intravenous administration, the tail vein is commonly used.
-
-
Blood Sampling:
-
Collect baseline blood samples prior to the first dose.
-
For acute studies, collect blood at multiple time points post-dosing (e.g., 4, 8, 24, 48, and 72 hours).
-
For chronic studies, collect blood at regular intervals (e.g., weekly).
-
Use appropriate techniques for blood collection to minimize stress to the animals (e.g., saphenous vein, tail vein, or terminal cardiac puncture). Collect blood into tubes suitable for serum separation.
-
-
Biochemical Analysis:
-
Centrifuge blood samples to separate serum.
-
Analyze serum for total and/or ionized calcium and phosphate concentrations using a clinical chemistry analyzer.
-
Store remaining serum at -80°C for potential future analysis of other biomarkers (e.g., PTH, FGF23).
-
-
Data Analysis:
-
Compare serum calcium and phosphate levels between treatment groups and vehicle controls.
-
Plot dose-response curves to determine the relationship between this compound dose and changes in serum calcium.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 4. Biochemical and cellular effects of direct this compound injection into parathyroid gland in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The clinical evaluation of this compound on therapy for secondary hyperparathyroidism of chronic hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Effects of Etelcalcetide and this compound on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of impaired calcium and skeletal homeostasis in vitamin D receptor knockout mice by a high dose of calcitriol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospective comparison of the effects of this compound and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Skin Permeability of Topical Maxacalcitol Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the skin permeability of topical maxacalcitol (B1676222) formulations. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the development and testing of topical this compound formulations.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or no detectable this compound permeation in in vitro studies. | 1. Formulation Issues: this compound is not effectively released from the vehicle. The drug may be too strongly bound to the formulation components. 2. High Barrier Function of Skin Model: The skin model (human, animal, or synthetic) has very low permeability. 3. Analytical Method Not Sensitive Enough: The limit of quantification (LOQ) of the analytical method is too high to detect the permeated amount of this compound. 4. Sink Conditions Not Maintained: The concentration of this compound in the receptor fluid is approaching saturation, reducing the concentration gradient. | 1. Optimize Formulation: - Incorporate penetration enhancers (e.g., propylene (B89431) glycol, oleic acid) to improve partitioning into the stratum corneum. - Adjust the vehicle composition to ensure optimal drug solubility and thermodynamic activity.[1] 2. Evaluate Skin Model: - Verify the integrity of the skin membrane before the experiment.[2] - Consider using a different skin model or preparing epidermal membranes to reduce the barrier thickness. 3. Improve Analytical Sensitivity: - Utilize a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4. Ensure Sink Conditions: - Increase the volume of the receptor fluid. - Add a solubilizing agent (e.g., a small percentage of a non-ionic surfactant or ethanol) to the receptor fluid to increase the solubility of this compound. - Increase the frequency of sampling and replacement of the receptor fluid. |
| High variability in permeation results between replicates. | 1. Inconsistent Formulation Application: The amount of formulation applied to the skin membrane is not uniform. 2. Variable Skin Membrane Thickness/Integrity: Natural variation in biological skin samples. 3. Air Bubbles Trapped Under the Membrane: Air bubbles can create a barrier to diffusion. 4. Inconsistent Experimental Conditions: Fluctuations in temperature or stirring speed of the receptor fluid. | 1. Standardize Application: Apply a consistent and accurately weighed amount of the formulation evenly across the diffusion area. 2. Screen Skin Samples: Measure the thickness of each skin sample and perform integrity tests (e.g., transepidermal water loss - TEWL) before use. 3. Proper Cell Assembly: Carefully assemble the Franz diffusion cells to ensure no air bubbles are trapped between the membrane and the receptor fluid.[3] 4. Control Experimental Parameters: Use a temperature-controlled water bath and a calibrated magnetic stirrer to maintain consistent conditions.[4][5] |
| Physical instability of the formulation (e.g., phase separation, crystallization). | 1. Incompatible Excipients: Chemical or physical interactions between formulation components. 2. Suboptimal Manufacturing Process: Incorrect order of addition of ingredients, improper mixing speed, or inadequate temperature control during manufacturing.[6] 3. Supersaturation and Crystallization: The concentration of this compound exceeds its solubility in the vehicle over time. | 1. Conduct Compatibility Studies: Perform pre-formulation studies to ensure the compatibility of all excipients. 2. Optimize Manufacturing Process: - Establish a robust standard operating procedure (SOP) for formulation manufacturing. - Control critical process parameters such as temperature, mixing speed, and heating/cooling rates.[6] 3. Formulation Modification: - Include crystallization inhibitors in the formulation. - Develop a stable emulsion or microemulsion system. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key considerations when selecting a penetration enhancer for a this compound formulation? A1: The selection of a penetration enhancer should be based on its efficacy, safety, and compatibility with this compound and other excipients. Common chemical enhancers include solvents like propylene glycol (PG) and fatty acids like oleic acid.[7][8] PG can enhance the permeation of hydrophilic drugs by disordering the lipid structure of the stratum corneum.[9][10][11] Oleic acid can also increase skin diffusivity. The thermodynamic activity of the drug in the formulation is a key driver for skin penetration.[1]
-
Q2: How does the vehicle type (e.g., ointment, cream, lotion, gel) impact the skin permeability of this compound? A2: The vehicle plays a crucial role in drug release and subsequent skin penetration. Ointments, being occlusive, can enhance skin hydration and improve drug absorption. Lotions and creams are often preferred for better cosmetic feel and spreadability. Gels can provide a cooling effect and are suitable for hairy areas. The choice of vehicle will depend on the target patient population, the desired drug delivery profile, and the physicochemical properties of this compound.
In Vitro Permeation Testing (IVPT)
-
Q3: What is the standard experimental setup for an in vitro skin permeation study of this compound? A3: The most common setup is the Franz diffusion cell.[12][13] This apparatus consists of a donor chamber where the topical formulation is applied and a receptor chamber containing a fluid that mimics physiological conditions. The two chambers are separated by a skin membrane (human, animal, or synthetic).[3][14] The entire setup is maintained at a constant temperature, typically 32°C, to simulate skin surface temperature.[3]
-
Q4: What type of skin membrane is most suitable for this compound permeation studies? A4: Excised human skin is considered the gold standard for predicting in vivo performance.[15] However, due to availability and ethical considerations, animal skin (e.g., porcine or rat skin) is often used as it shares structural similarities with human skin.[12] Synthetic membranes can be used for quality control and screening purposes but may not fully replicate the complex barrier of human skin.[4]
-
Q5: How can I ensure the integrity of the skin membrane before and during the experiment? A5: Skin integrity can be assessed by measuring its transepidermal water loss (TEWL) or transepithelial electrical resistance (TEER) before mounting it in the Franz cell.[2] A visual inspection for any cuts or defects is also crucial. During the experiment, maintaining proper hydration and avoiding harsh chemicals in the receptor fluid can help preserve membrane integrity.
Mechanism of Action
-
Q6: What is the cellular mechanism of action of this compound in the skin? A6: this compound is a vitamin D3 analog that binds to the Vitamin D Receptor (VDR) in skin cells, primarily keratinocytes.[16][17] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[6][9][14][18] This complex then binds to specific DNA sequences called Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[6][18] This leads to the inhibition of keratinocyte proliferation and the promotion of normal differentiation, which are key therapeutic effects in psoriasis.[16]
Quantitative Data on Permeability Enhancement
Due to a lack of publicly available data specifically on the skin permeability enhancement of this compound with various enhancers, the following tables present data for calcipotriol (B1668217), a structurally similar vitamin D3 analog. This data is intended to be illustrative of the potential effects of formulation strategies on the skin permeation of this class of molecules.
Table 1: In Vitro Drug Release of Calcipotriol from an Emulgel Formulation Compared to a Commercial Ointment.
| Time (hours) | Cumulative % Drug Release from Emulgel (F6) | Cumulative % Drug Release from Commercial Ointment |
| 1 | 24.15 ± 1.5 | 15.42 ± 1.2 |
| 2 | 38.24 ± 1.8 | 26.38 ± 1.5 |
| 4 | 56.78 ± 2.1 | 42.15 ± 1.9 |
| 6 | 72.45 ± 2.5 | 58.92 ± 2.2 |
| 8 | 86.42 ± 2.0 | 70.11 ± 2.4 |
Data adapted from a study on a calcipotriol emulgel containing isopropyl alcohol and polyethylene (B3416737) glycol as permeation enhancers.[6][12] The results demonstrate a higher release rate from the emulgel formulation.
Experimental Protocols
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeability of a topical this compound formulation.
-
Preparation of Skin Membranes:
-
Thaw frozen excised human or porcine skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
If required, prepare epidermal membranes by heat separation (e.g., immersing the skin in water at 60°C for 60 seconds) and gently peeling off the epidermis.
-
Visually inspect each membrane for integrity.
-
-
Franz Diffusion Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Fill the receptor chamber with a degassed receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions). Ensure no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a temperature-controlled water bath set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate.
-
-
Application of Formulation:
-
Accurately weigh and apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) if desired.
-
Visualizations
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Signaling Pathway of this compound in Keratinocytes
Caption: this compound signaling pathway in keratinocytes.
References
- 1. fda.gov [fda.gov]
- 2. Dermal penetration of propylene glycols: measured absorption across human abdominal skin in vitro and comparison with a QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alveolar permeability enhancement by oleic acid and related fatty acids: evidence for a calcium-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcipotriol delivery into the skin as emulgel for effective permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of penetration enhancers on in vitro percutaneous penetration of nimesulide through rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights on the Mechanism of Fatty Acids as Buccal Permeation Enhancers [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcipotriol delivery into the skin as emulgel for effective permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical propylene glycol and hyperosmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement by other compounds of the anti-cancer activity of vitamin D(3) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bio-adhesive Drug Delivery System for Enhancing the Permeability of a BCS Class III Drug via Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Maxacalcitol dosage for suppression of PTH without hypercalcemia
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Maxacalcitol (B1676222) for the suppression of parathyroid hormone (PTH) while minimizing the risk of hypercalcemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action by which this compound suppresses PTH?
A1: this compound, a synthetic analog of vitamin D3, primarily suppresses PTH through its interaction with the Vitamin D Receptor (VDR) in the parathyroid glands.[1] Upon binding, the this compound-VDR complex forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) on the PTH gene, inhibiting its transcription and leading to reduced PTH synthesis and secretion.[1] Additionally, this compound has been shown to upregulate the expression of both the VDR and the Calcium-Sensing Receptor (CaSR) in parathyroid cells, which can enhance the gland's sensitivity to calcium and further suppress PTH secretion.[2][3]
Q2: What is the potential risk of hypercalcemia with this compound administration, and how can it be mitigated?
A2: A potential side effect of this compound is hypercalcemia, or elevated blood calcium levels.[4] This occurs because, like other vitamin D analogs, this compound can increase intestinal calcium absorption.[1] The risk of hypercalcemia is a key consideration in determining the appropriate dosage. To mitigate this risk, it is crucial to monitor serum calcium levels regularly during treatment.[4] Dosage adjustments should be made based on these levels. In some clinical studies, this compound administration was interrupted in patients who developed hypercalcemia.[5] It has been observed that patients with pre-existing serum calcium concentrations below 10.5 mg/dl may experience more effective PTH suppression without a significant increase in calcium levels.[5]
Q3: How does the efficacy of this compound in suppressing PTH compare to other vitamin D analogs like Calcitriol (B1668218)?
A3: this compound is designed to have a strong suppressive effect on PTH with a reduced calcemic action compared to Calcitriol.[5][6] In vitro studies have shown that the inhibitory effect of this compound on PTH secretion from parathyroid cells is similar to that of Calcitriol.[7] Animal model studies in rats and dogs with renal failure demonstrated that this compound inhibits PTH secretion at doses that do not significantly increase serum calcium concentrations.[7] However, a randomized prospective multicenter trial comparing Calcitriol and this compound in chronic hemodialysis patients concluded that both are equally effective on PTH and bone metabolism.[8]
Q4: What are the pharmacokinetic properties of this compound that are relevant for dosing schedules?
A4: Pharmacokinetic studies have shown that this compound has a linear pharmacokinetic profile and a half-life of approximately 5 hours, even in patients on hemodialysis.[9] It is rapidly eliminated from the serum.[9] Following intravenous administration, serum concentrations of this compound peak and then decline. For instance, in one study with intraperitoneal administration in CAPD patients, the mean serum level peaked at 1 hour and gradually decreased thereafter.[10] This relatively short half-life allows for adjustments in dosing frequency to optimize PTH suppression while managing serum calcium levels.
Troubleshooting Guide
Problem: Inadequate PTH suppression despite this compound administration.
Possible Causes and Solutions:
-
Sub-optimal Dosage: The administered dose may be insufficient to achieve the desired therapeutic effect.
-
Solution: Gradually increase the dose of this compound while closely monitoring serum PTH and calcium levels. In a clinical study, doses were adjusted weekly to maintain serum calcium levels below 11.5 mg/dL.[11]
-
-
Reduced VDR and CaSR Expression: In cases of severe secondary hyperparathyroidism, the expression of Vitamin D Receptors (VDR) and Calcium-Sensing Receptors (CaSR) in the parathyroid glands may be downregulated, leading to resistance to therapy.[3]
-
Parathyroid Gland Hyperplasia: Enlarged parathyroid glands due to hyperplasia can be a factor in resistance to medical treatment.[3]
Problem: Development of hypercalcemia during this compound treatment.
Possible Causes and Solutions:
-
Excessive Dosage: The current dose of this compound may be too high, leading to increased intestinal calcium absorption.
-
Concomitant Calcium-Containing Medications: The patient may be taking other medications that increase calcium levels, such as calcium supplements or certain diuretics.[4]
-
Solution: Review the patient's concomitant medications and consider adjusting or discontinuing those that may contribute to hypercalcemia.
-
-
High Baseline Serum Calcium: Patients with higher baseline serum calcium levels (e.g., ≥10.5 mg/dl) may be more prone to developing hypercalcemia and may show a reduced PTH suppression response.[5]
-
Solution: Exercise particular caution and consider starting with a lower dose of this compound in this patient population.
-
Data Summary
Table 1: Clinical Studies on Intravenous this compound for Secondary Hyperparathyroidism
| Study Population | Initial Intact PTH (pg/ml) | This compound Dose | Duration | Final Intact PTH (pg/ml) | Serum Calcium Change | Reference |
| 92 chronic hemodialysis patients | 612.3 ± 32.7 | Intravenous (dose not specified) | Not specified | 414.2 ± 26.8 | Significantly increased | [5] |
| 10 uremic patients | 1193 ± 584 | 1, 3, 5, 10, 15, 20 µg (adjusted weekly) | 48 weeks | 857 ± 635 | Maintained < 11.5 mg/dL | [11] |
| 50 chronic dialysis patients | > 300 | 10 µg (thrice weekly) | 4 weeks | Significantly lowered | Elevated | [12] |
Table 2: Animal Studies on this compound for Secondary Hyperparathyroidism
| Animal Model | Treatment | Key Findings | Reference |
| 5/6 nephrectomized rats | Direct injection of this compound into parathyroid gland | Markedly decreased serum PTH; no significant change in serum Ca2+; upregulated VDR and CaSR expression; induced apoptosis in hyperplastic glands. | [3] |
| 5/6 nephrectomized rats | Direct this compound injection followed by IV administration | Maintained significant decrease in serum PTH; significant decrease in parathyroid gland weight; upregulation of VDR and CaSR expression. | [2] |
| Rats with renal failure | Intravenous this compound | Inhibited PTH secretion at a dose that does not increase serum calcium concentration. | [7] |
Experimental Protocols
Direct this compound Injection into Parathyroid Gland in Uremic Rats (Shiizaki et al., 2004) [3]
-
Animal Model: 5/6 nephrectomized Sprague-Dawley rats were fed a high-phosphate diet to induce secondary hyperparathyroidism.
-
Treatment Groups:
-
Direct injection of this compound (DI-OCT) into the parathyroid gland.
-
Direct injection of vehicle (DI-vehicle) into the parathyroid gland.
-
-
Procedure: The parathyroid glands were surgically exposed, and a microinjection of either this compound or vehicle was administered directly into the gland.
-
Parameters Measured:
-
Serum intact parathyroid hormone (PTH), Ca2+, and phosphorus levels were measured.
-
Expression levels of Vitamin D Receptor (VDR) and Calcium-Sensing Receptor (CaSR) in parathyroid cells were examined.
-
Ca2+-PTH curves were analyzed.
-
Apoptosis in the parathyroid gland was assessed using the TUNEL method and DNA electrophoresis.
-
Visualizations
Caption: Signaling pathway of this compound-mediated PTH suppression.
Caption: Troubleshooting workflow for hypercalcemia during this compound therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Direct this compound injection into hyperplastic parathyroids improves skeletal changes in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and cellular effects of direct this compound injection into parathyroid gland in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. [The clinical evaluation of this compound on therapy for secondary hyperparathyroidism of chronic hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 8. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. Suppression of parathyroid hormone secretion in CAPD patients by intraperitoneal administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound therapy decreases circulating osteoprotegerin levels in dialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Maxacalcitol experiments
Welcome to the technical support center for Maxacalcitol (B1676222) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when working with this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist with your experimental planning and execution.
General Handling and Preparation FAQs
Q1: How should I store this compound, and what is its stability?
A1: this compound is sensitive to light and temperature. For long-term storage, it should be kept at -20°C in a dry, sealed container, preferably under an inert gas like nitrogen.[1] The anhydrous form of this compound can degrade at 25°C.[2] It is recommended to prepare solutions fresh for each experiment.[3] If you must store solutions, do so at -80°C for no longer than a year.[4]
Q2: What is the best way to dissolve this compound for in vitro and in vivo experiments?
A2: The appropriate solvent and vehicle depend on your experimental setup.
-
For in vitro studies: A common stock solution is prepared in DMSO.[4][5] This can then be further diluted in your cell culture medium to the final working concentration.
-
For in vivo studies: The choice of vehicle is critical for bioavailability and to minimize toxicity. Common vehicle formulations include:
Q3: I've noticed a decrease in the effective concentration of this compound in my experiment. What could be the cause?
A3: This could be due to several factors:
-
Adsorption to plastics: this compound has been observed to adsorb to certain plastics, such as polyvinyl resins, which can significantly lower the effective concentration in your solution.[4][7] Using polypropylene (B1209903) tubes and containers may mitigate this issue.[7]
-
Instability in solution: this compound is unstable in solution, especially at room temperature.[3] Always prepare fresh solutions before use.
-
Improper storage: Ensure the compound is stored correctly at low temperatures and protected from light.[1]
In Vitro Experiment Troubleshooting
Q4: I am not observing the expected anti-proliferative or differentiation effects of this compound on my cell line. What should I check?
A4: Several factors could contribute to a lack of response in your cell culture experiments:
-
Vitamin D Receptor (VDR) expression: The effects of this compound are mediated through the Vitamin D Receptor.[8][9] Ensure that your cell line expresses sufficient levels of functional VDR.[10][11] You can verify this via Western blot or qPCR.
-
Cell line responsiveness: Not all cell lines are equally responsive to this compound. Some cell lines may have mutations in the VDR or downstream signaling pathways that confer resistance.[10][11]
-
Concentration and incubation time: The effective concentration and duration of treatment can vary between cell lines. A typical concentration used in studies is 100 nM with an incubation time of 24 hours or longer.[3][6] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound degradation: As mentioned previously, ensure your this compound stock and working solutions are fresh and have been stored properly.
Q5: My Western blot for the Vitamin D Receptor (VDR) is showing inconsistent or unexpected results. How can I troubleshoot this?
A5: Inconsistent Western blot results can be frustrating. Here are some common issues and solutions when analyzing VDR:
-
No or weak signal: This could be due to low VDR expression in your cells, insufficient protein loading, or problems with your antibodies. Ensure you are using a validated antibody for VDR and optimize the antibody concentrations.
-
Non-specific bands: These can arise from the primary or secondary antibody binding to other proteins. Try using a more specific primary antibody, optimizing antibody concentrations, and ensuring your blocking and washing steps are thorough.[11][12]
-
Unexpected band size: This could indicate post-translational modifications of the VDR, protein degradation, or the presence of different isoforms.[11] Ensure your sample preparation includes protease inhibitors.
Below is a general troubleshooting workflow for Western blotting:
In Vivo Experiment Troubleshooting
Q6: My animals are experiencing hypercalcemia. How can I manage this?
A6: Hypercalcemia is a known side effect of this compound, although it is reported to have a lower calcemic effect than calcitriol (B1668218).[3][13][14] If you observe hypercalcemia in your animal studies, consider the following:
-
Dose reduction: The most straightforward approach is to reduce the dose of this compound.[9] Doses in rat studies have ranged from 15 to 30 µg/kg/day, with the higher dose being more likely to induce effects.[3][6]
-
Monitor serum calcium: Regularly monitor serum calcium levels to detect hypercalcemia early.
-
Hydration: Ensure the animals are well-hydrated, as this can help to increase renal calcium excretion.
-
Vehicle check: In rare cases, the vehicle itself could contribute to adverse effects. Ensure the vehicle is well-tolerated by the animals.
-
Underlying conditions: Pre-existing conditions, such as impaired renal function, can increase the risk of hypercalcemia.[9][13]
Q7: I am not seeing the expected therapeutic effect in my animal model. What could be the issue?
A7: A lack of efficacy in vivo can be due to a variety of factors:
-
Pharmacokinetics and bioavailability: The route of administration and the vehicle used can significantly impact the absorption and distribution of this compound.[8][15] Ensure you are using an appropriate and validated administration protocol. For oral gavage, ensure the compound is stable in the chosen vehicle for the duration of the experiment.
-
Dosing regimen: The dose and frequency of administration may not be optimal for your model. You may need to perform a dose-response study to determine the effective dose range.
-
Animal model suitability: The chosen animal model may not be appropriate for studying the effects of this compound. The expression and function of the VDR and downstream signaling pathways may differ between species.
Data Presentation
Table 1: Example In Vitro Concentrations of this compound
| Cell Line Type | Concentration | Observed Effect | Reference |
| Human Oral Epithelial Cells | 100 nM | Increased LL-37 mRNA expression | [6] |
| Pancreatic Cancer Cells | Not specified | Inhibition of proliferation, G1 phase arrest | [10][11][16] |
| Human Keratinocytes | Not specified | Suppression of proliferation | [17] |
Table 2: Example In Vivo Dosages of this compound
| Animal Model | Dosage | Route | Observed Effect | Reference |
| Rats | 15 µg/kg/day | Oral gavage | Reduction of bladder overactivity | [3][6] |
| Rats | 30 µg/kg/day | Oral gavage | Reduction of detrusor overactivity index | [3][6] |
| Mice | Not specified | Topical | Reduction of psoriasiform skin inflammation | [18] |
Experimental Protocols
Protocol 1: General In Vitro Cell Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. For a 100 µM stock, dissolve the appropriate amount of this compound in DMSO.
-
Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blot, or cell viability assays).
Protocol 2: Gene Expression Analysis by qPCR
-
RNA Extraction: Extract total RNA from the vehicle- and this compound-treated cells using a commercially available kit, following the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA samples using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, primers for your target genes (e.g., VDR, CYP24A1, or other VDR target genes), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression between the this compound-treated and vehicle control groups.
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
This compound, as a Vitamin D analog, exerts its effects by binding to the Vitamin D Receptor (VDR). This initiates a cascade of events leading to changes in gene expression.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for an in vitro experiment with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics of calcitriol and this compound administered into peritoneal dialysate bags in peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-D6 | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. This compound Pharmacokinetic-Pharmacodynamic Modeling and Simulation for Secondary Hyperparathyroidism in Patients Receiving Maintenance Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. adl.usm.my [adl.usm.my]
- 14. benchchem.com [benchchem.com]
- 15. Cutaneous pharmacokinetics of topically applied this compound ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of 22-oxa-1,25-dihydroxyvitamin D3, this compound, on the proliferation of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. meridian.allenpress.com [meridian.allenpress.com]
How to prepare fresh Maxacalcitol solutions for reliable results
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of fresh Maxacalcitol (B1676222) solutions to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 22-Oxacalcitriol, is a synthetic analog of Vitamin D3.[1][2] It functions as a Vitamin D Receptor (VDR) agonist.[2][3] Upon binding to the VDR, this compound forms a complex with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on DNA, which modulates the transcription of target genes involved in various biological processes, including calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune responses.[3]
Q2: Why is it critical to use freshly prepared this compound solutions?
This compound is unstable in solutions.[1][2][4] To ensure the accuracy and reliability of experimental results, it is strongly recommended to prepare solutions fresh before each use.[1][2][4] The anhydrous form of this compound, in particular, shows significant degradation at room temperature (25°C).[5]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[] For in vitro studies, DMSO is commonly used.[1][7] For in vivo experiments, a co-solvent system is often required to achieve the desired concentration and biocompatibility.[1][7]
Q4: How should I store the this compound powder?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[7] It is also light-sensitive and should be protected from light, preferably stored under nitrogen in a sealed container.[1][]
Q5: What are the potential applications of this compound in research?
This compound is utilized in research for psoriasis, secondary hyperparathyroidism, and certain types of cancer.[1][8][9] Its ability to modulate the immune system and inhibit cell proliferation makes it a compound of interest in these areas.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the solution upon preparation or storage. | - The concentration of this compound exceeds its solubility in the chosen solvent.- The solution was not prepared fresh.- Improper storage of the solution. | - Refer to the solubility data tables below and ensure the concentration is within the soluble range.- Always prepare solutions fresh before use.[1][2]- If using a co-solvent system for in vivo studies, add the solvents sequentially and ensure the solution is clear before adding the next solvent.[7]- Sonication or gentle heating can be used to aid dissolution.[2][7] |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the solution.- Inaccurate concentration of the prepared solution. | - Prepare fresh solutions for every experiment.[1][2][4]- Ensure accurate weighing of the this compound powder and precise measurement of solvent volumes.- Verify the purity of the this compound powder. |
| Difficulty dissolving this compound powder. | - Use of an inappropriate solvent.- Insufficient mixing. | - Use a recommended solvent such as DMSO for initial stock solutions.[1][7]- Use of sonication is recommended to aid dissolution in DMSO.[7] |
Quantitative Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 50 mg/mL[1] | 119.44 mM[1] | Ultrasonic treatment may be needed.[1] |
| DMSO | 100 mg/mL[7] | 238.89 mM[7] | Sonication is recommended.[7] |
| Ethanol | Soluble[] | - | Specific concentration not provided. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 1.67 mg/mL[1] | ≥ 3.99 mM[1] | For in vivo use.[1] |
| 10% DMSO >> 90% corn oil | ≥ 1.67 mg/mL[1] | ≥ 3.99 mM[1] | For in vivo use.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL[7] | 7.88 mM[7] | For in vivo use. Sonication is recommended.[7] |
Table 2: Stock Solution Preparation in DMSO (Example Volumes)
| Desired Concentration | Mass of this compound (MW: 418.61 g/mol ) | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.3889 mL | 11.9443 mL | 23.8886 mL |
| 5 mM | 0.4778 mL | 2.3889 mL | 4.7777 mL |
| 10 mM | 0.2389 mL | 1.1944 mL | 2.3889 mL |
Data adapted from MedChemExpress and TargetMol product information.[1][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO (in vitro)
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Dissolution: Add 238.9 µL of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Use: Use the freshly prepared solution immediately for your experiments. Do not store the stock solution for later use.[1][2]
Protocol 2: Preparation of a this compound Working Solution for in vivo Administration
This protocol is an example for preparing a 1.67 mg/mL working solution.
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
Co-Solvent Mixture Preparation (example):
-
In a sterile tube, add 100 µL of the 16.7 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.[2]
-
-
Administration: Use the freshly prepared working solution for animal dosing on the same day.[2][4]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JP5652723B2 - New crystal form of this compound - Google Patents [patents.google.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. [this compound, a medicine for secondary hyperparathyroidism (2 degrees HPT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in response to Maxacalcitol treatment in animal models
Welcome to the technical support center for researchers utilizing Maxacalcitol (B1676222) in pre-clinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and address the variability often encountered in in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a synthetic analog of the active form of vitamin D3, calcitriol.[1] Its primary mechanism involves binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor.[2][3] This binding initiates a cascade of events:
-
Heterodimerization: The this compound-VDR complex pairs with the Retinoid X Receptor (RXR).[2][3]
-
DNA Binding: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][3]
-
Gene Transcription Modulation: This binding modulates the transcription of genes involved in various cellular processes, including cell proliferation, differentiation, and immune responses.[1][2]
In the context of psoriasis models, this leads to the inhibition of keratinocyte hyperproliferation and the promotion of normal skin cell differentiation.[3] It also exerts anti-inflammatory effects by downregulating pro-inflammatory cytokines like IL-17 and IL-23 and inducing regulatory T cells (Tregs).[2][4] In cancer models, it can lead to cell cycle arrest.
Q2: Why am I observing significant variability in therapeutic response between my animal subjects?
A2: Variability in response to this compound is a common challenge and can be attributed to a number of factors:
-
Animal-Related Factors:
-
Species and Strain: Different animal species (e.g., mice, rats) and even different strains within a species (e.g., C57BL/6 vs. BALB/c mice) can exhibit varied immunological and metabolic responses to vitamin D analogs.[5][6]
-
Genetic Differences: Inter-individual genetic variations can influence drug metabolism and the sensitivity of the Vitamin D Receptor.[7][8]
-
Age and Sex: An animal's age and sex can affect its metabolic rate and hormonal status, which can, in turn, alter its response to treatment.[7][8]
-
Underlying Health Status: The presence of any underlying health issues can impact an animal's physiological response to this compound.
-
-
Experimental Protocol Factors:
-
Dosage and Formulation: The concentration of this compound and the vehicle used (e.g., ointment vs. lotion) can affect its absorption and bioavailability.[9][10][11]
-
Route of Administration: The method of delivery (e.g., topical, oral, intravenous) will significantly impact the pharmacokinetic profile of the drug.[1][7]
-
Chronotherapy: The timing of drug administration can influence its efficacy due to the circadian rhythm of VDR expression in the skin.[12]
-
Q3: What is hypercalcemia and how can I mitigate it in my animal models?
A3: Hypercalcemia, an elevated level of calcium in the blood, is a potential side effect of treatment with vitamin D analogs like this compound.[13][14] This occurs because a primary physiological role of vitamin D is to regulate calcium homeostasis.[2]
To mitigate this risk:
-
Dietary Calcium Control: The level of calcium in the animals' diet can modulate the effects of this compound. Consider using a low-calcium diet to reduce the risk of hypercalcemia, especially at higher doses of the drug.[15][16]
-
Careful Dosing: Start with a lower dose and titrate upwards, while closely monitoring for any signs of toxicity.
-
Regular Monitoring: Periodically measure serum calcium levels throughout the study to detect any elevations early.[3]
-
Hydration: Ensure animals have adequate access to water, as dehydration can exacerbate hypercalcemia.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Lack of Therapeutic Effect | Animal Strain/Species: The chosen animal model may have a different sensitivity to this compound.[5][6] | - Review literature for the responsiveness of your chosen strain/species. - Consider a pilot study with a different strain if variability is high. |
| VDR Expression: Low or variable Vitamin D Receptor (VDR) expression in the target tissue.[17][18] | - Confirm VDR expression in your model system if possible. - Be aware of the daily rhythm of VDR expression and consider standardizing the time of drug administration.[12] | |
| Drug Formulation/Administration: Poor bioavailability due to the formulation or route of administration.[9][10] | - Ensure the formulation is appropriate for the intended route and model. - Compare the effects of different formulations (e.g., ointment vs. lotion) if applicable.[9][10] | |
| Dietary Factors: High dietary calcium may be interfering with the therapeutic window. | - Standardize the diet across all experimental groups. - Consider a diet with controlled calcium content.[15][19] | |
| Unexpected Toxicity or Adverse Events | Hypercalcemia: The dose of this compound may be too high, leading to elevated serum calcium.[13][14] | - Immediately reduce the dose or temporarily halt treatment. - Monitor serum calcium levels closely.[3] - Ensure adequate hydration.[3] - Review and control the calcium content of the animal's diet.[15] |
| Accidental Ingestion (Topical Models): Animals may be ingesting the topically applied treatment.[13][14] | - Use an Elizabethan collar for a period post-application to prevent licking. - House animals individually to prevent grooming of cage mates. | |
| High Variability Within Treatment Groups | Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. | - Ensure all personnel are thoroughly trained on the administration protocol. - Use precise measurement tools for dosing. |
| Genetic Variability: Use of outbred animal stocks can lead to greater individual differences in response.[8] | - Consider using inbred strains to reduce genetic variability. - Increase the sample size per group to account for higher variance. | |
| Environmental Stressors: Variations in animal handling, housing, or other environmental factors. | - Standardize all animal husbandry procedures. - Minimize stress during handling and drug administration. |
Data Presentation
Table 1: Comparative Efficacy of this compound in a Psoriasis-like Mouse Model
| Treatment Group | Epidermal Thickness (µm, Mean ± SD) | IL-17A mRNA Expression (Fold Change vs. Vehicle) | IL-23p19 mRNA Expression (Fold Change vs. Vehicle) | Reference |
| Vehicle | 120 ± 15 | 1.0 | 1.0 | [2][4] |
| This compound | 45 ± 8 | Downregulated | Downregulated | [2][4] |
| Betamethasone (B1666872) Valerate (B167501) | 50 ± 10 | Downregulated | No significant change | [2][4] |
Table 2: Effect of this compound Concentration on Psoriasis Severity Index (PSI)
| Treatment | PSI Reduction from Baseline (Mean %) | Reference |
| Placebo | < 10% | [11] |
| This compound (6 µg/g) | Significant Improvement | [11] |
| This compound (12.5 µg/g) | Significant Improvement | [11] |
| This compound (25 µg/g) | ~55% | [11] |
| This compound (50 µg/g) | Significant Improvement | [11] |
| Calcipotriol (50 µg/g) | ~46% | [11] |
Experimental Protocols
Protocol 1: Imiquimod (B1671794) (IMQ)-Induced Psoriasiform Skin Inflammation in Mice
This protocol is a widely used method to induce a psoriasis-like phenotype in mice and is based on methodologies comparing this compound and other treatments.[2][4]
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Preparation: One day prior to the experiment, shave a designated area on the dorsal skin of each mouse.
-
Treatment Groups:
-
Vehicle Control
-
Topical this compound lotion
-
(Optional) Comparative arms, such as topical betamethasone valerate lotion.
-
-
Procedure:
-
Apply the respective topical treatment to the shaved back skin of the mice for 3 consecutive days.[2][4]
-
Following this initial treatment period, apply a daily topical dose of imiquimod (IMQ) cream for 6 consecutive days to induce psoriasiform inflammation.[2][4]
-
Continue the daily topical application of the vehicle, this compound, or other treatments during the IMQ application period.
-
-
Endpoint Analysis:
-
Clinical Scoring: Daily, evaluate the severity of skin inflammation based on erythema, scaling, and thickness.
-
Histology: At the end of the study, collect skin biopsies, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Quantitative PCR (qPCR): Isolate RNA from skin biopsies to quantify the mRNA expression of relevant cytokines (e.g., IL-17A, IL-17F, IL-22, IL-23p19, TNF-α, IL-6, and IL-10).[2][4]
-
Immunohistochemistry: Stain skin sections for markers such as Foxp3 to identify regulatory T cells.
-
Visualizations
References
- 1. Comparative pharmacokinetics of this compound in healthy Taiwanese and Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain specific differences in vitamin D3 response: impact on gut homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors Affecting Drug Response in Animals [bivatec.com]
- 8. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. Cutaneous pharmacokinetics of topically applied this compound ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronotherapy of this compound on skin inflammation induced by topical 12-O-tetradecanoylphorbol-13-acetate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. Hypercalcemia in a Dog with Chronic Ingestion of this compound Ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of dietary calcium on the response of bone to 1,25 (OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of in vivo growth of human cancer solid tumor xenografts by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulatory domains controlling high intestinal vitamin D receptor gene expression are conserved in mouse and human - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulatory domains controlling high intestinal vitamin D receptor gene expression are conserved in mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of dietary calcium and cholecalciferol on composition of plasma lipids in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxacalcitol Technical Support Center: Strategies to Enhance the Therapeutic Window
Welcome to the technical support center for Maxacalcitol (B1676222). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments and provide strategies to increase the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218). Its primary mechanism of action is as a potent agonist of the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in regulating calcium and phosphate (B84403) homeostasis, cell proliferation and differentiation, and immune modulation.[1] Upon binding to the VDR, this compound initiates a cascade of molecular events that modulate the transcription of numerous target genes.[1] This includes the suppression of parathyroid hormone (PTH) synthesis and secretion, which is a key factor in its therapeutic effect for secondary hyperparathyroidism.[2] In psoriasis, it works by inhibiting the proliferation of keratinocytes and modulating the local immune response.[2]
Q2: What are the main challenges in using this compound, and how can its therapeutic window be increased?
A primary challenge with this compound, as with other vitamin D analogs, is the risk of hypercalcemia (elevated blood calcium levels) and hyperphosphatemia, particularly at higher doses required for maximum therapeutic effect.[3] The therapeutic window is the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. Strategies to increase this window focus on maximizing the therapeutic effects while minimizing adverse calcemic effects. Key strategies include:
-
Combination Therapies: Using this compound with other agents to achieve synergistic effects at lower, less toxic doses.
-
Novel Drug Delivery Systems: Developing formulations that target the drug to the site of action, reducing systemic exposure.
-
Dose Optimization: Carefully titrating the dose to achieve the desired therapeutic outcome while monitoring for side effects.
Q3: How does combination therapy with corticosteroids improve the therapeutic profile of this compound for psoriasis?
Combining this compound with a corticosteroid, such as betamethasone, has been shown to be more effective than monotherapy for psoriasis.[4][5] This combination allows for a reduced frequency of corticosteroid application, which can minimize side effects associated with long-term steroid use, such as skin atrophy.[4] The two agents have complementary mechanisms of action: this compound regulates keratinocyte proliferation and differentiation, while corticosteroids provide potent anti-inflammatory effects. This dual approach can lead to a more rapid and significant improvement in psoriasis symptoms.[4]
Q4: How can the risk of hypercalcemia be managed when using this compound for secondary hyperparathyroidism?
For secondary hyperparathyroidism, combining this compound with a calcimimetic agent can be an effective strategy to control PTH levels while mitigating the risk of hypercalcemia.[6][7] Calcimimetics increase the sensitivity of the calcium-sensing receptor on the parathyroid gland to extracellular calcium, thereby suppressing PTH secretion without increasing serum calcium levels.[7] This allows for the use of lower doses of this compound, reducing its calcemic effects while still achieving therapeutic PTH suppression.[6] Regular monitoring of serum calcium and phosphate levels is crucial for all patients receiving this compound.[3]
Q5: Are there advanced drug delivery systems being explored for this compound?
Yes, novel drug delivery systems are a promising strategy to improve the therapeutic index of this compound. While specific research on this compound is emerging, the principles applied to other vitamin D analogs are relevant. These include:
-
Liposomes: These are microscopic vesicles that can encapsulate drugs, potentially enhancing their delivery to specific tissues and reducing systemic side effects.[8][9] For topical applications in psoriasis, liposomal formulations can improve skin penetration and retention of the drug in the epidermis and dermis.[8][9]
-
Nanoparticles: Polymeric nanoparticles can be used to encapsulate drugs for targeted delivery.[10][11][12] These systems can be designed to release the drug in a sustained manner at the target site, which could be beneficial for both topical and systemic applications of this compound.[11][12]
Troubleshooting Guides
In Vitro Assays
Issue: High variability or low signal in VDR Competitive Binding Assays.
-
Possible Cause 1: Reagent Quality and Preparation.
-
Troubleshooting:
-
Ensure the radiolabeled ligand (e.g., [³H]-calcitriol) has not degraded. Store it properly and check its specific activity.
-
Verify the purity and concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment.
-
Confirm the activity of your VDR preparation (recombinant or nuclear extract). Use a fresh batch if necessary.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Optimize the incubation time to ensure the binding reaction reaches equilibrium. This can range from 4 to 18 hours at 4°C.[13]
-
Ensure the separation of bound and free ligand is efficient. For hydroxylapatite precipitation, ensure complete pelleting and thorough washing.[13] For filter-based assays, pre-soak filters and wash them adequately.
-
Check for and prevent non-specific binding by including a control with a high concentration of unlabeled calcitriol.
-
-
-
Possible Cause 3: Pipetting Errors.
-
Troubleshooting:
-
Use calibrated pipettes and be meticulous with pipetting, especially for serial dilutions.
-
Prepare a master mix for common reagents to reduce well-to-well variability.
-
-
Issue: Inconsistent results or high background in VDR-Mediated Luciferase Reporter Assays.
-
Possible Cause 1: Low Transfection Efficiency.
-
Troubleshooting:
-
Optimize the ratio of DNA to transfection reagent for your specific cell line.
-
Use high-quality, endotoxin-free plasmid DNA for both the VDR expression vector and the VDRE-luciferase reporter vector.
-
Ensure cells are at the optimal confluency for transfection.
-
-
-
Possible Cause 2: Cell Health Issues.
-
Troubleshooting:
-
Use healthy, low-passage number cells.
-
Avoid over-confluency, as this can affect cellular responses.
-
Check for signs of cytotoxicity from the transfection reagent or test compound.
-
-
-
Possible Cause 3: High Background Luminescence.
-
Troubleshooting:
-
Use fresh, high-quality luciferase assay reagents.
-
Use opaque, white-walled plates to minimize well-to-well crosstalk.
-
Ensure complete cell lysis to release all the luciferase.
-
-
-
Possible Cause 4: Lack of Normalization.
-
Troubleshooting:
-
Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
-
Calculate the ratio of the experimental luciferase activity to the control luciferase activity.[1]
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| Keratinocyte Proliferation | Normal Human Keratinocytes | Maximal Efficacy | 10⁻⁷ M | [1] |
| VDR Binding Affinity | Recombinant Human VDR | Ki | ~0.1 nM | [1] |
Table 2: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Application | Parameter | Value | Reference |
| Ointment (25 µg/g) | Topical | Cmax in Stratum Corneum | ~13 µg/g | [2] |
| Lotion (25 µg/g) | Topical | Cmax in Stratum Corneum | ~15 µg/g | [2] |
| Intravenous | Systemic (Healthy Subjects) | Half-life | ~5 hours |
Table 3: Clinical Efficacy of this compound in Combination Therapies for Psoriasis
| Therapy | Study Population | Primary Endpoint | Result | Reference |
| This compound + Betamethasone | Scalp Psoriasis | Overall Improvement | 8-week combination therapy significantly more effective than 4-week (p < 0.01) | [4] |
| This compound + Adalimumab | Moderate to Severe Psoriasis | Frequency of Exacerbations | Significantly less in combination group vs. adalimumab monotherapy (p < 0.05) | [14] |
Table 4: Impact of this compound on Serum Parameters in Secondary Hyperparathyroidism
| Parameter | Monotherapy (this compound) | Combination (this compound + Calcimimetic) | Reference |
| Serum Calcium | Increased | Stable or Decreased | [6] |
| Serum Phosphate | Increased | Stable or Decreased | [6] |
| Intact PTH | Decreased | Decreased | [6] |
Experimental Protocols
VDR Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the Vitamin D Receptor.
Materials:
-
Receptor Source: Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-Calcitriol.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled calcitriol.
-
Assay Buffer: Tris-HCl buffer with appropriate salts and stabilizing agents.
-
Separation Method: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and unlabeled calcitriol in the assay buffer.
-
Incubation: In microtiter plates or tubes, incubate the VDR preparation with a fixed concentration of [³H]-calcitriol in the presence of varying concentrations of this compound or a high concentration of unlabeled calcitriol (for non-specific binding).
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for an optimized duration (e.g., 4-18 hours) at 4°C.[13]
-
Separation: Separate the bound from the free radioligand using either hydroxylapatite precipitation followed by centrifugation or vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-calcitriol).
-
Calculate the Ki value using the Cheng-Prusoff equation.[1]
-
VDR-Mediated Transcriptional Activation (Luciferase Reporter) Assay
Objective: To measure the ability of this compound to activate the VDR and induce the expression of a reporter gene.
Materials:
-
Cell Line: A suitable mammalian cell line responsive to VDR activation (e.g., HEK293, HaCaT).
-
Expression Plasmids: An expression vector for human VDR and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection Reagent.
-
Test Compound: this compound.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the VDR expression plasmid, the VDRE-luciferase reporter plasmid, and the control plasmid.
-
Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the treated cells for a sufficient time to allow for VDR activation and luciferase expression (typically 18-24 hours).[1]
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If using a dual-luciferase system, measure both experimental and control luciferase activity.
-
Data Analysis:
-
Normalize the experimental luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).[1]
-
Signaling Pathways and Workflows
Caption: this compound Genomic Signaling Pathway.
Caption: VDR Competitive Binding Assay Workflow.
Caption: Strategies to Increase Therapeutic Window.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Combination therapy using this compound and corticosteroid lotions preliminary to monotherapy with this compound lotion for scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Effects of Etelcalcetide and this compound on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapy of secondary hyperparathyroidism to date: vitamin D analogs, calcimimetics or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Approaches for the Topical Treatment of Psoriasis Using Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Effects of this compound ointment on skin lesions in patients with psoriasis receiving treatment with adalimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Calcemic Effects of Systemic Maxacalcitol Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating the calcemic effects associated with the systemic administration of Maxacalcitol (B1676222) in a research setting. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure the successful and safe execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hypercalcemia?
This compound (22-oxacalcitriol or OCT) is a synthetic analog of the active form of vitamin D3, calcitriol (B1668218).[1] It is a potent agonist of the Vitamin D Receptor (VDR), which plays a crucial role in calcium and phosphate (B84403) homeostasis.[1] Systemic administration of this compound can lead to hypercalcemia (elevated serum calcium levels) by increasing intestinal calcium absorption and bone resorption.[2]
Q2: How does the calcemic effect of this compound compare to other vitamin D analogs like calcitriol?
This compound is reported to have a less pronounced calcemic effect compared to calcitriol at doses that achieve similar suppression of parathyroid hormone (PTH).[3] However, it can still induce hypercalcemia, particularly at higher doses. One study in hemodialysis patients found that serum calcium concentration was significantly higher in the this compound group during the early phase of treatment compared to the calcitriol group, though this difference was not significant by the end of the treatment period.[4] A dose ratio of approximately 5.5:1 (this compound:calcitriol) has been suggested to achieve comparable therapeutic efficacy in treating secondary hyperparathyroidism.[5]
Q3: What are the initial signs of hypercalcemia in laboratory animals?
Common clinical signs of hypercalcemia in animal models can include polyuria (increased urination), polydipsia (increased thirst), lethargy, weakness, anorexia (loss of appetite), vomiting, and constipation.[6] In severe cases, cardiac arrhythmias, seizures, and renal failure can occur.[6]
Q4: What immediate actions should I take if I suspect hypercalcemia in my experimental animals?
If you observe clinical signs of hypercalcemia, the first step is to confirm the diagnosis by measuring serum ionized calcium levels. If hypercalcemia is confirmed, you should consider dose reduction or temporary discontinuation of this compound administration and initiate supportive care, such as fluid therapy.[6][7]
Q5: Are there prophylactic strategies to prevent this compound-induced hypercalcemia?
Yes, proactive measures can be taken. These include careful dose-finding studies to determine the therapeutic window, ensuring adequate hydration of the animals, and considering co-administration of agents that counteract hypercalcemia, such as bisphosphonates, though this requires careful protocol design.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high serum calcium levels in all treated animals. | - Incorrect dose calculation or solution preparation: The administered dose of this compound may be higher than intended. - High calcium content in diet: The animal diet may have a higher than standard calcium concentration. | - Verify calculations and solution concentration: Double-check all dose calculations and, if possible, analytically verify the concentration of the dosing solution. - Analyze diet: Check the manufacturer's specifications for the calcium content of the animal feed. Consider switching to a diet with a standard and consistent calcium level.[10] |
| High variability in serum calcium levels within the same treatment group. | - Inconsistent administration: Variation in the administered volume or technique (e.g., subcutaneous vs. intraperitoneal injection) can affect absorption and bioavailability. - Individual animal differences: Biological variability in response to the drug can occur. | - Standardize administration technique: Ensure all personnel are using a consistent and precise method for drug administration. - Increase sample size: A larger number of animals per group can help to account for individual variability. - Monitor individual food and water intake: Differences in consumption can affect hydration and calcium intake. |
| Hypercalcemia develops after several days of treatment, despite initial normocalcemia. | - Cumulative effect of this compound: The drug may be accumulating, leading to a delayed onset of hypercalcemia. - Dehydration: Animals may become dehydrated over the course of the experiment, exacerbating the calcemic effects. | - Implement a dose-tapering strategy: Consider reducing the dose after the initial treatment period. - Ensure continuous access to water: Monitor water intake and consider providing supplemental hydration if necessary. |
| Suboptimal therapeutic effect at doses that do not induce hypercalcemia. | - Narrow therapeutic window: The effective dose for the desired therapeutic outcome may be very close to the dose that causes hypercalcemia. | - Consider combination therapy: Co-administration with a calcimimetic agent (which lowers serum calcium) could potentially allow for higher doses of this compound without inducing hypercalcemia. Note: This requires careful protocol development and validation. - Evaluate alternative vitamin D analogs: Depending on the research question, an analog with a wider therapeutic window might be more suitable. |
Experimental Protocols
Protocol 1: Management of Acute Hypercalcemia with Saline Hydration
This protocol is designed for the acute management of moderate to severe hypercalcemia observed in rodent models.
Materials:
-
Sterile 0.9% saline solution
-
Appropriate-sized syringes and needles for intraperitoneal (IP) or subcutaneous (SC) injection
-
Animal scale
Procedure:
-
Confirm Hypercalcemia: Measure serum ionized calcium to confirm hypercalcemia.
-
Weigh the Animal: Accurately determine the body weight of the animal.
-
Administer Saline: Administer sterile 0.9% saline at a volume of 30-40 mL/kg body weight via IP or SC injection.[11] For mice, a volume of 0.25 mL via intraperitoneal injection has been shown to reduce toxicity associated with calcitriol administration.[12]
-
Monitoring: Monitor serum calcium levels 12 and 24 hours post-hydration. Repeat saline administration if necessary, being cautious to avoid fluid overload.
-
Observation: Closely monitor the animal for clinical signs of improvement (e.g., increased activity, return to normal feeding and drinking behavior).
Protocol 2: Furosemide (B1674285) Administration for Enhanced Calciuresis
This protocol should be implemented after initial rehydration to promote renal calcium excretion.
Materials:
-
Furosemide injection solution (e.g., 50 mg/mL)
-
Sterile saline for dilution (if necessary)
-
Appropriate-sized syringes and needles for intramuscular (IM) or subcutaneous (SC) injection
Procedure:
-
Rehydrate the Animal: Ensure the animal is adequately hydrated as described in Protocol 1 before administering a diuretic.
-
Prepare Furosemide Dose: The dosage for dogs can range from 2.5 to 15 mg/kg body weight, administered intramuscularly twice daily.[13] For cats, a lower dose of 1-2 mg/kg is suggested.[14] For initial use in rodents, a starting dose at the lower end of this range is recommended, with careful monitoring.
-
Administer Furosemide: Inject the calculated dose of furosemide via the IM or SC route.
-
Electrolyte Monitoring: Monitor serum electrolytes (calcium, potassium, and sodium) 4-6 hours after administration, as furosemide can cause electrolyte imbalances.[15]
-
Maintain Hydration: Ensure continuous access to drinking water and consider ongoing fluid support to prevent dehydration.
Protocol 3: Prophylactic Co-administration of Bisphosphonates
This is an advanced protocol for preventing hypercalcemia when high doses of this compound are required. This should be carefully considered and may require dose adjustments of both agents.
Materials:
-
Bisphosphonate (e.g., pamidronate, alendronate)
-
This compound
-
Appropriate vehicles for each drug
Procedure:
-
Dose Determination: Conduct pilot studies to determine the optimal doses of both this compound and the bisphosphonate. The goal is to find a bisphosphonate dose that mitigates hypercalcemia without causing hypocalcemia.
-
Administration: Bisphosphonates can be administered prior to or concurrently with this compound. Oral administration of alendronate has been shown to be effective in treating vitamin D intoxication.[9]
-
Intensive Monitoring: Monitor serum calcium levels frequently (e.g., daily for the first few days) to track the combined effect of the drugs.
-
Observe for Adverse Effects: Be vigilant for signs of both hypercalcemia and hypocalcemia, as well as any other adverse effects of the bisphosphonate.
Data Presentation
Table 1: Comparative Calcemic Effects of this compound and Calcitriol in Hemodialysis Patients
| Parameter | This compound Group | Calcitriol Group | p-value |
| Serum Calcium (mmol/L) | 2.40 ± 0.22 | 2.42 ± 0.25 | 0.71 |
| Serum Phosphate (mmol/L) | 1.97 ± 0.42 | 2.00 ± 0.48 | 0.64 |
| Intact PTH (pg/mL) | 267 ± 169 | 343 ± 195 | 0.11 |
| Data adapted from a 12-week crossover study in chronic hemodialysis patients.[5] |
Table 2: Effect of Saline Hydration on Calcitriol-Induced Hypercalcemia in Mice
| Treatment Group | Serum Calcium (mg/dL) |
| Calcitriol alone | 12.42 ± 1.61 |
| Calcitriol + Saline | 11.4 ± 0.15 |
| Data from a study evaluating the effect of saline co-administration on calcitriol toxicity in mice.[12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective comparison of the effects of this compound and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 7660 Navigating Hypercalcemia: MAC Treatment Hurdles and the Unforeseen Impact of Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term hypervitaminosis D-induced hypercalcaemia treated with glucocorticoids and bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral bisphosphonate therapy for vitamin D intoxication of the infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. droracle.ai [droracle.ai]
- 12. Hydration with saline decreases toxicity of mice injected with calcitriol in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ebm-journal.org [ebm-journal.org]
- 14. drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
Improving the experimental design for Maxacalcitol efficacy studies
Maxacalcitol (B1676222) Efficacy Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the design and execution of this compound efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as 22-oxacalcitriol or OCT) is a synthetic analog of Calcitriol, the active form of vitamin D3.[1][2] Its primary mechanism of action is as a potent Vitamin D Receptor (VDR) agonist.[1][3] Upon binding to the VDR in the cytoplasm of target cells, the this compound-VDR complex forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then translocates to the nucleus, where it binds to specific DNA sequences known as vitamin D response elements (VDREs), modulating the transcription of target genes.[4] This process influences various cellular functions, including cell proliferation, differentiation, and immune responses.[5]
Q2: For which conditions is this compound primarily investigated and used?
This compound is primarily used in the treatment of psoriasis and secondary hyperparathyroidism, often associated with chronic kidney disease.[5]
-
In Psoriasis: It helps by reducing the hyperproliferation of skin cells (keratinocytes) and inflammation.[5]
-
In Secondary Hyperparathyroidism: It suppresses the synthesis and secretion of parathyroid hormone (PTH), helping to manage imbalances in calcium and phosphate (B84403) metabolism.[4][5]
Q3: How does this compound's potency compare to other Vitamin D analogs?
In vitro studies have shown that this compound has a strong anti-proliferative effect on normal human keratinocytes.[1][2] Its potency in suppressing keratinocyte proliferation is reported to be approximately 10 times greater than that of calcipotriol (B1668217) and tacalcitol.[1][6] While its binding affinity to the VDR is comparable to calcitriol, its functional potency can vary depending on the cellular context.[2]
Q4: What is the significance of this compound's reported lower calcemic effect?
This compound is designed to have a limited effect on systemic calcium levels compared to the natural hormone, calcitriol.[3][7] This is a significant advantage as hypercalcemia (abnormally high serum calcium) is a common and potentially serious side effect of vitamin D therapy.[5][8] The lower calcemic risk allows for more targeted therapeutic action on skin or parathyroid glands with a reduced likelihood of systemic side effects.[7] However, hypercalcemia can still occur, particularly with excessive or inappropriate use.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in keratinocyte proliferation assays.
-
Potential Cause: Cell Line Instability.
-
Troubleshooting Step: Ensure you are using a consistent and low passage number for your keratinocytes (e.g., HaCaT cells). High passage numbers can lead to phenotypic drift and altered responses. Document the passage number for every experiment.
-
-
Potential Cause: Compound Instability.
-
Potential Cause: Seeding Density.
-
Troubleshooting Step: Cell density at the time of treatment can significantly impact proliferation rates. Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the experimental period without reaching confluency.
-
-
Potential Cause: Serum Lot Variation.
-
Troubleshooting Step: Fetal Bovine Serum (FBS) lots can vary in their growth factor composition, affecting baseline proliferation. Test new lots of FBS against an old, validated lot before use in critical experiments.
-
Issue 2: High incidence of hypercalcemia in animal models.
-
Potential Cause: Incorrect Dosing or Formulation.
-
Troubleshooting Step: Re-verify all dose calculations, paying close attention to units (e.g., µg/kg). Ensure the dosing solution is homogenous and that the vehicle used does not enhance systemic absorption beyond expected levels. Studies in rats have shown that topical application of this compound can lead to significantly elevated serum calcium levels.[8]
-
-
Potential Cause: Animal Diet.
-
Troubleshooting Step: Standard rodent chow can have variable calcium content. For sensitive studies, use a certified, fixed-formula diet with a known and consistent calcium and phosphorus content.
-
-
Potential Cause: Accidental Oral Ingestion.
-
Troubleshooting Step: In topical studies, animals may lick the application site. Consider using an Elizabethan collar for a short period post-application to prevent ingestion. A case report described hypercalcemia in a dog from chronic ingestion of a this compound ointment.[9]
-
-
Potential Cause: Strain Sensitivity.
-
Troubleshooting Step: Different mouse or rat strains can have varying sensitivities to vitamin D analogs. Review literature for VDR expression and calcium metabolism in your chosen strain. If issues persist, consider a pilot study in a different strain.
-
Issue 3: Low signal or high background in VDR-mediated reporter gene assays.
-
Potential Cause: Low Transfection Efficiency.
-
Troubleshooting Step: Optimize your transfection protocol. Use a positive control plasmid (e.g., CMV-GFP) to visually assess efficiency. Test different ratios of DNA to transfection reagent and ensure cells are at optimal confluency (typically 70-80%) for transfection.
-
-
Potential Cause: Inappropriate Cell Line.
-
Potential Cause: Reporter Construct Issues.
-
Troubleshooting Step: Ensure your reporter plasmid contains functional VDREs. Validate the construct by treating with a known potent VDR agonist like Calcitriol as a positive control.
-
-
Potential Cause: Cell Lysis and Luciferase Reagent.
-
Troubleshooting Step: Ensure the cell lysis buffer is compatible with the luciferase assay system. Use fresh luciferase reagents and allow them to equilibrate to room temperature before use as recommended by the manufacturer.
-
Quantitative Data Summary
Table 1: In Vitro Potency & Activity of this compound
| Parameter | Test System | Result | Comparator | Reference |
| Keratinocyte Proliferation | Normal Human Keratinocytes | ~10x more potent at suppression | Calcipotriol, Tacalcitol | [1][6] |
| VDR Transactivation | Human HaCaT Cells | Potent activation | - | [3] |
| VDR Transactivation (EC50) | Human Jurkat Cells | 0.855 nM | - | [3] |
| LL-37 mRNA Induction | Human Gingival Ca9-22 Cells | 77-fold increase (at 100 nM) | - | [3][10] |
| Anti-proliferative Effect | Normal Human Keratinocytes | Maximal efficacy at 10⁻⁷ M | - | [1][2] |
Table 2: Clinical Efficacy of Topical this compound in Chronic Plaque Psoriasis (8-Week Study)
| Treatment Group | Concentration | Mean Reduction in PSI | % Patients with Marked Improvement/Clearance | Comparator (Calcipotriol) | Reference |
| This compound | 6 µg/g | Significant vs. Placebo | - | - | [6][11] |
| This compound | 12.5 µg/g | Significant vs. Placebo | - | - | [6][11] |
| This compound | 25 µg/g | Greatest effect among all doses | 55% | Favorable (46%) | [6][11] |
| This compound | 50 µg/g | Significant vs. Placebo | - | - | [6][11] |
| Placebo | - | Lowest effect | - | - | [6][11] |
| Calcipotriol (once daily) | 50 µg/g | Similar to this compound 25 µg/g | 46% | - | [6][11] |
| PSI: Psoriasis Severity Index, based on scores for erythema, scaling, and induration.[6][11] |
Experimental Protocols
Protocol 1: VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to activate the VDR and induce the expression of a luciferase reporter gene controlled by VDREs.[2]
-
Materials:
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency the next day.
-
Transfection: Co-transfect cells with the VDRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). If needed, also co-transfect the VDR expression plasmid. Follow the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate for 24 hours post-transfection to allow for plasmid expression.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium on the cells with the treatment dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 nM Calcitriol).
-
Incubation: Incubate for another 18-24 hours.
-
Lysis and Measurement: Lyse the cells using the buffer provided in the luciferase assay kit. Measure firefly and Renilla luciferase activity on a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Imiquimod (IMQ)-Induced Psoriasiform Skin Inflammation Model
This is a common in vivo model to evaluate the efficacy of topical anti-psoriatic agents.[12]
-
Materials:
-
Methodology:
-
Acclimation: Allow mice to acclimate to the facility for at least one week.
-
Pre-treatment (Optional): Some protocols include pre-treating the skin with the test compound (e.g., this compound or vehicle) for several days (e.g., 3 days) before inducing inflammation.[12]
-
Induction: Apply a daily topical dose of IMQ cream (e.g., 62.5 mg) to the shaved back and/or right ear of the mice for 6-7 consecutive days.[12]
-
Treatment: Apply the topical this compound or vehicle control to the same area a few hours after the IMQ application each day.
-
Monitoring and Scoring:
-
Record body weight daily.
-
Score the severity of skin inflammation (erythema, scaling, thickness) daily using a 0-4 scale. The cumulative score is the PASI score.
-
Measure ear thickness daily using calipers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Histology: Fix skin samples in formalin for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression: Isolate RNA from skin samples for qPCR analysis of key inflammatory cytokines (e.g., IL-17A, IL-23p19, TNF-α) and markers like Foxp3.[12]
-
-
Visualizations: Pathways and Workflows
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound for Research|Vitamin D3 Analog [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound, a medicine for secondary hyperparathyroidism (2 degrees HPT)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium effects and systemic exposure of vitamin D3 analogues after topical treatment of active vitamin D3-containing ointments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypercalcemia in a Dog with Chronic Ingestion of this compound Ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Maxacalcitol and Calcipotriol for Psoriasis: A Guide for Researchers
An objective analysis of two key vitamin D3 analogues for the topical treatment of psoriasis, this guide synthesizes clinical trial data and mechanistic insights to inform research and development professionals.
In the landscape of topical therapies for psoriasis, a chronic autoimmune condition characterized by hyperproliferation of keratinocytes and inflammation, vitamin D3 analogues have established themselves as a cornerstone of treatment. Among these, Maxacalcitol (22-oxacalcitriol) and Calcipotriol have been subject to extensive research. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and future work in this area.
Efficacy and Clinical Outcomes
Clinical studies have demonstrated that both this compound and Calcipotriol are effective in managing mild to moderate plaque psoriasis. A key head-to-head, double-blind, randomized study provides valuable comparative insights.
In an 8-week trial involving 144 patients with mild to moderate chronic plaque psoriasis, once-daily this compound ointment (at concentrations of 6, 12.5, 25, and 50 µg/g) was compared with a placebo and once-daily Calcipotriol ointment (50 µg/g) as an active comparator. The primary efficacy parameters were the Psoriasis Severity Index (PSI), which assesses erythema, scaling, and induration, and the investigators' overall assessment of the response to therapy.
The study found that all concentrations of this compound were significantly more effective at reducing the PSI than the placebo. The 25 µg/g concentration of this compound showed the greatest effect.[1] Notably, this concentration of this compound led to marked improvement or clearance in 55% of subjects, which compared favorably to the 46% of subjects who showed similar improvement with Calcipotriol.[1] Furthermore, both investigators' and patients' side preference assessments rated the 25 µg/g this compound as better than Calcipotriol.[1]
Another study, a retrospective observational analysis of 21 patients, compared the efficacy of Calcipotriol and this compound in combination with narrow-band ultraviolet B (NB-UVB) therapy. This study suggested that Calcipotriol may have an advantage in this combination setting, inducing a more rapid improvement and requiring a lower cumulative dose of NB-UVB irradiation to be effective.[2]
| Efficacy Parameter | This compound (25 µg/g) | Calcipotriol (50 µg/g) | Study Reference |
| Marked Improvement or Clearance | 55% of subjects | 46% of subjects | Barker et al., 1999[1] |
| Investigators' Side Preference | Favored over Calcipotriol | - | Barker et al., 1999[1] |
| Combination with NB-UVB | - | More rapid improvement, lower UVB dose | Noborio et al., 2006[2] |
Safety and Tolerability
The safety profiles of both this compound and Calcipotriol are generally favorable, with most adverse events being mild and localized to the site of application.
In the 8-week comparative trial, 12 out of 144 patients withdrew due to adverse events, with four of these withdrawals attributed to the study medication.[1] Another study focusing on this compound reported an 11.6% incidence of adverse reactions, which was comparable to the 9.7% observed in the placebo group.[3]
A key consideration with vitamin D analogues is their potential to affect systemic calcium levels. The study comparing combination therapy with NB-UVB found that serum calcium levels were slightly increased after 4 weeks of treatment in both the Calcipotriol and this compound groups, with no significant difference between them.[2]
| Safety Parameter | This compound | Calcipotriol | Study Reference |
| Adverse Reactions Incidence | 11.6% | - | Phase III trial for PPP[3] |
| Withdrawals due to Adverse Events | 4 out of 144 patients (in a study with multiple this compound doses) | - | Barker et al., 1999[1] |
| Effect on Serum Calcium | Slight increase with NB-UVB combination | Slight increase with NB-UVB combination | Noborio et al., 2006[2] |
Experimental Protocols
To provide a clear understanding of the data presented, the methodologies of the key comparative studies are outlined below.
Study 1: Barker et al., 1999 - A Placebo-Controlled, Double-Blind, Dose-Finding Study with Active Comparator
-
Objective: To determine the clinical efficacy of once-daily topical this compound in patients with mild to moderate chronic plaque psoriasis.
-
Study Design: A phase II, double-blind, randomized, left-vs-right, concentration-response study.
-
Participants: 144 patients with mild to moderate chronic plaque psoriasis.
-
Interventions:
-
This compound ointment at concentrations of 6, 12.5, 25, and 50 µg/g applied once daily.
-
Calcipotriol ointment (50 µg/g) applied once daily as an active comparator.
-
Placebo ointment.
-
-
Duration: 8 weeks.
-
Primary Efficacy Parameters:
-
Psoriasis Severity Index (PSI): A composite score of erythema, scaling, and induration.
-
Investigators' overall assessment of response to therapy.
-
-
Secondary Efficacy Parameters:
-
Investigators' and patients' side preference.
-
-
Safety Assessment: Monitoring and recording of all adverse events.
Study 2: Noborio et al., 2006 - Combination with Narrow-Band UVB Therapy
-
Objective: To compare the efficacy of topical Calcipotriol and this compound when used in combination with narrow-band ultraviolet B (NB-UVB) radiation for psoriasis vulgaris.
-
Study Design: A retrospective observational study.
-
Participants: 21 patients admitted to Nagoya City University Hospital between April 2001 and September 2004.
-
Interventions:
-
Combination treatment with either Calcipotriol or this compound and NB-UVB therapy.
-
-
Efficacy Assessment:
-
Improvement rate of Psoriasis Area and Severity Index (PASI) scores.
-
Accumulated dose of NB-UVB treatment.
-
-
Safety Assessment:
-
Monitoring of serum calcium levels.
-
Observation for any other adverse effects.
-
Mechanism of Action and Signaling Pathways
Both this compound and Calcipotriol exert their therapeutic effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. This interaction leads to the modulation of key processes involved in the pathogenesis of psoriasis: inhibition of keratinocyte proliferation, promotion of keratinocyte differentiation, and suppression of inflammatory responses.
A critical inflammatory pathway in psoriasis is the IL-23/IL-17 axis. Both this compound and Calcipotriol have been shown to modulate this pathway.
-
This compound: Research indicates that this compound reduces psoriasiform skin inflammation by inducing regulatory T cells (Tregs) and downregulating the production of IL-23 and IL-17.[4]
-
Calcipotriol: Similarly, studies have demonstrated that Calcipotriol can inhibit the IL-23/IL-17 axis, thereby reducing the inflammatory cascade in psoriatic lesions.[5][6] Calcipotriol has also been shown to suppress the expression of IL-36, another key cytokine in psoriasis, through direct VDR signaling in keratinocytes.[5]
The following diagrams illustrate the general signaling pathway of Vitamin D analogues in psoriasis and a simplified experimental workflow for a comparative clinical trial.
Conclusion
Both this compound and Calcipotriol are effective topical treatments for psoriasis, operating through the Vitamin D Receptor signaling pathway to normalize keratinocyte function and reduce inflammation. Head-to-head clinical data suggests that this compound may offer a slight efficacy advantage in monotherapy for some patients. Conversely, when used in combination with NB-UVB phototherapy, Calcipotriol may lead to a more rapid response. The safety profiles of both drugs are comparable, with a low incidence of primarily local adverse effects.
For researchers and drug development professionals, the nuanced differences in their clinical performance and potential synergistic effects with other therapies highlight the importance of continued investigation into the specific molecular interactions and downstream effects of these vitamin D3 analogues. A deeper understanding of these mechanisms will be crucial for the development of next-generation topical treatments for psoriasis with improved efficacy and patient outcomes.
References
- 1. Understanding Clinical Study Design in Dermatology: A Beginner's Guide — JF Medical Writing [jfmedicalwriting.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Dermatology and Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping Psoriasis Endpoints: beyond the mirage of complete skin clearance [clinicaltrialsarena.com]
Maxacalcitol's Anti-Inflammatory Effects: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Maxacalcitol against other alternatives, supported by experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in a structured format for ease of comparison.
Performance Comparison
This compound, a vitamin D3 analog, has demonstrated potent anti-inflammatory effects in preclinical in vivo models. Its efficacy has been notably compared to corticosteroids and other vitamin D3 analogs in models of skin inflammation.
A key study compared the topical application of this compound with betamethasone (B1666872) valerate (B167501) (BV), a potent corticosteroid, in an imiquimod (B1671794) (IMQ)-induced psoriasiform skin inflammation model in mice. The results indicated that this compound was comparable to BV in clinical improvement of the skin inflammation.[1] However, this compound showed a superior effect in reducing the infiltration of MHC Class II+ inflammatory cells compared to BV.[1]
While both treatments effectively downregulated the mRNA expression of several pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, and IL-6, a key differentiation was observed.[1] Only this compound was able to significantly downregulate the expression of IL-23p19, a critical cytokine in the pathogenesis of Th17-mediated inflammation.[1] Furthermore, this compound treatment led to a significant increase in the infiltration of Foxp3+ regulatory T cells (Tregs) and the expression of the anti-inflammatory cytokine IL-10 in the inflamed skin.[1]
When compared to other vitamin D3 analogs like Tacalcitol and Calcipotriol, studies on normal human keratinocytes have shown that they all effectively suppress proliferation and induce differentiation with similar potency.[2] However, this compound is suggested to have a distinct immunomodulatory profile through its specific action on the IL-23/IL-17 axis and induction of Tregs.[2] Another study comparing this compound and Calcipotriol in combination with narrow-band UVB therapy for psoriasis vulgaris suggested that Calcipotriol might lead to a more rapid improvement and require a lower cumulative dose of UVB irradiation.
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound compared to Betamethasone Valerate on the mRNA expression of key cytokines in an imiquimod-induced psoriasiform skin inflammation mouse model. Data is presented as the relative fold change in expression.
| Cytokine | Vehicle | This compound | Betamethasone Valerate |
| IL-23p19 | Undisclosed | Downregulated | No significant change |
| IL-17A | Undisclosed | Downregulated | Downregulated |
| IL-17F | Undisclosed | Downregulated | Downregulated |
| IL-22 | Undisclosed | Downregulated | Downregulated |
| IL-12p40 | Undisclosed | Downregulated | Downregulated |
| TNF-α | Undisclosed | Downregulated | Downregulated |
| IL-6 | Undisclosed | Downregulated | Downregulated |
| IL-10 | Undisclosed | Increased | Undisclosed |
Data synthesized from Tada et al., 2018.[1]
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasiform Skin Inflammation Model
This protocol details the in vivo validation of the anti-inflammatory effects of this compound as described by Tada et al. (2018).[1]
Animals: Female BALB/c mice were used for this study.
Treatment Groups:
-
Vehicle Control: Treated with the lotion base.
-
This compound: Treated with this compound lotion.
-
Betamethasone Valerate (BV): Treated with BV lotion as a positive control.
Experimental Procedure:
-
For three consecutive days, the dorsal skin of the mice was treated with the vehicle, this compound, or BV lotion.
-
Following this pre-treatment, a daily topical application of imiquimod (IMQ) cream was administered for six consecutive days to induce psoriasiform skin inflammation.
-
Skin samples were collected for analysis.
Analysis:
-
Histological Analysis: Skin samples were subjected to Hematoxylin and Eosin (H&E) staining to assess the degree of inflammation and epidermal thickness.
-
Immunohistochemistry and Immunofluorescence: These techniques were used to identify and quantify the infiltration of specific immune cells, such as Foxp3+ regulatory T cells and MHC Class II+ cells.
-
Quantitative Real-Time PCR (q-PCR): RNA was extracted from the skin samples to quantify the mRNA expression levels of various inflammatory cytokines.
Visualizing the Pathways and Processes
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound binds to the VDR, leading to the induction of Tregs and inhibition of IL-23 production.
Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of anti-inflammatory effects in a skin model.
References
Maxacalcitol in Oncology: A Comparative Analysis of Vitamin D3 Analogs in Cancer Therapy
A detailed examination of maxacalcitol (B1676222) against other vitamin D3 analogs, including calcitriol (B1668218), paricalcitol (B1678470), and falecalcitriol (B1672039), reveals distinct profiles in anti-cancer efficacy and safety. Emerging evidence suggests that while all these vitamin D receptor (VDR) agonists exhibit anti-proliferative and pro-apoptotic properties, this compound and other synthetic analogs often present a therapeutic advantage over the natural active form, calcitriol, primarily due to a reduced risk of hypercalcemia.
Vitamin D3 analogs are a class of compounds that have garnered significant interest in oncology for their ability to induce cell differentiation, inhibit proliferation, and trigger apoptosis in various cancer cells. Their mechanism of action is primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates a host of genes involved in cell cycle control and apoptosis. However, the clinical utility of the endogenous active form of vitamin D3, calcitriol (1,25-dihydroxyvitamin D3), is often hampered by its potent calcemic effects. This has spurred the development of synthetic analogs like this compound, paricalcitol, and falecalcitriol, which aim to retain or enhance the anti-cancer properties of calcitriol while minimizing the risk of hypercalcemia.
Comparative Efficacy in Preclinical Models
In preclinical studies, this compound has demonstrated significant anti-tumor activity, particularly in pancreatic cancer models. In vivo studies have shown that this compound can inhibit the growth of pancreatic cancer xenografts more effectively than calcitriol, without inducing hypercalcemia. This enhanced therapeutic window is a critical factor for its potential clinical application. The anti-proliferative effects of this compound are linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, leading to a G1 phase cell cycle arrest.
Paricalcitol has also shown promise in various cancer models. In vitro studies on HL-60 leukemia cells have demonstrated its ability to induce cell differentiation, inhibit colony formation, and promote apoptosis. Similarly, in gastric cancer cell lines, paricalcitol has been shown to inhibit cell growth and induce apoptosis by increasing the expression of caspase-3 and decreasing the anti-apoptotic protein Bcl-2. Furthermore, in a murine model of uterine fibroids, paricalcitol exhibited a remarkable anti-proliferative effect, suggesting its potential in treating benign tumors as well.
Information on the direct anti-cancer effects of falecalcitriol is less abundant in publicly available literature. However, it is characterized by a higher potency and longer duration of action compared to calcitriol. Its anti-proliferative effects are inferred to be mediated through the canonical VDR signaling pathway, similar to other vitamin D analogs.
The following table summarizes the available quantitative data from various preclinical studies on the anti-cancer effects of these vitamin D3 analogs.
| Analog | Cancer Model | Key Findings | Reported IC50/Efficacy |
| This compound | Pancreatic Cancer (BxPC-3 xenografts) | More significant tumor growth inhibition than calcitriol without hypercalcemia. | Tumor volume of treated group was 38% of controls at day 31. |
| Calcitriol | Pancreatic Cancer (BxPC-3 xenografts) | No significant growth inhibition observed; induced significant hypercalcemia. | - |
| Paricalcitol | HL-60 Leukemia (in vitro) | Inhibition of colony formation. | Estimated IC50 of 5 x 10⁻⁹ M. |
| Gastric Cancer (AGS, SNU719, MKN45 cell lines; in vitro) | Dose-dependent inhibition of cell growth. | Statistically significant growth inhibition at >1µM. | |
| Uterine Fibroids (HuLM cells; in vitro) | Reduced cell proliferation. | 9% reduction at 10 nmol/L after 24 hours. | |
| Falecalcitriol | - | Higher potency and longer half-life than calcitriol. | Specific IC50 data in cancer cell lines is limited in the reviewed literature. |
Mechanism of Action: The VDR Signaling Pathway
The primary mechanism by which vitamin D3 analogs exert their anti-cancer effects is through the activation of the Vitamin D Receptor. Upon binding of the analog, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcriptional regulation of target genes involved in cell cycle progression, apoptosis, and differentiation.
Experimental Protocols
To aid researchers in the comparative evaluation of these compounds, detailed methodologies for key experiments are provided below.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., BxPC-3 for pancreatic cancer, HL-60 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the vitamin D3 analogs (e.g., this compound, calcitriol, paricalcitol) or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
In Vivo Tumor Xenograft Study
-
Animal Model: Athymic nude mice are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., BxPC-3) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The vitamin D3 analogs (e.g., this compound, calcitriol) are administered, for example, orally, at specified doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Monitoring of Side Effects: Body weight is monitored as a general indicator of toxicity. Serum calcium levels are measured at the end of the study to assess hypercalcemic effects.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Conclusion and Future Directions
This compound and other synthetic vitamin D3 analogs represent a promising avenue for cancer therapy, offering a potentially wider therapeutic index compared to calcitriol. The available preclinical data strongly supports their anti-proliferative and pro-apoptotic effects across a range of cancer types. However, a key limitation in the current body of research is the lack of direct, head-to-head comparative studies of all the major analogs (this compound, paricalcitol, and falecalcitriol) in the same cancer models. Such studies would be invaluable for elucidating the nuanced differences in their efficacy and safety profiles.
Future research should focus on these direct comparisons, as well as on combination therapies with standard chemotherapeutic agents, to fully realize the clinical potential of this class of compounds. Further investigation into the molecular mechanisms underlying the differential effects of these analogs on VDR activation and downstream signaling will also be crucial for the development of more targeted and effective cancer treatments.
A Comparative Analysis of Maxacalcitol and Betamethasone in the Management of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Maxacalcitol, a vitamin D3 analog, and Betamethasone, a potent corticosteroid, on skin inflammation. The following sections detail their mechanisms of action, comparative efficacy from preclinical studies, and the experimental protocols used to generate these findings.
Introduction
Skin inflammation is a complex biological response involving a cascade of cellular and molecular events. Psoriasis, a common chronic inflammatory skin disease, serves as a key model for evaluating anti-inflammatory therapeutics.[1] Both this compound and Betamethasone are widely used topical treatments for inflammatory skin conditions like psoriasis, but they operate through distinct molecular pathways to achieve their therapeutic effects.[2][3]
This compound , an active vitamin D3 analog, modulates the immune response and keratinocyte proliferation by binding to the vitamin D receptor (VDR).[2][4] Betamethasone , a synthetic glucocorticoid, exerts potent anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR).[5][6] This guide synthesizes experimental data to compare their performance and elucidate their differential impacts on the inflammatory milieu of the skin.
Comparative Efficacy and Mechanism of Action
Preclinical studies, particularly those employing the imiquimod (B1671794) (IMQ)-induced psoriasiform dermatitis model in mice, have provided valuable insights into the comparative effects of this compound and Betamethasone.
Impact on Inflammatory Cytokine Expression
Both this compound and Betamethasone have been shown to downregulate the expression of key pro-inflammatory cytokines involved in the Th17 pathway, which is central to the pathogenesis of psoriasis. However, notable differences exist in their effects on specific cytokines.
A key study demonstrated that while both treatments effectively reduced the mRNA expression of IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, and IL-6, only this compound was able to downregulate the expression of IL-23p19.[3][7] IL-23 is a critical cytokine for the stabilization and expansion of the Th17 cell population. Furthermore, this compound was found to uniquely increase the expression of the anti-inflammatory cytokine IL-10.[7][8]
| Cytokine | Effect of this compound | Effect of Betamethasone | Reference |
| Pro-Inflammatory | |||
| IL-17A | Downregulated | Downregulated | [3][7] |
| IL-17F | Downregulated | Downregulated | [3][7] |
| IL-22 | Downregulated | Downregulated | [3][7] |
| IL-12p40 | Downregulated | Downregulated | [3][7] |
| TNF-α | Downregulated | Downregulated | [3][7] |
| IL-6 | Downregulated | Downregulated | [3][7] |
| IL-23p19 | Downregulated | No significant effect | [3][7] |
| Anti-Inflammatory | |||
| IL-10 | Upregulated | No significant effect | [7][8] |
Effects on Immune Cell Populations
This compound has demonstrated a distinct ability to induce the infiltration of regulatory T cells (Tregs), identified by the marker Foxp3, in inflamed skin.[3][7] Tregs play a crucial role in maintaining immune homeostasis and suppressing excessive inflammatory responses. This effect on Treg induction was not observed with Betamethasone treatment.[8]
| Immune Cell Marker | Effect of this compound | Effect of Betamethasone | Reference |
| Foxp3+ Cells (Tregs) | Increased infiltration | No significant effect | [7][8] |
| MHC Class II+ Cells | Reduced infiltration | Reduced infiltration (less effective than this compound) | [3][7] |
Signaling Pathways
The differential effects of this compound and Betamethasone stem from their distinct signaling pathways.
Caption: this compound signaling pathway.
Caption: Betamethasone signaling pathway.
Experimental Protocols
The following section outlines the methodology used in a key comparative study investigating the effects of this compound and Betamethasone.
Imiquimod-Induced Psoriasiform Dermatitis Mouse Model
This animal model is widely used to mimic the inflammatory characteristics of human psoriasis.
Caption: Imiquimod-induced dermatitis model workflow.
Detailed Methodology:
-
Animals: Female BALB/c mice are typically used for this model.[3]
-
Pre-treatment: Mice are treated topically on a shaved area of their back skin with a vehicle, this compound lotion, or Betamethasone Valerate (BV) lotion for three consecutive days.[3]
-
Induction of Inflammation: Following the pre-treatment period, a daily topical dose of imiquimod (IMQ) cream is applied to the same skin area for six consecutive days to induce a psoriasiform inflammatory response.[3]
-
Sample Collection and Analysis: After the induction period, skin samples are harvested for various analyses:
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA expression levels of inflammatory cytokines.[3]
-
Histology: Hematoxylin and eosin (B541160) (H&E) staining is performed to assess the degree of inflammation, epidermal thickness, and overall skin morphology.[3]
-
Immunohistochemistry and Immunofluorescence: These techniques are used to identify and quantify specific immune cell populations within the skin, such as Foxp3+ regulatory T cells.[3]
-
Adoptive Transfer of Regulatory T Cells
To further investigate the functional role of Treg induction by this compound, adoptive transfer experiments have been performed.
-
Treg Isolation: CD4+CD25+ regulatory T cells are isolated from the lymph nodes of donor mice that have been pre-treated with vehicle, this compound, or Betamethasone.[3]
-
Transfer to Recipient Mice: These isolated Tregs are then transferred to recipient mice that have undergone the IMQ-induced inflammation protocol.[3]
-
Assessment: The skin of the recipient mice is then analyzed clinically and histopathologically to determine the therapeutic effect of the transferred Tregs. The levels of inflammatory cytokines and IL-10 are also measured.[3]
Results from these experiments have shown that Tregs from this compound-treated donors provide a greater improvement in skin inflammation in recipient mice compared to Tregs from Betamethasone-treated donors.[3][7]
Conclusion
Both this compound and Betamethasone are effective in reducing skin inflammation, primarily by downregulating the Th17 inflammatory axis. However, this comparative analysis reveals key differences in their mechanisms and effects:
-
This compound demonstrates a more nuanced immunomodulatory profile by not only suppressing pro-inflammatory pathways but also by uniquely downregulating IL-23p19 and promoting anti-inflammatory responses through the induction of IL-10 and regulatory T cells.[3][7][8] This suggests a potential for a more targeted and sustainable therapeutic effect.
-
Betamethasone acts as a broad and potent anti-inflammatory and immunosuppressive agent, effectively reducing a wide range of pro-inflammatory mediators.[5][6]
The choice between these agents may depend on the specific inflammatory profile of the skin condition being treated and the desired therapeutic outcome. The unique ability of this compound to induce regulatory T cells presents a promising avenue for therapies aimed at restoring immune balance in chronic inflammatory skin diseases. Further research into the long-term effects and combination therapies of these agents is warranted to optimize treatment strategies for patients with inflammatory dermatoses.
References
- 1. mdpi.com [mdpi.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The vitamin D3 analog, this compound, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Combined this compound/Betamethasone Butyrate Propionate Ointment Possesses Long-Term Sustained Effects of Inducing Regulatory T Cells and Downregulating the Th17 Response, Even After Discontinuation of Its Application in Imiquimod-Induced Psoriasiform Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Maxacalcitol and Etelcalcetide for Secondary Hyperparathyroidism in Hemodialysis Patients
For researchers and drug development professionals navigating the therapeutic landscape of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis, the choice between vitamin D receptor activators (VDRAs) and calcimimetics presents a critical decision point. This guide provides an objective comparison of the efficacy of Maxacalcitol (B1676222), a VDRA, and Etelcalcetide (B607377), a second-generation calcimimetic, supported by experimental data from clinical trials.
Mechanism of Action: Distinct Pathways to PTH Reduction
This compound and Etelcalcetide employ fundamentally different mechanisms to achieve the common goal of lowering parathyroid hormone (PTH) levels.
This compound , a synthetic analog of vitamin D, acts by binding to the vitamin D receptor (VDR) in various tissues, including the parathyroid glands.[1] This binding event initiates a cascade of genomic actions that ultimately suppress the synthesis and secretion of PTH.[1][2]
Etelcalcetide , a synthetic peptide, functions as a calcimimetic. It allosterically activates the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[3] This activation enhances the receptor's sensitivity to extracellular calcium, thereby directly inhibiting PTH secretion.[3]
Efficacy in Clinical Trials: A Data-Driven Comparison
Clinical trial data provides valuable insights into the comparative efficacy of this compound and Etelcalcetide in managing key markers of SHPT. A head-to-head randomized clinical trial offers direct comparative data, while placebo-controlled and other comparative studies provide a broader context for each drug's performance.
| Efficacy Endpoint | This compound | Etelcalcetide | Head-to-Head Comparison (Etelcalcetide vs. This compound) |
| Proportion of Patients with >30% PTH Reduction | >60% in a long-term study.[4] | Trial A: 74.0% vs. 8.3% for placebo.[1] Trial B: 75.3% vs. 9.6% for placebo.[1] | Not explicitly reported as a primary endpoint in the direct comparison trial. |
| Serum Phosphate (B84403) | Generally stable or slightly increased. | Decreased.[4] | Decreased in the Etelcalcetide group, while remaining almost unchanged in the this compound group.[4] |
| Corrected Serum Calcium | Increased.[4] | Decreased.[4] | Decreased in the Etelcalcetide group, whereas it increased in the this compound group.[4] |
| Fibroblast Growth Factor 23 (FGF23) | Increased.[4] | Decreased. | Decreased in the Etelcalcetide group, while an increase was observed in the this compound group.[4] |
| Serum Calcification Propensity (T50) | Median change from baseline: +15 minutes.[4] | Median change from baseline: +43 minutes.[4] | The increase in T50 was significantly greater in the Etelcalcetide group (difference in change, 20 minutes).[4][5] |
Experimental Protocols: A Look at Trial Methodologies
The methodologies employed in key clinical trials are crucial for interpreting the validity and applicability of their findings.
Head-to-Head Comparative Trial: Etelcalcetide vs. This compound
A randomized, multicenter, open-label, blinded-endpoint trial was conducted in Japan with 321 hemodialysis patients with SHPT.[4]
-
Inclusion Criteria: Patients with secondary hyperparathyroidism undergoing hemodialysis.
-
Intervention:
-
Etelcalcetide Group (n=167): Intravenous etelcalcetide 5 mg thrice weekly.
-
This compound Group (n=159): Intravenous this compound 5 or 10 µg thrice weekly.
-
-
Duration: 12 months.
-
Primary Outcome: Change in serum calcification propensity (T50) from baseline to 12 months.
-
Key Secondary Outcomes: Changes in intact PTH, corrected calcium, and phosphate levels.[4]
Etelcalcetide Placebo-Controlled Trials
Two parallel, phase 3, randomized, placebo-controlled trials were conducted in 1023 hemodialysis patients with moderate to severe SHPT.[1]
-
Inclusion Criteria: Patients receiving hemodialysis with moderate to severe SHPT.
-
Intervention:
-
Etelcalcetide Group (n=503): Intravenous etelcalcetide after each hemodialysis session.
-
Placebo Group (n=513): Intravenous placebo after each hemodialysis session.
-
-
Duration: 26 weeks.
-
Primary Efficacy Endpoint: Proportion of patients achieving a greater than 30% reduction from baseline in mean PTH during weeks 20-27.[1]
This compound Long-Term Study
A study evaluated the long-term efficacy of intravenous this compound in 92 hemodialysis patients with SHPT who were previously treated with oral vitamin D3 analogs.[2]
-
Inclusion Criteria: Chronic hemodialysis patients with serum intact-PTH concentrations over 300 pg/ml, most of whom were already on oral vitamin D3 therapy.
-
Intervention: Intravenous this compound administered after hemodialysis sessions.
-
Key Efficacy Parameters: Serum intact-PTH, alkaline phosphatase, calcium, and phosphorus concentrations.[2]
Summary and Conclusion
Both this compound and Etelcalcetide are effective in reducing PTH levels in hemodialysis patients with secondary hyperparathyroidism. However, they exhibit distinct profiles concerning their effects on mineral metabolism and serum calcification propensity.
-
Etelcalcetide demonstrates a robust and consistent reduction in PTH levels. A significant advantage of Etelcalcetide is its concurrent lowering of serum calcium and phosphorus, which contributes to a more favorable profile in terms of vascular calcification risk, as indicated by the significant improvement in T50 values.[4][5]
-
This compound is also effective in suppressing PTH, but its use is associated with an increase in serum calcium and phosphorus levels, which may necessitate careful monitoring to avoid hypercalcemia.[2][4] The direct comparative trial suggests that this compound is less effective than Etelcalcetide in improving serum calcification propensity.[4]
For researchers and drug development professionals, the choice between these agents may depend on the specific patient profile and therapeutic goals. Etelcalcetide's ability to control PTH while simultaneously managing calcium and phosphorus levels and improving calcification propensity presents a compelling therapeutic advantage. Further research into the long-term clinical outcomes associated with these differing biochemical effects is warranted.
References
- 1. Effect of Etelcalcetide vs Placebo on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: Two Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The clinical evaluation of this compound on therapy for secondary hyperparathyroidism of chronic hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical effects of this compound on secondary hyperparathyroidism of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct this compound injection into hyperplastic parathyroids improves skeletal changes in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Maxacalcitol's Efficacy in Downregulating IL-23 and IL-17: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Maxacalcitol's efficacy in downregulating Interleukin-23 (IL-23) and Interleukin-17 (IL-17), key cytokines in the pathogenesis of psoriasis. The document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data comparing this compound with other therapeutic alternatives.
This compound, a vitamin D3 analog, has demonstrated a significant role in modulating the inflammatory cascade in psoriasis by targeting the IL-23/IL-17 axis. Experimental evidence indicates that this compound effectively reduces the expression of these pro-inflammatory cytokines, contributing to the amelioration of psoriatic inflammation. This guide will delve into the quantitative data supporting this effect and compare it with other treatment modalities, including another vitamin D3 analog (Calcipotriol), corticosteroids, and biologics that directly target the IL-23/IL-17 pathway.
Comparative Efficacy on Cytokine Downregulation
The following tables summarize the quantitative data from preclinical studies, primarily utilizing the imiquimod (B1671794) (IMQ)-induced psoriasis mouse model, a well-established model that recapitulates key features of human psoriasis.
Table 1: Effect of Topical Treatments on IL-23 and IL-17 mRNA Expression in Imiquimod-Induced Psoriasis Mouse Model
| Treatment | Target Cytokine | Fold Change vs. Vehicle/Control | Study Reference |
| This compound | IL-23p19 | Downregulated (Only treatment to show this effect in the study) | [1] |
| IL-17A | Downregulated | [1] | |
| IL-17F | Downregulated | [1] | |
| Betamethasone Valerate (BV) | IL-23p19 | No significant downregulation | [1] |
| IL-17A | Downregulated | [1] | |
| IL-17F | Downregulated | [1] | |
| Calcipotriol | IL-23p19 | Inhibited Aldara-induced expression | [2] |
| IL-17A | Inhibited Aldara-induced expression | [2] | |
| Calcipotriol + Dexamethasone | IL-23 | Synergistically suppressed expression | [2] |
| IL-17 | Synergistically suppressed expression | [2] |
Table 2: Clinical Efficacy of Biologics Targeting the IL-23/IL-17 Axis in Moderate-to-Severe Psoriasis (Human Clinical Trials)
| Biologic Class | Representative Drugs | Efficacy Endpoint (PASI 75/90/100) | Key Findings |
| IL-23 Inhibitors | Guselkumab, Risankizumab, Tildrakizumab | High rates of PASI 90 and 100 achievement. | Risankizumab showed greater efficacy than adalimumab. Guselkumab was more effective than tildrakizumab in the early stages of treatment.[3] |
| IL-17 Inhibitors | Secukinumab, Ixekizumab, Brodalumab | Rapid onset of action and high efficacy in achieving skin clearance. | Ixekizumab demonstrated superiority to guselkumab in rapidly improving psoriasis symptoms.[4] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental basis of the presented data, the following diagrams illustrate the IL-23/IL-17 signaling pathway and a typical experimental workflow.
Caption: IL-23/IL-17 Signaling Pathway and Therapeutic Intervention Points.
Caption: Experimental Workflow for Evaluating Topical Treatments in a Psoriasis Mouse Model.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to screen for anti-psoriatic compounds and to study the underlying inflammatory pathways.
-
Animal Model: Female BALB/c or C57BL/6 mice are typically used.[5][6]
-
Induction of Psoriasis-like Inflammation: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5 to 6 consecutive days.[6]
-
Treatment Application:
-
Prophylactic treatment: Test compounds (e.g., this compound, vehicle control) are applied topically to the same skin areas for a set number of days before the first imiquimod application.
-
Therapeutic treatment: Test compounds are applied starting a few days after the initial imiquimod application.[5]
-
-
Assessment of Inflammation:
-
Macroscopic Scoring: Skin erythema, scaling, and thickness are scored daily using a modified Psoriasis Area and Severity Index (PASI).[5][6]
-
Histological Analysis: At the end of the experiment, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Immunohistochemistry: Skin sections can be stained for specific cell markers (e.g., CD4+ T cells) to further characterize the immune infiltrate.[6]
-
Quantitative Real-Time PCR (RT-qPCR) for Cytokine mRNA Expression
This technique is used to quantify the gene expression of IL-23 and IL-17 in skin biopsies.
-
RNA Isolation:
-
Skin biopsies are homogenized in a lysis reagent (e.g., TRIzol).[6]
-
Total RNA is extracted from the homogenate using a standard protocol involving chloroform (B151607) separation and isopropanol (B130326) precipitation.
-
The quality and quantity of the isolated RNA are assessed using spectrophotometry.
-
-
cDNA Synthesis (Reverse Transcription):
-
Total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers).
-
-
Real-Time PCR:
-
The qPCR reaction is prepared with the synthesized cDNA, specific primers for the target genes (e.g., Il23a for the p19 subunit of IL-23, Il17a) and a housekeeping gene (e.g., Actb - beta-actin, for normalization), and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
The reaction is run in a real-time PCR thermal cycler. The instrument monitors the fluorescence signal in each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
The cycle threshold (Ct) value is determined for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated groups to the vehicle control group. The results are typically presented as fold change.
-
Conclusion
The available data strongly support the validation of this compound's effect on downregulating IL-23 and IL-17. Notably, in some preclinical models, this compound has shown a unique ability to downregulate IL-23p19 expression compared to corticosteroids.[1] When compared to another vitamin D3 analog, Calcipotriol, both show efficacy in inhibiting the IL-23/IL-17 axis. Combination therapy of vitamin D3 analogs with corticosteroids appears to have a synergistic effect in suppressing these key psoriatic cytokines.[2]
While topical treatments like this compound offer a targeted approach for mild to moderate psoriasis with a favorable safety profile, systemic biologics that directly inhibit IL-23 or IL-17 demonstrate high efficacy in clearing moderate-to-severe psoriasis. The choice of therapy will ultimately depend on disease severity, patient preference, and a comprehensive assessment by a healthcare professional. Further head-to-head trials are needed to directly compare the quantitative effects of topical agents like this compound with systemic biologics on cytokine expression in the skin.
References
- 1. Genome-wide transcriptome study in skin biopsies reveals an association of E2F4 with cadasil and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-23 inhibitors for treating psoriasis: What to know [medicalnewstoday.com]
- 3. Real Life Comparative Effectiveness of IL-23 Inhibitors in the Treatment of Moderate to Severe Psoriasis: A Multicenter Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. gene-quantification.de [gene-quantification.de]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Comparative study of the antiproliferative effects of Maxacalcitol and Calcitriol in pancreatic cancer
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative effects of two vitamin D analogs, Maxacalcitol (22-oxa-1,25-dihydroxyvitamin D3) and Calcitriol (1,25-dihydroxyvitamin D3), in the context of pancreatic cancer. The information presented herein is based on preclinical data, outlining the efficacy, mechanisms of action, and key differences between these two compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Both this compound and Calcitriol exhibit antiproliferative effects on pancreatic cancer cells by inducing cell cycle arrest at the G1 phase. This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitors p21 and p27. However, preclinical studies indicate that this compound holds a significant advantage in vivo, demonstrating more potent tumor growth inhibition and a superior safety profile with a lower risk of hypercalcemia compared to Calcitriol.
In Vitro Efficacy
This compound and Calcitriol have been shown to inhibit the proliferation of several pancreatic cancer cell lines. Their effectiveness is, however, dependent on the specific cell line, with some showing responsiveness while others are non-responsive. This differential response is linked to the presence of functional vitamin D receptors (VDR).[1]
Table 1: Comparative In Vitro Effects of this compound and Calcitriol on Pancreatic Cancer Cells
| Parameter | This compound | Calcitriol | Pancreatic Cancer Cell Line(s) | Reference |
| Effect on Proliferation | Marked Inhibition | Marked Inhibition | BxPC-3, Hs700T, SUP-1 (Responsive) | [1] |
| No significant effect | No significant effect | Hs 766T, Capan-1 (Non-responsive) | [1] | |
| Cell Cycle Arrest | G1 Phase Arrest | G1 Phase Arrest | BxPC-3 | [1] |
| Upregulation of p21 | Marked Increase | Marked Increase | BxPC-3, Hs700T, SUP-1 | [1] |
| Upregulation of p27 | Marked Increase | Marked Increase | BxPC-3, Hs700T, SUP-1 | [1] |
| mRNA Upregulation of p21 (at 50 nM) | Not Reported | ~26% reduction in VDR-silenced cells | PANC-1 | [2] |
| mRNA Upregulation of p27 (at 50 nM) | Not Reported | ~12% reduction in VDR-silenced cells | PANC-1 | [2] |
In Vivo Efficacy and Safety
In vivo studies using xenograft models have highlighted a key difference between this compound and Calcitriol.
Table 2: Comparative In Vivo Effects of this compound and Calcitriol in a BxPC-3 Xenograft Model
| Parameter | This compound | Calcitriol | Key Findings | Reference |
| Tumor Growth Inhibition | Significant delay in tumor growth | No significant growth inhibition | This compound treated group tumor volume was 38% of the control group on Day 31. | [1] |
| Hypercalcemic Effect | No hypercalcemic effect | Significant elevation of serum calcium | This compound demonstrates a superior safety profile. | [1] |
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The antiproliferative effects of both this compound and Calcitriol are mediated through the Vitamin D Receptor (VDR). Upon binding to the VDR, a signaling cascade is initiated, leading to the upregulation of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27. These proteins then inhibit the activity of cyclin-CDK complexes, which are essential for the G1/S phase transition in the cell cycle. This inhibition results in a G1 phase arrest, thereby halting cell proliferation.[1][3]
Caption: VDR signaling pathway leading to G1 cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to generate the comparative data.
Cell Proliferation (MTT) Assay
This assay measures cell viability by assessing the metabolic activity of cells.
References
Evaluating the Safety Profile of Maxacalcitol Versus Other Vitamin D Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D Receptor Agonists (VDRAs) are a cornerstone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). While effective in suppressing parathyroid hormone (PTH) levels, their use is often limited by the risk of hypercalcemia and hyperphosphatemia. Maxacalcitol (B1676222), a synthetic vitamin D3 analog, has been developed with the aim of providing a more favorable safety profile compared to other VDRAs. This guide provides an objective comparison of the safety profile of this compound against other commonly used VDRAs, supported by experimental data and detailed methodologies.
Comparative Safety Data
The primary safety concerns associated with VDRA therapy are the development of hypercalcemia and hyperphosphatemia. The following tables summarize the incidence of these adverse events from various clinical studies comparing this compound with other VDRAs.
Table 1: Incidence of Hypercalcemia in Comparative Clinical Trials
| VDRA Comparison | Study | Incidence of Hypercalcemia (this compound) | Incidence of Hypercalcemia (Comparator) | Comparator Drug | Notes |
| This compound vs. Paricalcitol (B1678470) | Akizawa et al. (Phase 3)[1] | In this study, 30.5% of patients in the this compound group achieved the primary efficacy endpoint (target iPTH reduction without hypercalcemia). | In the same study, 27.7% of patients in the paricalcitol group achieved the primary efficacy endpoint.[1] | Paricalcitol | The study failed to demonstrate non-inferiority of paricalcitol to this compound. |
| This compound vs. Calcitriol (B1668218) | Hayashi et al.[2] | Serum calcium concentration was significantly higher in the this compound group during the early treatment phase. | Serum calcium levels were lower in the calcitriol group during the early treatment phase.[2] | Calcitriol | No significant difference in serum calcium was observed at the end of the treatment period.[2] |
| This compound Monotherapy | Arakawa et al.[3] | Administration was interrupted in 18.5% of patients due to hypercalcemia. | N/A | N/A | The study evaluated the efficacy and safety of switching from oral active vitamin D3 to intravenous this compound. |
Table 2: Incidence of Hyperphosphatemia in Comparative Clinical Trials
| VDRA Comparison | Study | Incidence of Hyperphosphatemia (this compound) | Incidence of Hyperphosphatemia (Comparator) | Comparator Drug | Notes |
| This compound vs. Paricalcitol | Meta-analysis by Liu et al.[4] | The meta-analysis did not find a significant difference in the risk of hyperphosphatemia between paricalcitol and other VDRAs (including this compound). The pooled relative risk was 0.95.[4][5] | The pooled relative risk for hyperphosphatemia with paricalcitol compared to other VDRAs was 0.95.[4][5] | Paricalcitol (and other VDRAs) | The analysis included multiple studies with varying designs. |
| This compound vs. Calcitriol | Mochizuki et al.[6] | No significant difference in serum phosphate (B84403) levels was observed between the two groups after 12 weeks of treatment. | No significant difference in serum phosphate levels was observed between the two groups after 12 weeks of treatment.[6] | Calcitriol | This was a randomized crossover study. |
Table 3: Safety Profile of Doxercalciferol (B1670903) (for context)
| Adverse Event | Study | Incidence in Doxercalciferol Group | Notes |
| Hypercalcemia | Tan et al. (Phase II)[7] | 33.3% of patients experienced hypercalcemia (corrected serum calcium >2.6 mmol/L). | This was an open-label, prospective, multicenter study in Chinese patients on maintenance hemodialysis.[7] |
| Hyperphosphatemia | Doxercalciferol FDA Label[8][9] | The incidence of hyperphosphatemia increased during therapy with doxercalciferol injection. | Patients with higher pre-treatment serum phosphorus levels were more likely to experience hyperphosphatemia.[8][9] |
Experimental Protocols
Understanding the methodologies of the cited studies is crucial for a comprehensive evaluation of the safety data.
Protocol for a Randomized, Double-Blind, Comparative Study of this compound and Paricalcitol (Based on Akizawa et al.[1])
-
Objective: To evaluate the efficacy and safety of intravenous paricalcitol compared to intravenous this compound for the treatment of SHPT in hemodialysis patients.
-
Study Design: A 12-week, multicenter, randomized, double-blind, double-dummy, parallel-group study.
-
Patient Population: Japanese patients with CKD and SHPT on hemodialysis.
-
Intervention:
-
Group 1: Intravenous paricalcitol injection.
-
Group 2: Intravenous this compound injection.
-
-
Safety Monitoring:
-
Serum calcium and phosphorus levels were monitored regularly throughout the 12-week treatment period.
-
Definition of Hypercalcemia: While not explicitly defined in the abstract, clinical trials often define hypercalcemia as a corrected serum calcium level above a certain threshold (e.g., >11.0 mg/dL or >2.75 mmol/L) on two consecutive measurements.[10]
-
-
Dose Adjustment: Doses of the study drugs were adjusted based on serum iPTH, calcium, and phosphorus levels to maintain them within a target range. For instance, in a similar trial, the dose of this compound was adjusted to avoid hypercalcemia.[11]
Protocol for Assessing Hypercalcemia in VDRA Clinical Trials (General Framework)
-
Frequency of Monitoring: Serum calcium and phosphorus levels are typically measured at baseline and then at regular intervals (e.g., weekly or bi-weekly) during the initial phase of treatment and dose titration. Once a stable dose is achieved, monitoring frequency may be reduced to monthly.[12]
-
Definition of Hypercalcemia: A common definition includes a corrected serum calcium concentration >10.5 mg/dL (2.62 mmol/L) on two or more consecutive visits.[13] More severe hypercalcemia may be defined at a higher threshold (e.g., >11.5 mg/dL).[10]
-
Dose Titration and Management of Hypercalcemia:
-
If hypercalcemia is detected, the VDRA dose is typically reduced or temporarily discontinued.[7][11]
-
Treatment may be reinitiated at a lower dose once serum calcium levels return to the normal range.[7]
-
In cases of severe hypercalcemia, additional interventions such as hydration and calcitonin may be necessary.[14][15]
-
Mandatory Visualizations
VDRA Signaling Pathway and Differential Effects
Caption: VDRA signaling pathway and the differential effects leading to hypercalcemia.
Experimental Workflow for a Comparative VDRA Safety Trial
References
- 1. Comparison of paricalcitol with this compound injection in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The clinical evaluation of this compound on therapy for secondary hyperparathyroidism of chronic hemodialysis patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative analysis of the efficacy and safety of paricalcitol versus other vitamin D receptor activators in patients undergoing hemodialysis: A systematic review and meta-analysis of 15 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of paricalcitol versus vitamin D receptor activators for dialysis patients with secondary hyperparathyroidism: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective comparison of the effects of this compound and calcitriol in chronic hemodialysis patients with secondary hyperparathyroidism: a multicenter, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of intermittent intravenous doxercalciferol in the treatment of secondary hyperparathyroidism in Chinese patients on maintenance hemodialysis: a phase II, open-label, prospective, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Comparative Effects of Etelcalcetide and this compound on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GGC Medicines - Management of Hypercalcaemia [handbook.ggcmedicines.org.uk]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
Maxacalcitol Clinical Trial Outcomes: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial outcomes for Maxacalcitol (B1676222) across its investigated indications, primarily focusing on psoriasis, palmoplantar pustulosis, and secondary hyperparathyroidism. The data presented is compiled from publicly available clinical trial results to offer an objective overview of this compound's performance against various comparators.
Executive Summary
This compound, a vitamin D3 analog, has been clinically evaluated for its efficacy and safety in several dermatological and endocrine disorders. In psoriasis, this compound has demonstrated significant efficacy in reducing disease severity, with performance comparable or superior to other topical treatments like calcipotriol (B1668217). For palmoplantar pustulosis, a Phase III trial has shown its superiority over placebo in improving skin lesions. In the management of secondary hyperparathyroidism in patients undergoing hemodialysis, this compound has been shown to effectively suppress parathyroid hormone levels, with a safety and efficacy profile comparable to calcitriol (B1668218). This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathway of this compound.
Data Presentation: Comparative Clinical Trial Outcomes
The following tables summarize the key quantitative outcomes from various clinical trials of this compound.
Table 1: this compound in Plaque Psoriasis (Phase II, Dose-Finding Study)
| Treatment Group (once daily for 8 weeks) | N | Mean Psoriasis Severity Index (PSI) Reduction from Baseline | % of Subjects with Marked Improvement or Clearance | Investigator's Assessment of Superiority vs. Calcipotriol |
| This compound 6 µg/g | 144 | Significant vs. Placebo (P < 0.01) | - | - |
| This compound 12.5 µg/g | 144 | Significant vs. Placebo (P < 0.01) | - | - |
| This compound 25 µg/g | 144 | Greatest effect noted | 55% | P < 0.05 |
| This compound 50 µg/g | 144 | Significant vs. Placebo (P < 0.01) | - | - |
| Calcipotriol 50 µg/g | 144 | Similar to this compound 25 µg/g | 46% | - |
| Placebo | 144 | - | - | - |
Data from Barker et al. (1999)[1]
Table 2: this compound in Palmoplantar Pustulosis (Phase III)
| Treatment Group (twice daily for 8 weeks) | N | Mean Total Skin Score at Last Observation (± SE) | P-value vs. Placebo | Incidence of Adverse Reactions |
| This compound Ointment | 95 | 5.0 ± 0.20 | < 0.0001 | 11.6% |
| Placebo Ointment | 93 | 6.9 ± 0.20 | - | 9.7% |
Data from a Phase III randomized, double-blind, placebo-controlled trial.[2]
Table 3: this compound in Secondary Hyperparathyroidism - Comparison with Calcitriol
| Parameter (after 12 months) | This compound Group | Calcitriol Group | P-value |
| Serum intact PTH (iPTH) | No significant difference | No significant difference | > 0.05 |
| Serum Calcium (early treatment) | Significantly higher | - | < 0.05 |
| Serum Calcium (end of treatment) | No significant difference | No significant difference | > 0.05 |
| Bone Alkaline Phosphatase (bAP) | No significant difference | No significant difference | > 0.05 |
Data from a randomized prospective multicenter trial.[3]
Table 4: this compound in Secondary Hyperparathyroidism - Long-term Effects
| Outcome | Result |
| Intact Parathyroid Hormone (iPTH) Levels | Significant decrease from baseline, well-controlled for one year. |
| Bone Metabolism Markers (e.g., bone alkaline phosphatase) | Significant decrease from baseline. |
| Serum Calcium Levels | Significant increase, but maintained within a physiological range. |
| Hypercalcemia | Observed in 33.1% of patients, resolved with dose adjustment. |
Data from a long-term administration trial in 124 hemodialysis patients.[4]
Experimental Protocols
Phase II Dose-Finding Study in Plaque Psoriasis (Barker et al.)
-
Study Design: A double-blind, randomized, left-vs-right, concentration-response study.[1]
-
Participants: 144 patients with mild to moderate chronic plaque psoriasis.[1]
-
Intervention: Patients applied different concentrations of this compound ointment (6, 12.5, 25, and 50 µg/g), calcipotriol ointment (50 µg/g), or placebo once daily to target plaques for 8 weeks.[1]
-
Primary Efficacy Parameters:
-
Secondary Efficacy Parameters: Investigator's and patient's side preference.[1]
Phase III Study in Palmoplantar Pustulosis
-
Study Design: A randomized, double-blind, placebo-controlled trial.[2]
-
Participants: 188 patients with moderate or severe palmoplantar pustulosis.[2]
-
Intervention: this compound topical ointment (22-oxacalcitriol [OCT]) or a placebo ointment was applied twice daily for 8 weeks.[2]
-
Efficacy Evaluation: Based on scored skin findings for three main symptoms: erythema, pustules/vesicles, and keratinization/scales.[2]
-
Primary Endpoint: The total score of skin findings.[2]
-
Secondary Endpoint: Symptom-specific scores of skin findings.[2]
Comparative Study in Secondary Hyperparathyroidism (vs. Calcitriol)
-
Study Design: A randomized prospective multicenter study.[3]
-
Participants: 91 patients on chronic hemodialysis with secondary hyperparathyroidism (intact PTH [iPTH] ≥150 pg/ml).[3]
-
Intervention: Patients were randomly assigned to receive either calcitriol (47 patients) or this compound (44 patients) therapy for 12 months following a 1-month control period.[3]
-
Measurements: Serum electrolytes, bone alkaline phosphatase (bAP), iPTH, total PTH, and PTH(1-84) (whole PTH) levels were measured periodically.[3]
-
Primary Endpoint: Serum iPTH of <150 pg/ml.[3]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor. This binding initiates a cascade of molecular events that modulate gene expression.
Caption: this compound signaling pathway via the Vitamin D Receptor.
Experimental Workflow for a Typical Topical this compound Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial investigating topical this compound.
Caption: Generalized workflow for a topical this compound clinical trial.
This compound in Cancer
Despite the known anti-proliferative effects of vitamin D analogs, dedicated clinical trials specifically investigating this compound for the treatment of cancer in humans are not prominently found in publicly accessible clinical trial databases or peer-reviewed literature. Research in this area has more broadly focused on other vitamin D analogs, such as calcitriol. Therefore, a comparative analysis of this compound's clinical trial outcomes in oncology cannot be provided at this time.
Conclusion
The compiled data from various clinical trials demonstrate that this compound is an effective therapeutic agent for plaque psoriasis and palmoplantar pustulosis, offering a valuable topical treatment option. In the context of secondary hyperparathyroidism, it provides a viable alternative to other vitamin D analogs for the management of parathyroid hormone levels. The provided experimental protocols and signaling pathway diagram offer a deeper insight into the clinical investigation and mechanism of action of this drug. Further research and head-to-head trials would be beneficial to further delineate its comparative efficacy and safety against newer therapeutic agents.
References
- 1. Topical this compound for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III clinical study of this compound ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of calcitriol and this compound on secondary hyperparathyroidism in patients on chronic haemodialysis: a randomized prospective multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Long-term clinical effect of this compound on hemodialysis patients with secondary hyperparathyroidism] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Maxacalcitol and Paricalcitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Maxacalcitol and Paricalcitol, two vitamin D analogues utilized in the management of secondary hyperparathyroidism. The information presented is supported by experimental data to aid in research and drug development decisions.
Mechanism of Action
Both this compound and Paricalcitol are synthetic vitamin D analogues that selectively activate the vitamin D receptor (VDR). This activation leads to the suppression of parathyroid hormone (PTH) synthesis and secretion, a key factor in the pathogenesis of secondary hyperparathyroidism.[1][2] Their therapeutic effect is mediated through the binding to VDRs in the parathyroid gland, which in turn modulates gene expression related to calcium and phosphorus homeostasis.[1][2]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of this compound and Paricalcitol determine their absorption, distribution, metabolism, and excretion, influencing their therapeutic efficacy and safety profiles. A summary of key pharmacokinetic parameters is presented below.
Data Presentation
| Pharmacokinetic Parameter | This compound | Paricalcitol |
| Half-life (t½) | ~100 minutes (IV)[3] | Healthy Subjects: 5-7 hours (IV) CKD on Hemodialysis: 13.9 - 15.4 hours (IV) |
| Clearance (CL) | Modeled with ethnic differences noted[1] | CKD on Hemodialysis: 1.49 - 1.54 L/h (IV) |
| Volume of Distribution (Vd) | Modeled using a two-compartment model[1] | Healthy Subjects: ~23.8 L (IV) CKD on Hemodialysis: 30.8 - 34.9 L (IV) |
| Protein Binding | Not explicitly found in searches | ≥99.8% |
| Metabolism | Not explicitly detailed in searches | Hepatic, involving CYP3A4 and UGT1A4 |
| Elimination | Not explicitly detailed in searches | Primarily via hepatobiliary excretion in feces (~63%) and to a lesser extent in urine (~19%) |
Experimental Protocols
The data presented in this guide are derived from various clinical studies. A common experimental design for comparing these two agents involves a double-blind, double-dummy, parallel-group, randomized controlled trial.
Representative Study Protocol: Comparative Efficacy and Safety Trial
-
Objective: To compare the efficacy and safety of intravenous this compound and Paricalcitol in reducing PTH levels in patients with secondary hyperparathyroidism undergoing hemodialysis.[1]
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.[1]
-
Participants: Adult patients with chronic kidney disease (CKD) on stable hemodialysis with elevated intact parathyroid hormone (iPTH) levels.
-
Intervention:
-
Group 1: Intravenous this compound administered three times a week at the end of each dialysis session, with a placebo for Paricalcitol.
-
Group 2: Intravenous Paricalcitol administered three times a week at the end of each dialysis session, with a placebo for this compound.
-
-
Dosing: Initial doses are typically based on baseline iPTH levels and are titrated based on subsequent iPTH and serum calcium levels.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points after drug administration to measure plasma concentrations of the respective drugs.
-
Analytical Method: Drug concentrations in plasma are typically determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The collected plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine key parameters like clearance, volume of distribution, and half-life.[1]
Mandatory Visualizations
Signaling Pathway of Vitamin D Receptor (VDR) Activation
Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound or Paricalcitol.
Experimental Workflow for a Comparative Pharmacokinetic Study
References
Safety Operating Guide
Proper Disposal of Maxacalcitol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Maxacalcitol, a potent vitamin D3 analog, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to these procedures will help mitigate risks associated with this compound, which is classified with significant acute toxicity hazards.
Hazard Profile and Safety Precautions
This compound presents several hazards that necessitate careful handling during all stages of use and disposal. The Safety Data Sheet (SDS) and GHS classifications highlight the potential risks.[1][2]
Summary of GHS Classifications for this compound:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 2 | Danger | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | 1 | Danger | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | 2 | Danger | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | - | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem CID 6398761 and a supplier Safety Data Sheet.[1][2]
Recommended Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical splash-resistant safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol is designed for the disposal of this compound in pure form, in solution, and as contaminated labware within a research environment. The guiding principle is to treat all this compound waste as hazardous chemical waste.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE) as specified above
-
Sealable plastic bags
-
Spill-control materials
Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired pure this compound, as well as grossly contaminated items such as weighing boats and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[4][5]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a sealed plastic bag or a designated container lined with a plastic bag, and treated as hazardous waste.[5]
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[5]
-
Label the primary hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
-
Keep waste containers closed except when adding waste.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces after handling this compound. Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water solution.
-
Collect all cleaning materials (wipes, paper towels) and dispose of them as hazardous waste.
-
-
Disposal of Empty Product Containers:
-
Empty containers that held this compound must be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste.[6]
-
After rinsing, deface the label on the original container, and dispose of it according to your institution's guidelines for empty hazardous material containers. Some institutions may require the collection of these containers by the EHS department.[6][7]
-
-
Arranging for Waste Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] Provide them with an accurate description of the waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of different forms of this compound waste.
Regulatory Context
The disposal of pharmaceutical waste, including this compound, is governed by multiple federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[8][9] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals in healthcare settings and prohibits the sewering of these materials.[4][10] Researchers must adhere to these federal regulations as well as any more stringent state and institutional policies.
References
- 1. heronpharma-sh.com [heronpharma-sh.com]
- 2. This compound | C26H42O4 | CID 6398761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. benchchem.com [benchchem.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Maxacalcitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Maxacalcitol. Adherence to these procedures is essential to ensure personal safety and maintain a safe laboratory environment. This compound is a potent vitamin D3 analog and should be handled with care, treating it as a hazardous compound.[1][2]
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Ingestion is also a potential route of exposure. The compound is categorized as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 2) | Danger | H300: Fatal if swallowed[2] | |
| Acute Toxicity, Dermal (Category 1) | Danger | H310: Fatal in contact with skin[2] | |
| Acute Toxicity, Inhalation (Category 2) | Danger | H330: Fatal if inhaled[2] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[2][3] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[3] | |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation[3] |
Data sourced from PubChem and Heron Pharmaceuticals Safety Data Sheets.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles with side-shields are required to protect from splashes.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are suitable.[4] Double gloving is recommended, especially when handling the pure compound or concentrated solutions.[6]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4] For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall of low permeability is recommended.[6]
-
Respiratory Protection: A suitable respirator should be used in areas with inadequate ventilation or when dust or aerosols may be generated.[4][5]
Caption: PPE selection workflow based on the handling task.
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or creating solutions.[4][5]
-
Ensure a safety shower and eyewash station are readily accessible.[5]
-
Minimize dust generation and accumulation.[7]
2. Weighing the Compound:
-
Weigh solid this compound within a ventilated enclosure, such as a fume hood or a balance enclosure with appropriate exhaust.
-
Use appropriate tools to handle the compound and avoid creating dust.
3. Dissolving the Compound:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
If the procedure has the potential for aerosolization (e.g., vortexing), it should be performed within a containment system or with local exhaust ventilation.[6]
4. Post-Handling and Decontamination:
-
Thoroughly wash hands after handling the compound, even if gloves were worn.[8]
-
Decontaminate all surfaces and equipment that came into contact with this compound. Alcohol can be used for scrubbing surfaces.[4][5]
-
Remove and dispose of contaminated PPE properly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Classification: this compound waste should be considered hazardous pharmaceutical waste.
-
Collection:
-
Collect all waste materials, including unused compounds, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Disposal:
-
Dispose of all this compound waste in accordance with all applicable federal, state, and local regulations.[4][9]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[10]
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3]
-
In case of eye contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]
-
If inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If swallowed: Get emergency medical help immediately.[11] Do not induce vomiting without medical advice.
-
Spills:
-
Evacuate and ventilate the area.
-
For minor spills, wear appropriate PPE, avoid breathing dust, and use a dry clean-up procedure that does not generate dust (e.g., a HEPA-filtered vacuum cleaner).[6] Dampen with water to prevent dusting before sweeping.[6]
-
For larger spills, non-essential personnel should be evacuated, and clean-up should only be undertaken by trained personnel.[7]
-
Contain the spill and prevent it from entering drains or water courses.[4][5]
-
Absorb solutions with an inert material.[5]
-
Place all contaminated material into a sealed container for proper disposal.[6][7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H42O4 | CID 6398761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. heronpharma-sh.com [heronpharma-sh.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. medprodisposal.com [medprodisposal.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
